molecular formula C20H34N4O4 B1680587 RHC 80267 CAS No. 83654-05-1

RHC 80267

Cat. No.: B1680587
CAS No.: 83654-05-1
M. Wt: 394.5 g/mol
InChI Key: RXSVYGIGWRDVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-[[(cyclohexylideneamino)oxy-oxomethyl]amino]hexyl]carbamic acid (cyclohexylideneamino) ester is a carbamate ester and an organonitrogen compound.
selective inhibitor of canine platelet diglyceride lipase

Properties

IUPAC Name

(cyclohexylideneamino) N-[6-[(cyclohexylideneamino)oxycarbonylamino]hexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4O4/c25-19(27-23-17-11-5-3-6-12-17)21-15-9-1-2-10-16-22-20(26)28-24-18-13-7-4-8-14-18/h1-16H2,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSVYGIGWRDVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOC(=O)NCCCCCCNC(=O)ON=C2CCCCC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232494
Record name (Hexane-1,6-diyldiimino)bis{[(cyclohexylideneamino)oxy]methanone}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83654-05-1
Record name Cyclohexanone 1,1′-[O,O′-[1,6-hexanediylbis(iminocarbonyl)]dioxime]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83654-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Bis(cyclohexyloximinocarbonyl)hexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083654051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Hexane-1,6-diyldiimino)bis{[(cyclohexylideneamino)oxy]methanone}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-BIS(CYCLOHEXYLOXIMINOCARBONYL)HEXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VB68H5WIT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

RHC 80267: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RHC 80267 is a well-characterized small molecule inhibitor primarily known for its potent inhibition of diacylglycerol lipase (DAGL). This action curtails the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central nervous system and periphery. However, the pharmacological profile of this compound is not entirely selective; it also exhibits significant inhibitory effects on other enzymes, most notably acetylcholinesterase (AChE). This dual activity complicates the interpretation of experimental results and necessitates a thorough understanding of its complete mechanism of action. This technical guide provides an in-depth analysis of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate its effective use in research and drug development.

Core Mechanism of Action: Diacylglycerol Lipase Inhibition

The principal mechanism of action of this compound is the inhibition of diacylglycerol lipase (DAGL), the enzyme responsible for the hydrolysis of diacylglycerol (DAG) to produce 2-arachidonoylglycerol (2-AG) and a free fatty acid. 2-AG is a critical endocannabinoid that acts as a retrograde messenger at synapses, modulating neurotransmitter release. By blocking DAGL, this compound effectively reduces the levels of 2-AG, thereby attenuating endocannabinoid signaling.

Signaling Pathway: 2-Arachidonoylglycerol (2-AG) Biosynthesis

The synthesis of 2-AG is a multi-step process initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is then hydrolyzed by DAGL to form 2-AG.

2-AG_Biosynthesis_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL Substrate for Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG Produces RHC_80267 This compound RHC_80267->DAGL Inhibits Endocannabinoid_Signaling Endocannabinoid Signaling Two_AG->Endocannabinoid_Signaling Initiates Acetylcholine_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Motor_Neuron Motor Neuron ACh_Vesicles ACh Vesicles Motor_Neuron->ACh_Vesicles Releases Synaptic_Cleft Synaptic Cleft ACh_Vesicles->Synaptic_Cleft into nAChR Nicotinic ACh Receptor (nAChR) Synaptic_Cleft->nAChR ACh binds to AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh is substrate for Muscle_Fiber Muscle Fiber Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes to RHC_80267 This compound RHC_80267->AChE Inhibits ACh Acetylcholine (ACh) DAGL_Assay_Workflow Start Start Prepare_Lysate Prepare Cell/Tissue Lysate Start->Prepare_Lysate Pre_incubate Pre-incubate Lysate with this compound or Vehicle Prepare_Lysate->Pre_incubate Add_Substrate Add Radiolabeled DAG Substrate Pre_incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (e.g., with organic solvent) Incubate->Stop_Reaction Extract_Lipids Extract Lipids Stop_Reaction->Extract_Lipids TLC Separate Lipids by TLC Extract_Lipids->TLC Quantify Quantify Radiolabeled 2-AG (e.g., scintillation counting) TLC->Quantify End End Quantify->End AChE_Assay_Workflow Start Start Prepare_Homogenate Prepare Brain Homogenate or other AChE source Start->Prepare_Homogenate Pre_incubate Pre-incubate Homogenate with this compound or Vehicle Prepare_Homogenate->Pre_incubate Add_Reagents Add DTNB and Acetylthiocholine (substrate) Pre_incubate->Add_Reagents Incubate_RT Incubate at Room Temperature Add_Reagents->Incubate_RT Measure_Absorbance Measure Absorbance at 412 nm (kinetic or endpoint) Incubate_RT->Measure_Absorbance End End Measure_Absorbance->End

RHC 80267: A Technical Guide to its Primary Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RHC 80267 is a well-characterized inhibitor of diacylglycerol lipase (DAGL), the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By blocking DAGL, this compound leads to the accumulation of diacylglycerol (DAG), a key signaling molecule. This accumulation can, in turn, activate protein kinase C (PKC), influencing a variety of cellular processes. While potent against DAGL, this compound also exhibits off-target activity, most notably the inhibition of cholinesterase. This technical guide provides a comprehensive overview of the primary target of this compound, its mechanism of action, and detailed experimental protocols for its study.

Core Target and Mechanism of Action

The principal molecular target of this compound is diacylglycerol lipase (DAGL) .[1] This enzyme plays a crucial role in lipid signaling by hydrolyzing diacylglycerol to produce 2-arachidonoylglycerol (2-AG), a major endocannabinoid neurotransmitter. This compound acts as a potent and selective inhibitor of DAGL, thereby blocking the synthesis of 2-AG.[2][3]

The inhibition of DAGL by this compound has two major downstream consequences:

  • Reduction in 2-AG Levels: By blocking DAGL, this compound prevents the formation of 2-AG. 2-AG acts as a retrograde messenger, binding to presynaptic cannabinoid receptors (CB1 and CB2) to modulate neurotransmitter release. Therefore, this compound can be used as a tool to study the physiological roles of the 2-AG signaling pathway.

  • Accumulation of Diacylglycerol (DAG): The inhibition of DAGL leads to a buildup of its substrate, diacylglycerol.[4] DAG is a critical second messenger that can activate protein kinase C (PKC), which in turn phosphorylates a wide range of protein substrates, influencing cellular processes such as cell growth, differentiation, and apoptosis.[4]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound has been quantified against its primary target, DAGL, as well as several off-target enzymes. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Inhibition of Primary Target - Diacylglycerol Lipase (DAGL)
Species/Cell TypeIC50 Value (µM)Reference
Canine Platelets4[5][6]
Rat Cardiac Myocytes1.1[5]
Rat Brain Homogenate4 (cholinesterase)[7]

Note: One source reports a significantly lower IC50 of 4 nM against DAG lipase in canine platelets.[8][9]

Table 2: Inhibition of Off-Target Enzymes
EnzymeCondition% InhibitionReference
Cholinesterase4 µMIC50[2][7]
KIAA136350 µM>60%[6]
Fatty Acid Amide Hydrolase (FAAH)50 µM>60%[6]
BAT550 µM>60%[6]
Phospholipase A2 (PLA2)50 µM>60%[6]
Hormone-Sensitive Lipase (HSL)50 µM>60%[6]
Acetylcholinesterase (AChE)50 µM>60%[6]
Cyclooxygenase (COX)High concentration (250 µM)-[2]
Phospholipase C (PLC)High concentration (250 µM)-[2]

Signaling Pathway Visualization

The following diagram illustrates the primary mechanism of action of this compound.

RHC80267_Signaling_Pathway cluster_membrane Cell Membrane PIP2 PIP2 DAG DAG PIP2->DAG produces DAGL DAGL DAG->DAGL substrate for PKC PKC DAG->PKC activates 2_AG 2-Arachidonoylglycerol (2-AG) DAGL->2_AG produces Downstream_PKC_Substrates Phosphorylation of Downstream Substrates PKC->Downstream_PKC_Substrates PLC_activation PLC Activation (e.g., GPCR signaling) PLC_activation->PIP2 hydrolyzes RHC80267 This compound RHC80267->DAGL inhibits CB1_R CB1 Receptor (Presynaptic) 2_AG->CB1_R activates Neurotransmitter_Release ↓ Neurotransmitter Release CB1_R->Neurotransmitter_Release

Caption: this compound inhibits DAGL, leading to decreased 2-AG production and DAG accumulation, which activates PKC.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and may require optimization for specific experimental conditions.

Diacylglycerol Lipase (DAGL) Inhibition Assay

This protocol is a generalized procedure based on the principles of thin-layer chromatography (TLC) radioassays used in early studies of this compound.

Objective: To determine the in vitro inhibitory effect of this compound on DAGL activity.

Materials:

  • Enzyme source: Platelet homogenates or cell lysates containing DAGL.

  • Substrate: Radiolabeled 1,2-diacyl-sn-glycerol (e.g., [1-14C]arachidonyl-2'-oleoyl-glycerol).

  • Inhibitor: this compound stock solution in a suitable solvent (e.g., DMSO).

  • Reaction Buffer: Tris-HCl buffer (pH 7.4) containing CaCl2.

  • Quenching Solution: Chloroform/methanol mixture (e.g., 2:1, v/v).

  • TLC plates: Silica gel G plates.

  • Developing Solvent: Heptane/diethyl ether/acetic acid (e.g., 60:40:3, v/v/v).

  • Scintillation counter or phosphorimager.

Procedure:

  • Enzyme Preparation: Prepare platelet homogenates or cell lysates according to standard laboratory procedures. Determine the protein concentration of the enzyme preparation.

  • Reaction Setup: In a microcentrifuge tube, pre-incubate the enzyme preparation with various concentrations of this compound or vehicle control in the reaction buffer for a specified time (e.g., 10 minutes) at 37°C.

  • Initiation of Reaction: Start the reaction by adding the radiolabeled diacylglycerol substrate to the pre-incubated enzyme-inhibitor mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding the quenching solution (chloroform/methanol).

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica gel G TLC plate. Develop the plate in the developing solvent system to separate the diacylglycerol substrate from the monoacylglycerol and fatty acid products.

  • Analysis: Visualize the radiolabeled spots using a phosphorimager or by scraping the silica corresponding to the product bands and quantifying the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cholinesterase Activity Assay

This protocol is based on the Ellman's method, a common technique for measuring cholinesterase activity, and is adapted from the principles described in the study by Ghisdal et al. (2005).

Objective: To determine the inhibitory effect of this compound on cholinesterase activity.

Materials:

  • Enzyme source: Brain homogenate or purified acetylcholinesterase.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Inhibitor: this compound stock solution.

  • Assay Buffer: Phosphate buffer (pH 8.0).

  • Microplate reader.

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, DTNB solution, and the enzyme source.

  • Inhibitor Addition: Add various concentrations of this compound or vehicle control to the wells. Pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: Start the reaction by adding the ATCI substrate to all wells.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the cholinesterase activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of inhibition relative to the vehicle control. Calculate the IC50 value as described for the DAGL assay.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the IC50 of this compound for DAGL inhibition.

RHC80267_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Prepare DAGL Source (e.g., Platelet Lysate) Preincubation Pre-incubate Enzyme with this compound Enzyme_Prep->Preincubation Inhibitor_Prep Prepare this compound Serial Dilutions Inhibitor_Prep->Preincubation Substrate_Prep Prepare Radiolabeled DAG Substrate Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Termination Stop Reaction with Chloroform/Methanol Incubation->Termination Extraction Extract Lipids Termination->Extraction TLC Separate Lipids by TLC Extraction->TLC Quantification Quantify Radioactivity of Product TLC->Quantification IC50_Calc Calculate % Inhibition and IC50 Value Quantification->IC50_Calc

Caption: Workflow for determining the IC50 of this compound against diacylglycerol lipase.

Conclusion

References

RHC-80267: A Technical Guide to its Modulation of the Endocannabinoid System and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RHC-80267 is a potent and selective inhibitor of diacylglycerol lipase (DAGL), the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This technical guide provides an in-depth overview of RHC-80267, focusing on its mechanism of action, pharmacological effects, and its utility as a research tool to probe the endocannabinoid system. We consolidate quantitative data, detail experimental methodologies from key studies, and present signaling pathways and experimental workflows through explanatory diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of endocannabinoid system modulation.

Introduction

The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a crucial role in regulating a multitude of physiological processes. The principal bioactive lipids of the ECS, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), exert their effects primarily through the activation of cannabinoid receptors CB1 and CB2. The synthesis and degradation of these endocannabinoids are tightly regulated by a suite of enzymes. RHC-80267 has emerged as a key pharmacological tool for investigating the role of 2-AG signaling by selectively inhibiting its synthesis. This guide will delve into the technical details of RHC-80267's interaction with the ECS and other biological targets.

Mechanism of Action

RHC-80267's primary mechanism of action is the potent and selective inhibition of diacylglycerol lipase (DAGL).[1][2][3] By blocking DAGL, RHC-80267 prevents the hydrolysis of diacylglycerol into 2-AG and a free fatty acid. This leads to a reduction in the levels of 2-AG, thereby attenuating the activation of cannabinoid receptors.

However, it is crucial to note that RHC-80267 is not entirely specific to DAGL and has been shown to inhibit other enzymes, particularly at higher concentrations. This off-target activity is a critical consideration in experimental design and data interpretation.

Signaling Pathway of 2-AG Synthesis and Inhibition by RHC-80267

The following diagram illustrates the canonical pathway of 2-AG synthesis from membrane phospholipids and the inhibitory action of RHC-80267.

G PL Phospholipids PLC Phospholipase C (PLC) PL->PLC Activation DAG Diacylglycerol (DAG) PLC->DAG Hydrolysis DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL Substrate TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG Synthesis CB1R CB1/CB2 Receptors TwoAG->CB1R Activation RHC RHC-80267 RHC->DAGL Inhibition

Fig. 1: RHC-80267 Inhibition of 2-AG Synthesis

Quantitative Data

The inhibitory potency of RHC-80267 against various enzymes has been quantified in several studies. The following tables summarize the key IC50 values.

Table 1: Inhibitory Activity of RHC-80267 against Diacylglycerol Lipase (DAGL)
Tissue/Enzyme SourceIC50 Value (μM)Reference
Canine Platelets4[2][3][4]
Rat Cardiac Myocytes1.1[2][5]
Table 2: Off-Target Inhibitory Activity of RHC-80267
EnzymeIC50 Value (μM)NotesReference
Cholinesterase4Inhibition of cholinesterase activity in brain homogenate.[1][2][6]
Serine Hydrolases (KIAA1363, FAAH, BAT5, PLA2, HSL, AChE)>60% inhibition at 50 µMBroad-spectrum inhibition at higher concentrations.[4]
Phospholipase A2 (PLA2)Inhibition at >35 µMWeak inhibition.[7]
Phospholipase C (PLC)Weak inhibition-[2]
Cyclooxygenase (COX)Inhibition-[1]

Experimental Protocols

This section details the methodologies from key studies to provide a framework for future research.

Diacylglycerol Lipase (DAGL) Inhibition Assay

Objective: To determine the IC50 of RHC-80267 against DAGL.

Methodology (Adapted from Sutherland & Amin, 1982):

  • Enzyme Preparation: Platelets are isolated from canine or rat blood by differential centrifugation. The platelet pellet is washed and then lysed by sonication in a buffered solution. The lysate is centrifuged, and the supernatant containing the DAGL enzyme is used for the assay.

  • Substrate Preparation: A radiolabeled diacylglycerol substrate is prepared.

  • Inhibition Assay: The enzyme preparation is pre-incubated with varying concentrations of RHC-80267 in a suitable buffer. The reaction is initiated by the addition of the radiolabeled substrate.

  • Reaction Termination and Product Extraction: The reaction is stopped after a defined incubation period by the addition of an organic solvent mixture (e.g., chloroform/methanol). The lipids are extracted.

  • Product Quantification: The extracted lipids are separated by thin-layer chromatography (TLC). The spots corresponding to the radiolabeled product (arachidonic acid) are scraped and quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each RHC-80267 concentration is calculated relative to a vehicle control. The IC50 value is determined by non-linear regression analysis.

Cholinesterase Activity Assay

Objective: To assess the inhibitory effect of RHC-80267 on cholinesterase activity.

Methodology (Adapted from Ghisdal et al., 2005):

  • Enzyme Source: Homogenates of rat brain tissue are used as the source of cholinesterase.

  • Assay Principle: The assay is based on the Ellman's method, where the hydrolysis of acetylthiocholine by cholinesterase produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.

  • Inhibition Assay: Brain homogenates are pre-incubated with different concentrations of RHC-80267.

  • Reaction Initiation: The reaction is started by the addition of acetylthiocholine and DTNB.

  • Measurement: The change in absorbance over time is monitored to determine the rate of reaction.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of RHC-80267, and the IC50 value is determined.

Experimental Workflow for Assessing RHC-80267 Effects in a Pilocarpine Mouse Model of Epilepsy

The following diagram outlines a typical experimental workflow to investigate the in vivo effects of RHC-80267.[8]

G cluster_0 Induction of Status Epilepticus (SE) cluster_1 Treatment Phase cluster_2 Chronic Epileptic Period Assessment cluster_3 Data Analysis a1 Pilocarpine Administration to Mice b1 Termination of SE a1->b1 b2 Daily RHC-80267 (1.3 µmol) or Vehicle Treatment for 7 days b1->b2 c1 Monitoring for Spontaneous Recurrent Seizures (SRS) b2->c1 c2 Behavioral Testing (e.g., anxiety, depression-like behaviors) b2->c2 d1 Quantify SRS frequency and duration c1->d1 d2 Analyze behavioral data c2->d2 d3 Compare RHC-80267 treated vs. Vehicle treated groups d1->d3 d2->d3

Fig. 2: In Vivo Epilepsy Model Workflow

Diverse Biological Effects of RHC-80267

Beyond its direct impact on the endocannabinoid system, RHC-80267 has been shown to exert a range of biological effects, likely due to its influence on multiple signaling pathways.

  • Insulin Secretion: In pancreatic mouse islets, RHC-80267 was found to reduce glucose-induced insulin secretion by 50-60%.[7] This effect was not observed with carbachol-induced insulin secretion, suggesting a specific role for diacylglycerol metabolism in the glucose-stimulated pathway.[7]

  • Smooth Muscle Relaxation: RHC-80267 potentiates acetylcholine-evoked relaxation in rat mesenteric arteries.[2][4] This effect is attributed to its inhibition of cholinesterase activity, leading to increased local concentrations of acetylcholine.[6]

  • Neuronal Excitability: In the circular smooth muscle of the guinea-pig gastric antrum, RHC-80267 increases the frequency of slow potential generation.[3][9] This is thought to occur through an indirect activation of protein kinase C (PKC) due to the accumulation of diacylglycerol.[9]

  • Epilepsy: In a pilocarpine mouse model of temporal lobe epilepsy, treatment with RHC-80267 after the induction of status epilepticus significantly reduced the percentage of mice experiencing spontaneous recurrent seizures and decreased the duration of these seizures.[8] These findings suggest that reducing 2-AG levels during the latency phase may have anti-epileptogenic effects.[8]

Logical Relationship of RHC-80267's Dual Action on Smooth Muscle

G cluster_0 Primary Target cluster_1 Off-Target RHC RHC-80267 DAGL Inhibits DAGL RHC->DAGL AChE Inhibits Cholinesterase RHC->AChE DAG Increased Diacylglycerol DAGL->DAG ACh Increased Acetylcholine AChE->ACh PKC PKC Activation DAG->PKC Freq Increased Frequency of Slow Potentials PKC->Freq Relax Potentiated Relaxation ACh->Relax

Fig. 3: RHC-80267 Dual Effects on Smooth Muscle

Conclusion and Future Directions

RHC-80267 is an invaluable tool for dissecting the physiological and pathophysiological roles of 2-AG signaling. Its ability to selectively inhibit DAGL, particularly at lower concentrations, allows for targeted investigations into the functions of this key endocannabinoid. However, researchers must remain cognizant of its off-target effects, especially when using higher concentrations. The diverse biological activities of RHC-80267, from modulating insulin secretion to exhibiting anti-epileptogenic properties, highlight the therapeutic potential of targeting the diacylglycerol-2-AG signaling axis. Future research should focus on developing even more specific DAGL inhibitors to further elucidate the precise roles of 2-AG and to explore the full therapeutic landscape of endocannabinoid system modulation. As of the current literature, there is no information on clinical trials involving RHC-80267.

References

A Technical Guide to RHC 80267 and its Role in the Inhibition of 2-Arachidonoylglycerol (2-AG) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to the Endocannabinoid System and 2-AG

The endocannabinoid system (ECS) is a ubiquitous and complex lipid signaling network that plays a crucial role in regulating a vast array of physiological processes, including neurotransmission, inflammation, pain perception, and metabolism. The primary signaling molecules of this system are the endocannabinoids, with 2-arachidonoylglycerol (2-AG) being the most abundant in the central nervous system.[1][2] 2-AG functions as a full agonist for both cannabinoid receptors, CB1 and CB2, mediating retrograde signaling at synapses to modulate neurotransmitter release.[1][3]

Unlike classical neurotransmitters, 2-AG is not stored in vesicles but is synthesized "on-demand" from membrane lipid precursors in response to neuronal stimulation.[2] The primary pathway for its synthesis involves the hydrolysis of diacylglycerol (DAG) by the enzyme diacylglycerol lipase (DAGL).[3][4][5] Understanding the dynamics of 2-AG synthesis is critical for elucidating the role of the ECS in health and disease. Pharmacological inhibitors of key enzymes in this pathway are invaluable tools for this research. This guide focuses on RHC 80267, a widely used inhibitor of DAGL, and its application in studying 2-AG synthesis.

The Canonical Pathway of 2-AG Synthesis

The on-demand synthesis of 2-AG is a tightly regulated, multi-step enzymatic process initiated by neuronal activity.

  • Phospholipase C (PLC) Activation : Increased intracellular calcium levels or the activation of Gq/11-coupled G-protein coupled receptors (GPCRs), such as Group I metabotropic glutamate receptors (mGluR1/5), stimulates Phospholipase Cβ (PLCβ).[1][2]

  • DAG Production : Activated PLCβ hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] The DAG species predominantly generated from this pathway is 1-stearoyl-2-arachidonoyl-sn-glycerol.[1]

  • DAGL-Mediated Hydrolysis : The sn-1 specific enzyme Diacylglycerol Lipase (DAGL), primarily the alpha isoform (DAGLα) in the postsynaptic neuron, hydrolyzes DAG at the sn-1 position.[3][6] This reaction cleaves the fatty acid at the first position of the glycerol backbone, releasing 2-arachidonoylglycerol (2-AG).[3][6]

This newly synthesized 2-AG can then travel retrogradely across the synapse to activate presynaptic CB1 receptors, thereby suppressing neurotransmitter release.

2-AG_Synthesis_Pathway cluster_presynapse Presynaptic Terminal GPCR GPCR (e.g., mGluR5) PLC Phospholipase Cβ (PLCβ) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DAGL Diacylglycerol Lipase α (DAGLα) DAG->DAGL Substrate for TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG Produces CB1 CB1 Receptor TwoAG->CB1 Activates RHC This compound RHC->DAGL Inhibits

Caption: Canonical pathway of 2-AG synthesis and inhibition by this compound.

This compound: A Diacylglycerol Lipase Inhibitor

This compound (also known as U-57908) is a compound widely utilized in research as an inhibitor of diacylglycerol lipase.[7][8] By blocking the final and rate-limiting step in the canonical synthesis pathway, this compound effectively reduces the production of 2-AG, making it a valuable tool for investigating 2-AG-dependent signaling processes.

Quantitative Inhibition Data

The inhibitory potency of this compound varies depending on the tissue and experimental conditions. It is crucial for researchers to consider these differences when designing experiments.

Enzyme/Process System IC₅₀ Value Reference
Diacylglycerol LipaseRat Cardiac Myocytes1.1 µM[9]
Diacylglycerol LipaseCanine Platelets4 µM[7][10]
Cholinesterase ActivityRat Brain Homogenate4 µM[11][12]
Specificity and Off-Target Effects

While this compound is a potent inhibitor of DAGL, it is not entirely selective and has been shown to exhibit off-target activity.[7][11] Notably, it inhibits cholinesterase activity with an IC₅₀ value comparable to that for DAGL in some systems.[12] It also weakly inhibits phospholipase C and A2 and may affect other serine hydrolases at higher concentrations.[7] This lack of complete specificity necessitates the use of appropriate controls and, when possible, confirmation of findings with structurally distinct inhibitors or genetic methods.

Experimental Protocols for Studying this compound Effects

Investigating the impact of this compound on 2-AG synthesis requires precise experimental design and analytical methods. Below are outlines of key protocols.

Protocol 1: In Vitro DAG Lipase Activity Assay (Radiometric)

This protocol measures the direct inhibitory effect of this compound on DAGL activity in cell or tissue homogenates.

Objective: To quantify the inhibition of DAGL by this compound.

Materials:

  • Tissue or cell sample

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radiolabeled substrate: 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycerol ([¹⁴C]SAG)

  • This compound stock solution (in DMSO)

  • Reaction termination solvent (e.g., chloroform/methanol mixture)

  • Thin-Layer Chromatography (TLC) plates and developing solvent

  • Phosphorimager or scintillation counter

Methodology:

  • Homogenate Preparation: Homogenize the cell or tissue sample in ice-cold buffer and determine the protein concentration (e.g., via Bradford assay).

  • Inhibitor Pre-incubation: In a microcentrifuge tube, pre-incubate the homogenate (containing a defined amount of protein) with this compound at various concentrations (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.[13]

  • Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled substrate [¹⁴C]SAG.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes). The reaction time should be within the linear range of product formation.

  • Reaction Termination & Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture. Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

  • Analysis: Spot the concentrated organic (lipid) phase onto a TLC plate. Develop the plate to separate the different lipid species (substrate, 2-[¹⁴C]AG, and [¹⁴C]arachidonic acid).

  • Quantification: Visualize and quantify the radiolabeled spots corresponding to the substrate and products using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.[14]

  • Data Calculation: Calculate the percentage of substrate converted to product and determine the IC₅₀ value of this compound.

Protocol 2: Quantification of 2-AG Levels in Cell Culture

This protocol assesses how this compound affects the cellular levels of 2-AG, typically following stimulation to induce its on-demand synthesis.

Objective: To measure the effect of this compound on agonist-induced 2-AG production in live cells.

Experimental_Workflow_2AG cluster_workflow Workflow for Measuring 2-AG Inhibition A 1. Cell Culture (e.g., Microglial Cells) B 2. Pre-incubation with this compound (30µM) or Vehicle A->B C 3. Stimulation (e.g., ATP 1mM, 10 min) B->C D 4. Reaction Quenching & Lipid Extraction C->D E 5. Sample Purification (e.g., HPLC) D->E F 6. Quantification (LC-MS/MS) E->F G 7. Data Analysis (Compare RHC vs. Vehicle) F->G

Caption: Experimental workflow for quantifying cellular 2-AG levels after this compound treatment.

Methodology:

  • Cell Culture: Plate cells (e.g., primary microglial cells, neuronal cultures) and grow to desired confluency.[13]

  • Inhibitor Treatment: Pre-incubate the cells with serum-free media containing this compound (e.g., 30 µM) or vehicle (DMSO) for 30 minutes.[13]

  • Stimulation: Add a stimulating agent (e.g., 1 mM ATP for microglial cells) to induce 2-AG synthesis and incubate for a short period (e.g., 10 minutes).[13]

  • Harvesting and Extraction: Immediately stop the reaction by aspirating the media and adding ice-cold methanol. Scrape the cells, collect the lysate, and perform a lipid extraction (e.g., using a chloroform/methanol/water procedure). A deuterated internal standard (e.g., 2-AG-d8) should be added at the beginning of the extraction to account for sample loss.[15]

  • Sample Analysis: Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent. Analyze the sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify 2-AG levels relative to the internal standard.[15][16]

  • Data Normalization: Normalize the quantified 2-AG levels to the total protein or cell number from each dish.

Summary of Key Findings from Literature

This compound has been instrumental in demonstrating the "on-demand" nature of 2-AG synthesis and its role in various physiological contexts.

Experimental System Key Finding with this compound Conclusion Reference
Cultured Microglial CellsThis compound (30 µM) prevented the ATP-induced increase in 2-AG production.Demonstrates that DAGL activity is essential for stimulus-induced 2-AG synthesis in these cells.[13]
Dorsal Raphe Nucleus SlicesThis compound (50 µM) prevented the potentiation of excitatory postsynaptic currents (eEPSCs) caused by a CB1R antagonist.Indicates that tonic 2-AG release, mediated by DAGLα, constitutively activates CB1 receptors at these synapses.[17]
Guinea-Pig Gastric AntrumThis compound (0.3-1 µM) increased the frequency of slow potential generation.Suggests that inhibition of DAGL leads to an accumulation of its substrate, DAG, which can activate Protein Kinase C (PKC).[18]

Conclusion and Future Directions

This compound remains a foundational pharmacological tool for probing the synthesis and function of 2-arachidonoylglycerol. Its ability to inhibit diacylglycerol lipase provides a direct method for reducing 2-AG levels, thereby allowing researchers to investigate the downstream consequences in cellular and systemic models.

However, professionals in drug development and research must remain cognizant of its limitations, particularly its off-target effects on enzymes like cholinesterase.[12] Experimental designs should incorporate appropriate controls to account for these activities. For greater specificity, findings obtained with this compound should be validated using more selective, next-generation DAGL inhibitors (e.g., tetrahydrolipstatin, O-3841) or through genetic approaches such as DAGLα knockout models.[19][20][21] Despite these considerations, this compound continues to be a valuable compound for dissecting the intricate roles of the endocannabinoid 2-AG in neuroscience, immunology, and beyond.

References

An In-depth Technical Guide to the Off-Target Effects of the RHC 80267 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RHC 80267 is a widely utilized chemical tool in lipid research, primarily known for its potent and selective inhibition of diacylglycerol lipase (DAGL). This enzyme plays a crucial role in the endocannabinoid system by catalyzing the hydrolysis of diacylglycerol (DAG) to produce the endocannabinoid 2-arachidonoylglycerol (2-AG). While this compound has been instrumental in elucidating the physiological functions of DAGL and 2-AG signaling, a comprehensive understanding of its pharmacological profile reveals a number of off-target activities. These unintended interactions can have significant implications for data interpretation and the design of experiments. This technical guide provides a detailed overview of the known off-target effects of this compound, presenting quantitative data, experimental methodologies, and visual representations of the affected signaling pathways to aid researchers in the rigorous application of this inhibitor.

Data Presentation: On-Target and Off-Target Inhibitory Profile of this compound

The following table summarizes the quantitative data on the inhibitory potency of this compound against its primary target, diacylglycerol lipase (DAGL), and various identified off-targets. The data is presented as IC50 values, the half-maximal inhibitory concentration, which provides a measure of the inhibitor's potency.

Target EnzymeSpecies/TissueIC50 ValueReference(s)
On-Target Activity
Diacylglycerol Lipase (DAGL)Canine Platelets4 µM[1]
Rat Cardiac Myocytes1.1 µM[2][3]
Off-Target Activities
CholinesteraseCell-free assay4 µM[4]
Phospholipase C (PLC)Weak InhibitionNot specified[2][3]
Phospholipase A2 (PLA2)Weak InhibitionNot specified[2][3]
Cyclooxygenase (COX)Inhibition notedNot specified[4]
Fatty Acid Amide Hydrolase (FAAH)>60% inhibition at 50 µM[1]
Hormone-Sensitive Lipase (HSL)>60% inhibition at 50 µM[1]
KIAA1363 (Serine Hydrolase)>60% inhibition at 50 µM[1]
BAT5 (Serine Hydrolase)>60% inhibition at 50 µM[1]

Experimental Protocols

Diacylglycerol Lipase (DAGL) Activity Assay (General Protocol)

This assay measures the enzymatic activity of DAGL by quantifying the release of a detectable product from a DAG substrate.

Materials:

  • Enzyme source (e.g., cell lysates, tissue homogenates, or purified DAGL)

  • DAGL substrate (e.g., radiolabeled or fluorogenic diacylglycerol)

  • Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.0-7.5, containing appropriate co-factors)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Quenching solution (to stop the reaction)

  • Detection system (e.g., scintillation counter for radiolabeled substrates or a fluorescence plate reader for fluorogenic substrates)

Procedure:

  • Enzyme Preparation: Prepare the enzyme source at a suitable concentration in the assay buffer.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound or vehicle control for a specified time at a controlled temperature (e.g., 15-30 minutes at 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DAGL substrate.

  • Incubation: Incubate the reaction mixture for a defined period, ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by adding the quenching solution.

  • Product Quantification: Separate the product from the unreacted substrate (e.g., by chromatography) and quantify the amount of product formed using the appropriate detection system.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cholinesterase Activity Assay (Ellman's Method - General Protocol)

This colorimetric assay is commonly used to measure cholinesterase activity.

Materials:

  • Enzyme source (e.g., brain homogenate, purified acetylcholinesterase)

  • Acetylthiocholine (ATC) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound stock solution

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of ATC, DTNB, and the enzyme in phosphate buffer.

  • Inhibitor Incubation: In a 96-well plate, add the enzyme solution, DTNB solution, and various concentrations of this compound or vehicle control. Pre-incubate for a short period.

  • Reaction Initiation: Start the reaction by adding the ATC substrate to all wells.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the cholinesterase activity.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.

Phospholipase C (PLC) Activity Assay (General Protocol)

This assay typically measures the hydrolysis of a phospholipid substrate by PLC.

Materials:

  • Enzyme source (e.g., cell lysates)

  • Phospholipid substrate (e.g., radiolabeled phosphatidylinositol 4,5-bisphosphate (PIP2) or a fluorogenic PLC substrate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.0, containing Ca2+ ions)

  • This compound stock solution

  • Lipid extraction reagents (e.g., chloroform/methanol)

  • Detection system

Procedure:

  • Enzyme and Inhibitor Incubation: Pre-incubate the enzyme source with this compound or vehicle.

  • Reaction Initiation: Add the phospholipid substrate to start the reaction.

  • Incubation: Incubate at a controlled temperature for a set time.

  • Reaction Termination and Product Separation: Stop the reaction and separate the water-soluble product (e.g., inositol phosphates) from the lipid substrate.

  • Quantification: Measure the amount of product formed.

  • Data Analysis: Calculate the inhibitory effect of this compound.

Cyclooxygenase (COX) Activity Assay (General Protocol)

This assay measures the peroxidase activity of COX enzymes.

Materials:

  • Enzyme source (e.g., purified COX-1 or COX-2, microsomes)

  • Arachidonic acid as the substrate

  • Cofactors (e.g., heme, glutathione)

  • Colorimetric or fluorometric probe

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • This compound stock solution

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Incubation: Pre-incubate the COX enzyme with this compound or vehicle in the presence of cofactors.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Measurement: Monitor the change in absorbance or fluorescence of the probe over time.

  • Data Analysis: Determine the rate of reaction and calculate the percentage of inhibition by this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by the off-target activities of this compound and a general experimental workflow for assessing inhibitor activity.

Signaling Pathway: Inhibition of Acetylcholine Metabolism

Acetylcholine_Metabolism_Inhibition ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate RHC80267 This compound RHC80267->AChE Inhibition Cellular_Response Enhanced Cellular Response (e.g., Vasodilation) ACh_Receptor->Cellular_Response

Caption: this compound inhibits acetylcholinesterase, leading to increased acetylcholine levels.

Signaling Pathway: Disruption of Arachidonic Acid Cascade

Arachidonic_Acid_Cascade_Disruption cluster_0 Phospholipase Action Membrane_Phospholipids Membrane Phospholipids DAG Diacylglycerol Membrane_Phospholipids->DAG AA Arachidonic Acid Membrane_Phospholipids->AA via PLA2 PLC Phospholipase C PLC->DAG Hydrolysis PLA2 Phospholipase A2 DAG->AA via DAGL COX Cyclooxygenase AA->COX Prostaglandins Prostaglandins COX->Prostaglandins RHC80267 This compound RHC80267->PLC Weak Inhibition RHC80267->PLA2 Weak Inhibition RHC80267->COX Inhibition

Caption: this compound inhibits multiple enzymes in the arachidonic acid cascade.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents pre_incubate Pre-incubate Enzyme with this compound prepare_reagents->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., Absorbance, Fluorescence) initiate_reaction->monitor_reaction analyze_data Analyze Data (Calculate % Inhibition, IC50) monitor_reaction->analyze_data end End analyze_data->end

Caption: A general workflow for determining the inhibitory activity of this compound.

Conclusion

This compound is a valuable tool for studying diacylglycerol lipase and its role in endocannabinoid signaling. However, researchers must be cognizant of its off-target effects to avoid misinterpretation of experimental results. The inhibition of cholinesterase, phospholipases, cyclooxygenase, and other serine hydrolases can lead to complex and potentially confounding biological effects. By carefully considering the concentration of this compound used and employing appropriate control experiments, scientists can mitigate the impact of these off-target activities. This guide serves as a resource for researchers, providing the necessary data and conceptual framework to use this compound responsibly and effectively in their studies. Future work should focus on the development of more specific DAGL inhibitors to further refine our understanding of the endocannabinoid system.

References

The Impact of RHC 80267 on Prostaglandin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound RHC 80267 and its influence on the synthesis of prostaglandins. This compound is primarily recognized as an inhibitor of diacylglycerol (DAG) lipase, an enzyme that plays a role in the liberation of arachidonic acid, the primary precursor for prostaglandin biosynthesis. However, a comprehensive review of the available literature reveals a more complex pharmacological profile, characterized by a notable lack of specificity that is critical for researchers to consider in their experimental designs.

Core Mechanism of Action and Specificity

This compound is a selective inhibitor of diacylglycerol lipase, with a reported IC50 of 4 µM for the canine platelet enzyme.[1] In principle, by inhibiting DAG lipase, this compound should block the hydrolysis of diacylglycerol, thereby reducing the intracellular pool of arachidonic acid available for conversion into prostaglandins by cyclooxygenase (COX) enzymes.

However, studies have demonstrated that at concentrations required to inhibit DAG lipase in intact cells, this compound also exerts inhibitory effects on several other key enzymes within the arachidonic acid cascade and beyond.[2][3] This includes the direct inhibition of cyclooxygenase, phospholipase C (PLC), and phospholipase A2 (PLA2).[2][3] This lack of specificity complicates the interpretation of experimental results and makes it challenging to attribute observed effects solely to the inhibition of DAG lipase.

Quantitative Analysis of this compound Inhibition

The following table summarizes the quantitative data on the inhibitory effects of this compound from various studies. It is important to note the different experimental systems and concentrations used, which contribute to the variability in the observed effects.

Target Enzyme/ProcessOrganism/Cell TypeThis compound ConcentrationObserved EffectCitation
Diacylglycerol LipaseCanine PlateletsIC50 = 4 µM-[1][4]
Diacylglycerol LipaseRat Cardiac MyocytesIC50 = 1.1 µM-
Arachidonyl-monoacylglycerol formationHuman Platelets250 µM70% inhibition[2]
Arachidonic Acid ReleaseHuman Platelets250 µM60% inhibition[2]
Cyclooxygenase (COX) ActivityHuman Platelets250 µMInhibition observed[2][3]
Phospholipase C (PLC) ActivityHuman Platelets250 µMInhibition observed[2][3]
Phosphatidylcholine (PC) Hydrolysis (presumed PLA2)Human Platelets250 µMInhibition observed[2]
Phospholipase A2 (PLA2) ActivityPancreatic Mouse Islets< 35 µMNo significant alteration[5]
Phospholipase A2 (PLA2) ActivityPancreatic Mouse Islets> 35 µM~25% inhibition[5]
Cholinesterase ActivityBrain HomogenateIC50 = 4 µM-[6]
Glucose-induced Insulin SecretionPancreatic Mouse IsletsNot specified50-60% reduction[5]

Signaling Pathways and Experimental Workflow

To visually represent the complex interactions of this compound, the following diagrams have been generated.

Prostaglandin_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePL Membrane Phospholipids PLC Phospholipase C (PLC) MembranePL->PLC Stimulus PLA2 Phospholipase A2 (PLA2) MembranePL->PLA2 Stimulus DAG Diacylglycerol (DAG) DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL AA Arachidonic Acid (AA) COX Cyclooxygenase (COX) AA->COX PLC->DAG PLA2->AA DAGL->AA PGs Prostaglandins COX->PGs RHC80267 This compound RHC80267->PLC Off-Target RHC80267->PLA2 Off-Target RHC80267->DAGL Primary Target RHC80267->COX Off-Target

Figure 1: Prostaglandin synthesis pathway and the inhibitory effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., Human Platelets, Pancreatic Islets) Preincubation 2. Pre-incubation with this compound (Varying Concentrations) CellCulture->Preincubation Stimulation 3. Stimulation of Prostaglandin Synthesis (e.g., Collagen, Glucose, Carbachol) Preincubation->Stimulation Measurement 4. Measurement of Prostaglandin Levels (e.g., EIA, LC-MS/MS) Stimulation->Measurement DataAnalysis 5. Data Analysis and IC50 Calculation Measurement->DataAnalysis

Figure 2: A generalized experimental workflow for studying the effect of this compound.

Experimental Protocols

While specific protocols vary between studies, a general methodology for investigating the effect of this compound on prostaglandin synthesis can be outlined as follows:

1. Cell Preparation and Culture:

  • Human Platelets: Washed human platelets are prepared from fresh blood collected from healthy donors. Platelets are isolated by differential centrifugation and resuspended in a suitable buffer.

  • Pancreatic Islets: Islets of Langerhans are isolated from the pancreas of mice or rats by collagenase digestion followed by purification. Isolated islets are then cultured for a period to allow recovery before experimentation.

2. Inhibition with this compound:

  • Cells are pre-incubated with various concentrations of this compound (or a vehicle control, typically DMSO) for a specified period. The concentration range is chosen to span the expected IC50 values for the target enzymes.

3. Stimulation of Prostaglandin Synthesis:

  • Following pre-incubation, prostaglandin synthesis is stimulated using an appropriate agonist. For example, collagen is a common stimulant for platelets, while glucose and carbachol are used for pancreatic islets.

4. Measurement of Prostaglandin Levels:

  • The reaction is terminated, and the supernatant or cell lysate is collected.

  • The levels of specific prostaglandins (e.g., PGE2, PGF2α) or their metabolites are quantified using sensitive analytical techniques such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

5. Analysis of Enzyme Activity:

  • To assess the direct effect of this compound on specific enzymes, in vitro enzyme activity assays are performed using purified or recombinant enzymes and their respective substrates.

Conclusion and Recommendations

This compound is a potent inhibitor of diacylglycerol lipase. However, its utility as a specific pharmacological tool to probe the role of the DAG lipase pathway in prostaglandin synthesis is limited by its off-target effects on other key enzymes in the arachidonic acid cascade, particularly at concentrations required for cellular efficacy. Researchers utilizing this compound should exercise caution in interpreting their data and are strongly encouraged to include appropriate controls to account for these non-specific effects. The use of complementary approaches, such as genetic knockdown or knockout of DAG lipase, is recommended to validate findings obtained with this compound. This comprehensive understanding of this compound's pharmacological profile is essential for the design of robust experiments and the accurate interpretation of results in the field of eicosanoid research.

References

The Central Role of Diacylglycerol Lipase in Neuronal Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol lipase (DAGL) is a critical enzyme in the central nervous system, primarily responsible for the biosynthesis of the most abundant endocannabinoid, 2-arachidonoylglycerol (2-AG).[1][2][3][4] Through the production of 2-AG, DAGL plays a pivotal role in a wide array of neuronal processes, including retrograde synaptic signaling, synaptic plasticity, neuroinflammation, and the development and guidance of axons.[1][3] This technical guide provides an in-depth exploration of the function of DAGL in neuronal signaling, with a focus on its enzymatic activity, the signaling pathways it modulates, and its implications for health and disease. The guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate a deeper understanding of this crucial enzyme.

Introduction to Diacylglycerol Lipase

Diacylglycerol lipases are serine hydrolases that catalyze the hydrolysis of diacylglycerol (DAG) to produce 2-AG and a free fatty acid.[2][5] There are two primary isoforms of DAGL: DAGLα and DAGLβ.[2][6] While both isoforms catalyze the same reaction, they exhibit distinct tissue distribution, subcellular localization, and physiological roles.

  • DAGLα: This is the predominant isoform in the central nervous system and is primarily localized to the postsynaptic terminals of neurons.[6][7][8] It is considered the main enzyme responsible for the on-demand synthesis of 2-AG that mediates retrograde synaptic signaling.[2][8]

  • DAGLβ: While also present in the brain, DAGLβ is more prominently expressed in microglia and other immune cells.[7][9][10] It plays a significant role in neuroinflammation and pain signaling.[2][7][10]

The synthesis of 2-AG by DAGL is a key step in the endocannabinoid system. This system, which also includes cannabinoid receptors (CB1 and CB2) and enzymes for endocannabinoid degradation, is a crucial modulator of neuronal communication.

The 2-AG Signaling Pathway

The canonical pathway for 2-AG synthesis begins with the activation of Gq/11-coupled receptors, such as metabotropic glutamate receptors, which leads to the activation of phospholipase Cβ (PLCβ).[5][6] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG.[5][6] DAGL subsequently hydrolyzes DAG to produce 2-AG.[1][3]

Once synthesized in the postsynaptic neuron, 2-AG acts as a retrograde messenger, traveling across the synaptic cleft to activate presynaptic CB1 receptors.[1][3] This activation typically leads to the inhibition of neurotransmitter release, a process known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE).[8] The signaling is terminated by the enzymatic degradation of 2-AG, primarily by monoacylglycerol lipase (MAGL) in the presynaptic terminal.[1][6]

2-AG Signaling Pathway cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron GPCR Gq/11-coupled Receptor PLC PLCβ GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG DAGL Diacylglycerol Lipase (DAGLα) DAG->DAGL Substrate for TwoAG_post 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG_post Produces CB1R CB1 Receptor TwoAG_post->CB1R Activates (Retrograde signal) MAGL Monoacylglycerol Lipase (MAGL) TwoAG_post->MAGL Degraded by Neurotransmitter_Release Neurotransmitter Release CB1R->Neurotransmitter_Release Inhibits Neurotransmitter_Vesicle Neurotransmitter Vesicle AA_Glycerol Arachidonic Acid + Glycerol MAGL->AA_Glycerol Produces

Caption: The canonical 2-arachidonoylglycerol (2-AG) signaling pathway.

Quantitative Data on Diacylglycerol Lipase

The following tables summarize key quantitative data related to DAGL activity and its role in neuronal signaling.

Table 1: Effects of DAGL Knockout on 2-AG Levels
Brain RegionDAGLα Knockout (% reduction in 2-AG)DAGLβ Knockout (% reduction in 2-AG)Reference
Whole Brain~80%~50%[11][12]
Spinal Cord~80%Not reported[11]
Liver~50%>90%[12]
Table 2: Effects of DAGL Inhibition on Brain Lipid Levels
InhibitorDoseEffect on 2-AGEffect on Arachidonic AcidReference
DO3430 mg/kg (i.p.)~83% decrease~58% decrease[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study DAGL function.

Diacylglycerol Lipase Activity Assay

This protocol describes a common method for measuring DAGL activity in brain tissue homogenates.

Materials:

  • Brain tissue (e.g., hippocampus, cerebellum)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • Substrate: 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.0)

  • Quenching solution (e.g., chloroform/methanol, 2:1 v/v)

  • Internal standard (e.g., 2-AG-d8)

  • LC-MS/MS system

Procedure:

  • Dissect and homogenize brain tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Collect the supernatant (S1 fraction) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Initiate the enzymatic reaction by adding a known amount of protein from the S1 fraction to the reaction buffer containing the SAG substrate.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Add the internal standard for quantification.

  • Extract the lipids by vortexing and centrifugation.

  • Collect the organic phase, evaporate the solvent, and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Quantify the amount of 2-AG produced by comparing the peak area to that of the internal standard.

Immunocytochemistry for DAGL Localization

This protocol outlines the steps for visualizing the subcellular localization of DAGL in cultured neurons or brain slices.

Materials:

  • Cultured neurons or brain tissue sections

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody against DAGLα or DAGLβ

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fix the cells or tissue sections with the fixative for 15-20 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

  • Incubate with the primary antibody diluted in blocking solution overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash three times with PBS.

  • Mount the coverslips or sections onto microscope slides using mounting medium.

  • Visualize the fluorescence signal using a fluorescence microscope.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of DAGL's function and a typical experimental workflow for its investigation.

DAGL Function and Downstream Effects Stimulus Neuronal Stimulation (e.g., Depolarization, GPCR activation) PLC_activation PLCβ Activation Stimulus->PLC_activation DAG_production DAG Production PLC_activation->DAG_production DAGL_activity DAGL Activity DAG_production->DAGL_activity TwoAG_synthesis 2-AG Synthesis DAGL_activity->TwoAG_synthesis CB1R_activation Presynaptic CB1R Activation TwoAG_synthesis->CB1R_activation Neuroinflammation_modulation Modulation of Neuroinflammation (via DAGLβ in microglia) TwoAG_synthesis->Neuroinflammation_modulation Axon_guidance Axon Guidance and Neurodevelopment TwoAG_synthesis->Axon_guidance Neurotransmitter_inhibition Inhibition of Neurotransmitter Release CB1R_activation->Neurotransmitter_inhibition Synaptic_plasticity Synaptic Plasticity (DSI/DSE) Neurotransmitter_inhibition->Synaptic_plasticity

Caption: Logical flow of DAGL function and its downstream effects.

Experimental Workflow for DAGL Investigation Hypothesis Hypothesis: DAGL is involved in a specific neuronal process Experimental_Design Experimental Design Hypothesis->Experimental_Design In_vitro In vitro Studies (e.g., enzyme assays, cell culture) Experimental_Design->In_vitro Ex_vivo Ex vivo Studies (e.g., brain slices, electrophysiology) Experimental_Design->Ex_vivo In_vivo In vivo Studies (e.g., knockout mice, behavioral tests) Experimental_Design->In_vivo Data_Collection Data Collection In_vitro->Data_Collection Ex_vivo->Data_Collection In_vivo->Data_Collection Biochemical Biochemical Assays (e.g., LC-MS for 2-AG) Data_Collection->Biochemical Imaging Imaging (e.g., immunocytochemistry) Data_Collection->Imaging Electrophysiology Electrophysiology (e.g., patch-clamp) Data_Collection->Electrophysiology Behavioral Behavioral Tests Data_Collection->Behavioral Data_Analysis Data Analysis and Interpretation Biochemical->Data_Analysis Imaging->Data_Analysis Electrophysiology->Data_Analysis Behavioral->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Caption: A typical experimental workflow for investigating DAGL function.

Implications for Drug Development

The central role of DAGL in modulating neuronal signaling makes it an attractive target for therapeutic intervention in a variety of neurological and psychiatric disorders. Inhibition of DAGL can reduce the levels of 2-AG and its downstream signaling, which could be beneficial in conditions characterized by excessive endocannabinoid signaling.[13][14] For example, DAGL inhibitors have shown promise in preclinical models of neuroinflammation and pain.[7][13][15] Conversely, enhancing DAGL activity or its downstream signaling could be a strategy for conditions associated with deficient endocannabinoid signaling. The development of isoform-selective inhibitors for DAGLα and DAGLβ will be crucial for targeting specific pathological processes while minimizing off-target effects.[16]

Conclusion

Diacylglycerol lipase is a key enzyme that stands at the crossroads of lipid signaling and neuronal communication. Its synthesis of 2-AG initiates a cascade of events that profoundly influence synaptic function, brain development, and neuroinflammation. A thorough understanding of DAGL's function, regulation, and downstream effects is essential for advancing our knowledge of brain function and for developing novel therapeutics for a range of debilitating neurological and psychiatric disorders. This guide provides a foundational resource for researchers and drug development professionals to further explore the multifaceted role of diacylglycerol lipase in the nervous system.

References

RHC 80267: A Technical Guide to a Diacylglycerol Lipase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RHC 80267 is a chemical probe widely utilized in biomedical research as an inhibitor of diacylglycerol (DAG) lipase. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and its effects on various signaling pathways. Detailed experimental protocols for key assays and a comprehensive summary of its quantitative data are presented to support its application in research and drug development.

Chemical Properties and Identification

This compound, also known as U-57908, is a synthetic molecule that acts as a potent inhibitor of diacylglycerol lipase.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 83654-05-1[2]
Molecular Formula C₂₀H₃₄N₄O₄
Molecular Weight 394.51 g/mol
IUPAC Name (cyclohexylideneamino) N-[6-[(cyclohexylideneamino)oxycarbonylamino]hexyl]carbamate
Synonyms 1,6-bis(Cyclohexyloximinocarbonylamino)hexane, U-57908[3]
Appearance White solid
Purity ≥98% (HPLC)
Solubility Soluble in DMSO (to 50 mM) and ethanol (to 50 mM).

Mechanism of Action and Biological Activity

This compound is primarily characterized as a selective inhibitor of diacylglycerol (DAG) lipase.[1] DAG lipase is a crucial enzyme in the endocannabinoid signaling pathway, responsible for the hydrolysis of diacylglycerol to produce the endocannabinoid 2-arachidonoylglycerol (2-AG).[4] By inhibiting DAG lipase, this compound effectively reduces the cellular levels of 2-AG.

Beyond its primary target, this compound has been shown to exhibit inhibitory activity against other enzymes, most notably cholinesterase.[1][5][6] This off-target activity is significant and should be considered when interpreting experimental results. This compound has also been reported to weakly inhibit phospholipase C and A2.

The inhibitory activities of this compound are summarized in the table below.

TargetOrganism/TissueIC₅₀Reference
Diacylglycerol LipaseCanine Platelets4 µM[1][2]
Diacylglycerol LipaseRat Cardiac Myocytes1.1 µM
CholinesteraseBrain Homogenate4 µM[5][6]

Signaling Pathways

The primary signaling pathway affected by this compound is the endocannabinoid system due to its inhibition of 2-AG synthesis. This has downstream effects on cannabinoid receptor (CB1 and CB2) activation. Furthermore, the accumulation of DAG, the substrate for DAG lipase, can lead to the activation of protein kinase C (PKC), a key signaling molecule involved in numerous cellular processes.[7] Its inhibition of cholinesterase also directly impacts cholinergic signaling by increasing the synaptic levels of acetylcholine.

RHC_80267_Signaling_Pathways cluster_0 Endocannabinoid Pathway cluster_1 Cholinergic Pathway PIP2 PIP₂ PLC Phospholipase C PIP2->PLC DAG Diacylglycerol (DAG) PLC->DAG DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL PKC Protein Kinase C (PKC) DAG->PKC Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG RHC This compound RHC->DAGL CB_Receptors CB1/CB2 Receptors Two_AG->CB_Receptors ACh Acetylcholine (ACh) AChE Cholinesterase (AChE) ACh->AChE ACh_Receptors Acetylcholine Receptors ACh->ACh_Receptors Choline_Acetate Choline + Acetate AChE->Choline_Acetate RHC2 This compound RHC2->AChE

Figure 1: this compound Signaling Pathways

Experimental Protocols

Diacylglycerol Lipase Activity Assay (Radio-TLC Method)

This protocol is adapted from the method described by Sutherland and Amin (1982).

Materials:

  • [¹⁴C]-labeled diacylglycerol substrate

  • Enzyme preparation (e.g., platelet microsomes)

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Quenching solution (e.g., chloroform/methanol mixture)

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvent

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare the enzyme solution in the assay buffer.

  • Pre-incubate the enzyme preparation with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the [¹⁴C]-labeled diacylglycerol substrate.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding the quenching solution.

  • Extract the lipids into the organic phase.

  • Spot the extracted lipids onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system to separate the substrate from the product (monoacylglycerol and free fatty acid).

  • Visualize and quantify the radiolabeled spots using a phosphorimager or by scraping the spots and performing scintillation counting.

  • Calculate the percentage of substrate hydrolyzed and determine the inhibitory effect of this compound.

DAGL_Assay_Workflow Start Start Prepare_Enzyme Prepare Enzyme Solution Start->Prepare_Enzyme Pre_incubation Pre-incubate with this compound Prepare_Enzyme->Pre_incubation Add_Substrate Add [¹⁴C]-DAG Substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Lipid_Extraction Extract Lipids Stop_Reaction->Lipid_Extraction TLC Spot on TLC Plate & Develop Lipid_Extraction->TLC Quantification Quantify Radioactivity TLC->Quantification Analysis Calculate Inhibition Quantification->Analysis End End Analysis->End

Figure 2: DAGL Assay Workflow
Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the method described by Ghisdal et al. (2005).[6]

Materials:

  • Acetylthiocholine (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Enzyme source (e.g., brain homogenate)

  • This compound

  • Phosphate buffer (pH 8.0)

  • Microplate reader

Procedure:

  • Prepare solutions of acetylthiocholine and DTNB in the phosphate buffer.

  • In a 96-well plate, add the enzyme preparation.

  • Add various concentrations of this compound or vehicle control to the wells containing the enzyme.

  • Pre-incubate for a short period at room temperature.

  • Add the DTNB solution to all wells.

  • Initiate the reaction by adding the acetylthiocholine substrate.

  • Immediately measure the absorbance at 412 nm in a kinetic mode for a set duration (e.g., 10-30 minutes) at room temperature.[8]

  • The rate of the reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition of cholinesterase activity by this compound.

AChE_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (ACh, DTNB) Start->Prepare_Reagents Add_Enzyme Add Enzyme to 96-well Plate Prepare_Reagents->Add_Enzyme Add_Inhibitor Add this compound Add_Enzyme->Add_Inhibitor Add_DTNB Add DTNB Add_Inhibitor->Add_DTNB Add_Substrate Add Acetylthiocholine Add_DTNB->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic) Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Determine_Inhibition Determine % Inhibition Calculate_Rate->Determine_Inhibition End End Determine_Inhibition->End

Figure 3: AChE Assay Workflow

Applications in Research

This compound has been instrumental in elucidating the role of the endocannabinoid system in various physiological and pathological processes. For instance, it has been used to demonstrate the involvement of 2-AG in synaptic plasticity, neuroinflammation, and pain perception.[4] Studies have also utilized this compound to investigate the impact of DAG lipase inhibition on oligodendrocyte differentiation and insulin secretion.[9] Furthermore, its effects on acetylcholine-evoked smooth muscle relaxation have been explored, highlighting its dual action on both the endocannabinoid and cholinergic systems.[6]

Conclusion

This compound is a valuable pharmacological tool for studying the diacylglycerol lipase-mediated signaling pathways. Its well-characterized inhibitory profile against DAG lipase, coupled with its known off-target effects on cholinesterase, provides a complex yet informative probe for cellular signaling research. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of the intricate roles of the endocannabinoid and cholinergic systems in health and disease. Researchers should, however, always consider its dual inhibitory nature when designing experiments and interpreting results.

References

The Pivotal Role of Diacylglycerol Lipase (DAGL) in Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diacylglycerol lipase (DAGL), a key enzyme in the endocannabinoid system, is emerging as a critical player in a wide array of physiological and pathological processes. This guide provides an in-depth exploration of DAGL's function in various disease models, offering a comprehensive resource for researchers and drug development professionals. By synthesizing current knowledge on its signaling pathways, experimental validation, and therapeutic potential, this document aims to accelerate research and development efforts targeting this important enzyme.

Core Function and Isoforms: DAGLα and DAGLβ

Diacylglycerol lipase is primarily responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid ligand in the body.[1][2] 2-AG is a full agonist of the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system that regulates a vast range of bodily functions.[3][4] The production of 2-AG is critical for retrograde synaptic signaling, a process where 2-AG is released from postsynaptic neurons to act on presynaptic CB1 receptors, thereby inhibiting neurotransmitter release.[1][5]

Mammals express two main isoforms of DAGL, DAGLα and DAGLβ, which exhibit distinct tissue distribution and functional roles.[6]

  • DAGLα: Predominantly expressed in the central nervous system (CNS), particularly in postsynaptic neurons.[6][7][8] It is the primary enzyme responsible for synthesizing the 2-AG pool involved in synaptic plasticity and neuroinflammation.[6][9] Genetic deletion of DAGLα in mice leads to an approximate 80% reduction in brain 2-AG levels.[10]

  • DAGLβ: Primarily found in peripheral tissues and immune cells, including macrophages and microglia.[6][7][11] It plays a significant role in regulating 2-AG and downstream inflammatory mediators like prostaglandins in the context of neuroinflammation and pain.[4][6]

DAGL Signaling Pathways

The canonical pathway involving DAGL is the synthesis of 2-AG from diacylglycerol (DAG). This process is a crucial step in endocannabinoid signaling.

DAGL_Signaling Canonical DAGL Signaling Pathway PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC DAGL DAGLα / DAGLβ DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG CB1R CB1 Receptor (Presynaptic) TwoAG->CB1R Activates CB2R CB2 Receptor (Immune Cells) TwoAG->CB2R Activates Neurotransmitter_Release Inhibition of Neurotransmitter Release CB1R->Neurotransmitter_Release Immune_Response Modulation of Immune Response CB2R->Immune_Response

Caption: Canonical signaling pathway of DAGL leading to 2-AG synthesis and activation of cannabinoid receptors.

Beyond the canonical pathway, 2-AG can be further metabolized by enzymes like monoacylglycerol lipase (MAGL) and cyclooxygenase-2 (COX-2) to produce arachidonic acid and pro-inflammatory prostaglandins, respectively.[1][9][12] This highlights the dual role of DAGL in both anti-inflammatory endocannabinoid signaling and pro-inflammatory prostaglandin production, depending on the downstream metabolic pathways.

Role of DAGL in Disease Models

Dysregulation of DAGL activity and 2-AG signaling has been implicated in a variety of diseases, making it a compelling therapeutic target.

Neurological and Psychiatric Disorders

The prominent expression of DAGLα in the CNS underscores its importance in brain function. Studies using DAGLα knockout mice have revealed its role in:

  • Anxiety and Depression: Genetic deletion of DAGLα in mice results in anxiety-like behaviors.[2] Conversely, pharmacological elevation of 2-AG has been shown to reduce anxiety-like behaviors in animal models.[2]

  • Learning and Memory: DAGLα is essential for hippocampal-dependent learning and memory processes.[5] DAGLα knockout mice show impaired spatial learning and memory in the Morris Water Maze.[5]

  • Neurodegenerative Diseases: The role of DAGL in neurodegeneration is complex. While 2-AG signaling is generally neuroprotective, its downstream metabolite, arachidonic acid, can contribute to neuroinflammation.[1] Inhibition of DAGLα has shown neuroprotective effects in rat models of Huntington's disease.[4]

  • Epilepsy: 2-AG signaling is known to suppress seizures.[13] DAGLα knockout mice exhibit an increased mortality rate and spontaneous seizures in a kainate model of status epilepticus.[11]

Metabolic Disorders

The endocannabinoid system is a key regulator of energy balance and metabolism.

  • Obesity: DAGLα knockout mice are lean and exhibit reduced body weight, body fat, and food intake.[14][15][16] These phenotypes are similar to those observed in cannabinoid receptor 1 (CB1) knockout mice, suggesting that DAGLα-produced 2-AG is a major endogenous ligand for CB1 receptors that regulate appetite.[14][15] Pharmacological inhibition of DAGLα has also been shown to decrease food intake and body weight in mice.[16]

Table 1: Phenotypes of DAGLα Knockout Mice in Metabolic Studies

PhenotypeObservation in DAGLα KO MiceReference
Body WeightSignificantly decreased[14][15]
Body Fat PercentageSignificantly decreased[14][15]
Food IntakeSignificantly decreased (hypophagia)[14][15]
Fasting InsulinLow[17]
TriglyceridesLow[17]
Total CholesterolLow[17]
Cancer

Emerging evidence points to the involvement of DAGL and its product 2-AG in cancer progression.

  • Hepatocellular Carcinoma (HCC): The DAGLA/2-AG axis is upregulated in HCC samples and correlates with tumor stage and poor prognosis.[18] In vitro and in vivo experiments have demonstrated that this axis promotes HCC progression by regulating cell proliferation, invasion, and metastasis.[18]

  • Intrahepatic Cholangiocarcinoma (ICC): DAGLβ has been shown to promote tumorigenesis and metastasis of ICC.[19]

  • General Role of DAG Signaling: Diacylglycerol (DAG) signaling, in general, is widely associated with tumor initiation, progression, and metastasis through its effects on cell proliferation, survival, and motility.[20][21]

Pain and Inflammation

Both DAGLα and DAGLβ are implicated in pain and inflammation, albeit through different mechanisms.

  • Inflammatory Pain: Genetic deletion or pharmacological inhibition of DAGLβ protects against lipopolysaccharide (LPS)-induced inflammatory responses and allodynia in mice.[8] This is consistent with DAGLβ's high expression in immune cells.[8]

  • Sickle Cell Disease (SCD): In a mouse model of SCD, hyperalgesia is associated with elevated levels of 2-AG and DAGLβ in the blood.[22][23] Inhibition of DAGLβ with the inhibitor KT109 decreased mechanical and heat hyperalgesia, suggesting that targeting DAGLβ may be a novel approach for treating pain in SCD.[22][24]

Experimental Protocols for Studying DAGL

A variety of experimental methods are employed to investigate the function of DAGL.

Measuring DAGL Activity

Several assays are available to measure DAGL activity in biological samples.

  • Radiometric Assay: This highly sensitive method uses a radiolabeled substrate, such as 1-oleoyl[1-¹⁴C]-2-arachidonoylglycerol, to measure DAGL activity.[3][25][26] The protocol involves lipid extraction, fractionation by thin-layer chromatography (TLC), and quantification of the radiolabeled product via scintillation counting.[3][25][26]

  • UPLC-MS/MS-based Methods: Ultra-performance liquid chromatography-tandem mass spectrometry provides a robust and reproducible method for analyzing the metabolism of endocannabinoids and related lipids, allowing for the assessment of DAGL activity.[27][28]

  • Live Cell Assays: These assays utilize surrogate substrates that produce a chromogenic or fluorogenic signal upon cleavage by DAGL, enabling the measurement of enzyme activity in a live-cell context.[29] The chromogenic substrate p-nitrophenyl butyrate (PNPB) has been shown to be effective in this type of assay.[29]

DAGL_Activity_Assay_Workflow General Workflow for Radiometric DAGL Activity Assay cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Tissue_Homogenization Tissue Homogenization or Cell Lysate Preparation Protein_Quantification Protein Quantification Tissue_Homogenization->Protein_Quantification Incubation Incubation with Radiolabeled Substrate Protein_Quantification->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction TLC Thin-Layer Chromatography (TLC) Lipid_Extraction->TLC Scintillation_Counting Scintillation Counting TLC->Scintillation_Counting Data_Analysis Data Analysis Scintillation_Counting->Data_Analysis

Caption: A simplified workflow for a radiometric assay to measure DAGL activity.

In Vivo Models
  • Knockout Mice: The use of DAGLα and DAGLβ knockout mice has been instrumental in elucidating the specific functions of each isoform in vivo.[11][14][15] These models have been crucial for understanding the role of DAGL in metabolism, behavior, and disease.

  • Pharmacological Inhibition: The development of selective inhibitors for DAGLα and DAGLβ allows for the acute and reversible manipulation of their activity in vivo.[30][31] This approach is critical for validating DAGL as a therapeutic target.

Therapeutic Targeting of DAGL

The growing understanding of DAGL's role in various diseases has spurred the development of inhibitors as potential therapeutic agents.

  • DAGL Inhibitors: Small molecule inhibitors of DAGL have been developed and are being investigated for their therapeutic potential in metabolic disorders, neuroinflammatory diseases, pain, and cancer.[7][32][33]

  • Challenges and Opportunities: A key challenge is the development of isoform-selective inhibitors to target specific pathologies while minimizing off-target effects.[32] For example, peripherally restricted DAGL inhibitors could be beneficial for treating metabolic disorders without causing the neuropsychiatric side effects associated with central CB1 receptor modulation.[33]

Conclusion

Diacylglycerol lipase stands at a critical intersection of endocannabinoid signaling and lipid metabolism, with profound implications for health and disease. Its two isoforms, DAGLα and DAGLβ, offer distinct targets for therapeutic intervention in a range of disorders, from neurological and metabolic conditions to cancer and pain. The continued development of selective inhibitors and the use of sophisticated experimental models will be crucial in translating our understanding of DAGL function into novel and effective therapies. This guide provides a solid foundation for researchers and drug developers to navigate the complexities of DAGL biology and contribute to this exciting field of research.

References

Methodological & Application

Application Notes and Protocols for RHC 80267 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RHC 80267 is a chemical inhibitor with a primary, potent, and selective inhibitory action on diacylglycerol lipase (DAGL).[1][2][3] This inhibition leads to the accumulation of diacylglycerol (DAG), a critical second messenger in various cellular signaling pathways. Beyond its effect on DAGL, this compound has been shown to inhibit other enzymes, including cholinesterase, cyclooxygenase (COX), and phospholipase C (PLC), making it a tool for investigating multiple signaling cascades.[4] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cellular processes.

Data Presentation

Inhibitory Activity of this compound
Target EnzymeIC50 ValueCell/Tissue TypeReference
Diacylglycerol Lipase4 µMCanine Platelets[1][5]
Diacylglycerol Lipase1.1 µMRat Cardiac Myocytes[3]
Cholinesterase4 µMBrain Homogenate[6]
Effects of this compound on Cellular Processes
ProcessEffective ConcentrationCell/Tissue TypeObserved EffectReference
Acetylcholine-evoked relaxation0.1-10 µMRat Mesenteric ArteryPotentiation of relaxation[6]
Slow potential frequency0.3-1 µMGuinea-Pig Gastric Antrum Smooth MuscleIncreased frequency[7]
Glucose-induced insulin secretionNot specifiedPancreatic Mouse IsletsReduced by 50-60%[8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway affected by this compound and a general experimental workflow for its application in cell culture.

RHC_80267_Signaling_Pathway cluster_0 DAG Metabolism RHC80267 This compound DAGL Diacylglycerol Lipase (DAGL) RHC80267->DAGL Inhibits DAG Diacylglycerol (DAG) ArachidonicAcid Arachidonic Acid DAGL->ArachidonicAcid Produces DAG->DAGL Hydrolyzes PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: this compound inhibits DAGL, leading to DAG accumulation and subsequent PKC activation.

Experimental_Workflow start Start: Cell Culture prep Prepare this compound Stock Solution start->prep treat Treat Cells with this compound (and controls) start->treat prep->treat incubate Incubate for Desired Time treat->incubate harvest Harvest Cells/Supernatant incubate->harvest assay Perform Downstream Assays harvest->assay end Data Analysis assay->end

Caption: General experimental workflow for cell-based assays using this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • This compound is soluble in DMSO up to 100 mM.[2] To prepare a 10 mM stock solution, dissolve 3.95 mg of this compound (MW: 394.51 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

General Cell Treatment Protocol

Materials:

  • Cultured cells in appropriate multi-well plates

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

Protocol:

  • Seed cells in a multi-well plate at a density appropriate for the subsequent assay and allow them to adhere and reach the desired confluency.

  • On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 50 µM).

  • Also, prepare a vehicle control by diluting DMSO in the same manner as the highest concentration of this compound. The final concentration of DMSO should typically be less than 0.5% (v/v) to avoid solvent toxicity.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 1, 6, 12, 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • After incubation, proceed with cell harvesting and the specific downstream assay.

Diacylglycerol (DAG) Kinase Assay for DAG Accumulation

This protocol is adapted from a method for measuring DAG levels in cultured cells.

Materials:

  • Treated and control cells

  • Ice-cold methanol

  • Chloroform

  • DAG Kinase

  • [γ-³²P]ATP

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Protocol:

  • After treatment with this compound, terminate the experiment by adding ice-cold methanol to the cell culture plates.

  • Harvest the cells and transfer them to chloroform-resistant tubes.

  • Perform a lipid extraction using a chloroform/methanol/water mixture according to standard protocols.

  • Measure the total DAG content using a DAG kinase assay kit. This involves the conversion of DAG to ³²P-phosphatidic acid by DAG kinase in the presence of [γ-³²P]ATP.

  • Separate the resulting ³²P-phosphatidic acid using thin-layer chromatography (TLC).

  • Visualize the spots by autoradiography, scrape the corresponding areas from the TLC plate, and quantify the radioactivity using a scintillation counter.

In Situ Protein Kinase C (PKC) Activity Assay

This protocol provides a general method for assessing PKC activity in permeabilized cells.

Materials:

  • Treated and control cells on multi-well plates

  • Digitonin

  • PKC substrate peptide

  • [γ-³²P]ATP

  • Trichloroacetic acid (TCA)

Protocol:

  • Culture cells on multi-well plates and treat with this compound or vehicle control.

  • Permeabilize the cells with digitonin to allow entry of the assay reagents.

  • Perform the in situ PKC assay by adding a reaction mixture containing a PKC-specific substrate peptide and [γ-³²P]ATP.

  • Incubate to allow for the phosphorylation of the substrate by active PKC.

  • Terminate the reaction by adding trichloroacetic acid (TCA).

  • Wash the cells to remove unincorporated [γ-³²P]ATP.

  • Lyse the cells and measure the incorporated radioactivity in the substrate using a scintillation counter.

Cholinesterase Activity Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring cholinesterase activity in cell lysates.[9][10]

Materials:

  • Treated and control cells

  • Cell lysis buffer (e.g., Triton X-100 based)

  • Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • 96-well microplate reader

Protocol:

  • After this compound treatment, wash the cells with PBS and lyse them using a suitable cell lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cell proteins.

  • In a 96-well plate, add the cell lysate to each well.

  • Add DTNB solution to each well.

  • Initiate the reaction by adding the substrate, acetylthiocholine.

  • The cholinesterase in the lysate will hydrolyze acetylthiocholine to thiocholine.

  • Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).

  • Measure the absorbance of TNB at 412 nm at regular intervals using a microplate reader.

  • The rate of color formation is proportional to the cholinesterase activity in the sample.

References

Application Notes and Protocols for RHC 80267 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RHC 80267 is a chemical compound widely utilized in biomedical research as a potent and selective inhibitor of diacylglycerol (DAG) lipase.[1] By blocking the activity of DAG lipase, this compound prevents the breakdown of diacylglycerol, a critical second messenger in various cellular signaling pathways. This inhibition leads to the accumulation of DAG, which can, in turn, modulate the activity of downstream effectors like protein kinase C (PKC).[2] Understanding the precise preparation of this compound stock solutions is paramount for ensuring experimental reproducibility and accuracy. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solubilizing capacity for this compound.[3][4] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 394.5 g/mol [3]
Molecular Formula C₂₀H₃₄N₄O₄
CAS Number 83654-05-1[3]
Purity >95% to >98%[3][4]
Appearance Crystalline solid[3][4]
Solubility in DMSO 5 mg/mL to 100 mM[3][5]
Recommended Storage -20°C[3][4]
Stability ≥ 4 years at -20°C[4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions to working concentrations for various in vitro and in vivo experiments.

Materials:

  • This compound powder (purity ≥95%)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Pre-weighing Preparation: Before handling this compound, ensure all necessary equipment is clean and readily accessible. Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing this compound: Carefully weigh out 3.945 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.

  • Adding DMSO: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube/vial containing the this compound powder.

  • Dissolution: Tightly cap the tube/vial and vortex the solution for 1-2 minutes, or until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[4]

Note on Aqueous Solutions:

This compound is sparingly soluble in aqueous buffers.[4] To prepare an aqueous working solution, it is recommended to first dissolve the compound in DMSO and then dilute this stock solution with the aqueous buffer of choice.[4] It is not recommended to store aqueous solutions for more than one day.[4]

Mandatory Visualizations

Diagram of Experimental Workflow:

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate this compound to Room Temperature B Weigh 3.945 mg of this compound A->B Prevents condensation C Add 1 mL of Anhydrous DMSO B->C D Vortex until Completely Dissolved C->D Ensures homogeneity E Aliquot into Single-Use Volumes D->E F Store at -20°C E->F Avoids freeze-thaw cycles

Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound in DMSO.

Diagram of this compound Signaling Pathway Inhibition:

G Simplified Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Hydrolysis DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL PKC Protein Kinase C (PKC) DAG->PKC Activation AA Arachidonic Acid DAGL->AA Hydrolysis Downstream Downstream Signaling PKC->Downstream RHC80267 This compound RHC80267->DAGL Inhibition

Caption: A simplified diagram showing this compound as an inhibitor of Diacylglycerol Lipase (DAGL).

References

Application Notes and Protocols for RHC 80267 in Epilepsy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of RHC 80267, a diacylglycerol lipase (DAGL) inhibitor, in preclinical epilepsy research. Detailed protocols for common rodent models of epilepsy are provided, along with a summary of the reported effects of this compound on seizure parameters.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. The endocannabinoid system has emerged as a promising target for the development of novel anti-epileptic drugs due to its role in regulating neuronal excitability. This compound is a chemical compound that acts as an inhibitor of diacylglycerol lipase (DAGL), the primary enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By inhibiting DAGL, this compound reduces the levels of 2-AG, thereby modulating endocannabinoid signaling. This modulation has shown potential therapeutic effects in preclinical models of epilepsy.[1][2]

Mechanism of Action

This compound selectively inhibits diacylglycerol lipase, leading to a decrease in the production of 2-AG from diacylglycerol.[1][3][4][5] This reduction in 2-AG levels can alter synaptic transmission and neuronal excitability, which are key factors in the generation and propagation of seizures.[1] While this compound is a potent DAGL inhibitor, it has also been reported to inhibit other enzymes at higher concentrations, including cholinesterase.[3][6]

Signaling Pathway of this compound

RHC_80267_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal DAG Diacylglycerol DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL Two_AG 2-Arachidonoylglycerol (2-AG) CB1R Cannabinoid Receptor 1 (CB1R) Two_AG->CB1R Binds to RHC This compound RHC->DAGL DAGL->Two_AG Synthesis Neurotransmission Reduced Neurotransmitter Release CB1R->Neurotransmission

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for three commonly used rodent models in epilepsy research.

Pilocarpine-Induced Status Epilepticus Model in Mice

This model is used to induce temporal lobe epilepsy.

Materials:

  • Pilocarpine hydrochloride

  • Scopolamine methyl nitrate (or similar peripheral muscarinic antagonist)

  • Diazepam

  • This compound

  • Saline solution (0.9% NaCl)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal monitoring equipment (e.g., video camera, EEG if available)

Procedure:

  • Animal Preparation: Use adult male mice (e.g., C57BL/6 strain). Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Pre-treatment: To reduce peripheral cholinergic effects, administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes before pilocarpine injection.[7]

  • Induction of Status Epilepticus (SE): Administer pilocarpine hydrochloride (250-300 mg/kg, i.p.).[7] Observe the animals continuously for seizure activity. The onset of SE is characterized by continuous seizures (e.g., tonic-clonic convulsions).

  • Termination of SE: After 90 minutes of continuous seizure activity, administer diazepam (10 mg/kg, i.p.) to terminate SE.[7]

  • Drug Administration: Immediately after the termination of SE, administer this compound (e.g., 1.3 µmol, intracerebroventricularly) or vehicle control.[2] Continue daily administration for the desired treatment period (e.g., 7 days).[2]

  • Monitoring: Monitor the animals for spontaneous recurrent seizures (SRS) in the chronic phase (e.g., 2-6 weeks after SE). Seizure frequency, duration, and severity can be scored using a Racine scale or by video-EEG monitoring.[1]

Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This model is often used to screen for drugs effective against generalized seizures.

Materials:

  • Pentylenetetrazol (PTZ)

  • This compound

  • Saline solution (0.9% NaCl)

  • Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection

  • Observation chambers

Procedure:

  • Animal Preparation: Use adult male mice. Acclimate the animals as described above.

  • Drug Administration: Administer this compound or vehicle control at the desired dose and route. The timing of administration will depend on the pharmacokinetic profile of the compound.

  • PTZ Injection: At the appropriate time after drug administration, inject a convulsive dose of PTZ (e.g., 60-85 mg/kg, i.p. or s.c.).[3]

  • Observation: Immediately after PTZ injection, place the animal in an individual observation chamber and record seizure activity for at least 30 minutes.

  • Seizure Scoring: Score the seizures based on a standardized scale (e.g., latency to first seizure, seizure severity score, presence or absence of tonic-clonic seizures).

Maximal Electroshock (MES) Seizure Model in Mice

This model is used to evaluate drugs that prevent the spread of seizures.

Materials:

  • Electroconvulsive device

  • Corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Electrode wetting solution (e.g., saline)

  • This compound

  • Vehicle solution

Procedure:

  • Animal Preparation: Use adult male mice. Acclimate the animals as described above.

  • Drug Administration: Administer this compound or vehicle control at the desired dose and route.

  • Anesthesia and Electrode Placement: At the time of peak drug effect, apply a drop of topical anesthetic to each eye. Place the corneal electrodes on the corneas of the mouse.

  • Electrical Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[8]

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response indicates protection.

  • Endpoint: The primary endpoint is the percentage of animals in each treatment group that are protected from the tonic hindlimb extension.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis A Animal Acclimation B Randomization into Treatment Groups A->B C Vehicle/RHC 80267 Administration B->C D Seizure Induction (Pilocarpine/PTZ/MES) C->D E Behavioral Observation & Scoring D->E F Quantify Seizure Parameters E->F G Statistical Analysis F->G H Interpretation of Results G->H

Caption: General experimental workflow.

Data Presentation

The following table summarizes the quantitative data from a study investigating the effects of this compound in the pilocarpine-induced epilepsy model in mice.[1]

ParameterVehicle-Treated GroupThis compound-Treated Group
Percentage of mice with spontaneous recurrent seizures Higher percentageSignificantly reduced percentage
Frequency of spontaneous seizures (per week) ~20No significant difference
Duration of spontaneous seizures (seconds) ~29Significantly decreased
Severity of spontaneous seizures No significant differenceNo significant difference

Conclusion

This compound has demonstrated disease-modifying effects in a mouse model of temporal lobe epilepsy.[1] It has been shown to suppress spontaneous recurrent seizures, reduce seizure duration, and ameliorate cognitive and psychiatric comorbidities associated with chronic epilepsy.[1] The provided protocols offer a starting point for researchers interested in further investigating the anticonvulsant potential of this compound and other DAGL inhibitors in various epilepsy models. Careful consideration of the specific research question and appropriate model selection are crucial for obtaining meaningful and translatable results.

References

Application of RHC 80267 in Insulin Secretion Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of RHC 80267, a diacylglycerol (DAG) lipase inhibitor, in the study of insulin secretion. It includes detailed application notes, experimental protocols, and a summary of key quantitative data.

Introduction

This compound is a valuable pharmacological tool for investigating the intricate signaling pathways that govern insulin secretion from pancreatic β-cells. Its primary mechanism of action is the inhibition of diacylglycerol lipase, an enzyme responsible for the hydrolysis of diacylglycerol (DAG) to produce arachidonic acid (AA) and monoacylglycerol.[1] Since arachidonic acid and its metabolites are implicated as second messengers in the stimulus-secretion coupling of insulin, this compound allows researchers to probe the significance of this pathway.[1][2]

Mechanism of Action in Insulin Secretion

This compound has been demonstrated to inhibit glucose-induced insulin secretion from pancreatic islets.[1][3][4] This inhibitory effect is believed to be primarily mediated through the reduction of intracellular arachidonic acid levels.[1] The proposed signaling pathway is as follows:

  • Stimulation of Pancreatic β-cells: Glucose or other secretagogues like the muscarinic agonist carbachol stimulate phospholipase C (PLC).

  • DAG Production: PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • DAG Lipase Action: DAG is then hydrolyzed by DAG lipase to release arachidonic acid.

  • This compound Inhibition: this compound selectively inhibits DAG lipase, thus preventing the formation of arachidonic acid from DAG.[1]

  • Downstream Effects: The reduction in arachidonic acid levels leads to a decrease in the downstream signaling events that promote insulin exocytosis.

Interestingly, some studies suggest that this compound may have additional mechanisms of action. Evidence indicates that it could inhibit glucose-induced insulin secretion by stimulating the opening of ATP-sensitive potassium (K-ATP) channels in pancreatic islets, a mechanism independent of its effects on arachidonic acid release.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the effects of this compound in various experimental systems.

ParameterValueCell/Tissue TypeConditionReference
IC50 for DAG Lipase 4 nMCanine PlateletsIn vitro enzyme assay
IC50 for DAG Lipase 4 µMCanine Platelet EnzymeIn vitro enzyme assay[5]
Inhibition of Glucose-Induced Insulin Secretion 50-60%Pancreatic Mouse IsletsGlucose stimulation[3]
Inhibition of Carbachol-Induced Insulin Release Dose-dependentIntact IsletsCarbachol stimulation[1]
Inhibition of Phospholipase A2 ~25%Pancreatic Mouse IsletsConcentrations > 35 µM[3]

Note: The significant difference in reported IC50 values for DAG lipase may be due to different experimental conditions or enzyme sources. Researchers should carefully consider the concentration of this compound used in their experiments to ensure selectivity for DAG lipase. At higher concentrations, this compound has been shown to inhibit other enzymes, such as phospholipase A2 and cyclooxygenase.[3][6]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets

This protocol describes a method to assess the inhibitory effect of this compound on glucose-stimulated insulin secretion from isolated pancreatic islets.

Materials:

  • Isolated pancreatic islets (from mouse or rat)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing:

    • Low glucose (e.g., 2.8 mM)

    • High glucose (e.g., 16.7 mM)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Insulin immunoassay kit (e.g., ELISA or RIA)

  • Multi-well culture plates (e.g., 24-well plates)

  • Incubator (37°C, 5% CO2)

  • Microplate reader (for ELISA) or gamma counter (for RIA)

Procedure:

  • Islet Preparation: Isolate pancreatic islets using a standard collagenase digestion method. Allow the islets to recover overnight in culture medium.

  • Pre-incubation: Hand-pick islets of similar size and place them in groups of 5-10 islets per well of a 24-well plate. Pre-incubate the islets in KRB buffer with low glucose for 60-120 minutes at 37°C to allow them to equilibrate and establish a basal insulin secretion rate.

  • Inhibitor Treatment: After the pre-incubation, replace the buffer with fresh KRB buffer containing low glucose and the desired concentrations of this compound (and a vehicle control, e.g., DMSO). Incubate for 30-60 minutes.

  • Stimulation: Following the inhibitor treatment, replace the buffer with KRB buffer containing high glucose and the same concentrations of this compound (and vehicle control). Incubate for 60 minutes at 37°C.

  • Sample Collection: At the end of the stimulation period, carefully collect the supernatant from each well. The supernatant contains the secreted insulin.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin immunoassay kit according to the manufacturer's instructions.

  • Data Analysis: Express the insulin secretion as a percentage of the control (high glucose without inhibitor) or as absolute values (e.g., ng of insulin/islet/hour).

Protocol 2: Assessment of this compound on K-ATP Channel Activity using 86Rb+ Efflux Assay

This protocol outlines a method to investigate the effect of this compound on K-ATP channel activity in pancreatic islets using a rubidium (86Rb+) efflux assay, a common technique to measure potassium channel activity.

Materials:

  • Isolated pancreatic islets

  • KRB buffer

  • 86RbCl (radioactive rubidium chloride)

  • This compound

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Islet Loading: Incubate islets in culture medium containing 86RbCl for 2-3 hours to allow for the uptake of the radioactive tracer.

  • Washing: After loading, wash the islets several times with non-radioactive KRB buffer to remove extracellular 86Rb+.

  • Efflux Measurement: Transfer the loaded islets to a perifusion system or to individual tubes. Collect the buffer (perifusate or supernatant) at regular intervals (e.g., every 1-2 minutes) to measure the efflux of 86Rb+.

  • Treatment: After establishing a stable baseline efflux, introduce this compound at the desired concentration into the perifusion buffer or the incubation tubes.

  • Data Collection: Continue collecting the effluent for a set period to measure the effect of this compound on 86Rb+ efflux.

  • Quantification: At the end of the experiment, lyse the islets to determine the remaining intracellular 86Rb+. The efflux rate is calculated as the fraction of the total 86Rb+ in the islets that is released per unit of time.

  • Data Analysis: An increase in 86Rb+ efflux in the presence of this compound would suggest an opening of potassium channels.

Visualizations

Signaling Pathway of this compound in Insulin Secretion

RHC80267_Signaling_Pathway cluster_cell Pancreatic β-cell Glucose Glucose PLC Phospholipase C (PLC) Glucose->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DAG_Lipase DAG Lipase DAG->DAG_Lipase Substrate for AA Arachidonic Acid (AA) DAG_Lipase->AA Produces Insulin_Vesicles Insulin Vesicles AA->Insulin_Vesicles Promotes Fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis RHC80267 This compound RHC80267->DAG_Lipase Inhibits K_ATP_Channel K-ATP Channel RHC80267->K_ATP_Channel Opens K_ion K+ K_ATP_Channel->K_ion Efflux K_ion->Insulin_Secretion Inhibits

Caption: Signaling pathway of this compound in pancreatic β-cells.

Experimental Workflow for Studying this compound Effects on GSIS

GSIS_Workflow cluster_protocol Experimental Protocol Islet_Isolation 1. Isolate Pancreatic Islets Pre_incubation 2. Pre-incubate in Low Glucose Islet_Isolation->Pre_incubation Treatment 3. Treat with this compound (or Vehicle) Pre_incubation->Treatment Stimulation 4. Stimulate with High Glucose Treatment->Stimulation Supernatant_Collection 5. Collect Supernatant Stimulation->Supernatant_Collection Insulin_Assay 6. Measure Insulin Concentration (ELISA/RIA) Supernatant_Collection->Insulin_Assay Data_Analysis 7. Analyze and Compare Data Insulin_Assay->Data_Analysis

Caption: Workflow for GSIS inhibition assay with this compound.

Conclusion

This compound is a potent inhibitor of DAG lipase that serves as an invaluable tool for dissecting the role of the diacylglycerol-arachidonic acid signaling pathway in insulin secretion. When using this compound, it is crucial for researchers to be mindful of its potential off-target effects at higher concentrations and to include appropriate controls in their experimental designs. The protocols and information provided in this document offer a solid foundation for utilizing this compound to advance our understanding of the complex mechanisms regulating insulin release.

References

Application Notes and Protocols for Studying Smooth Muscle Relaxation with RHC 80267

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RHC 80267 is a valuable pharmacological tool for investigating the intricate signaling pathways governing smooth muscle tone. Primarily known as a diacylglycerol (DAG) lipase inhibitor, this compound prevents the breakdown of DAG, a critical second messenger that activates Protein Kinase C (PKC).[1][2] This accumulation of DAG and subsequent PKC activation can influence smooth muscle contractility. However, it is crucial for researchers to be aware that this compound also exhibits potent inhibitory effects on cholinesterase, the enzyme responsible for degrading acetylcholine.[3][4][5] This dual action necessitates careful experimental design and interpretation of results, as the observed physiological effects can be a composite of these two distinct mechanisms. In studies involving cholinergic signaling, the anticholinesterase activity of this compound may potentiate acetylcholine-induced relaxation.[3][5]

These application notes provide detailed protocols for utilizing this compound to study smooth muscle relaxation, focusing on its role as a DAG lipase inhibitor and acknowledging its off-target effects. The provided methodologies cover the assessment of smooth muscle tension in isolated tissue preparations, measurement of intracellular calcium dynamics, and evaluation of PKC activation.

Quantitative Data

The following table summarizes the inhibitory concentrations of this compound against its primary targets.

Target EnzymeTissue/Cell TypeIC50 ValueReference
Diacylglycerol (DAG) LipaseRat Cardiac Myocytes1.1 µM[3][6]
Diacylglycerol (DAG) LipaseCanine Platelets4 µM[3][6][7]
CholinesteraseRat Brain Homogenate4 µM[4][5]

Signaling Pathways

Two primary signaling pathways are influenced by this compound, and understanding both is critical for accurate data interpretation.

DAG Lipase Inhibition and PKC Activation Pathway

This compound blocks the enzymatic activity of DAG lipase, leading to an accumulation of diacylglycerol. DAG, in turn, is a key activator of Protein Kinase C (PKC). Activated PKC can phosphorylate a variety of downstream targets, leading to a range of cellular responses, including modulation of ion channels and contractile proteins that can affect smooth muscle tone.[1][2]

DAG_PKC_Pathway RHC80267 This compound DAG_Lipase Diacylglycerol Lipase RHC80267->DAG_Lipase Inhibition DAG Diacylglycerol (DAG) DAG_Lipase->DAG Degradation PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Effectors PKC->Downstream Phosphorylation Response Modulation of Smooth Muscle Tone Downstream->Response

Caption: this compound inhibits DAG lipase, leading to DAG accumulation and PKC activation.

Cholinesterase Inhibition Pathway

This compound can also inhibit acetylcholinesterase, the enzyme that breaks down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft or neuromuscular junction, enhancing its effects on muscarinic receptors on smooth muscle cells. This can result in potentiation of acetylcholine-induced relaxation.[3][5]

Cholinesterase_Inhibition_Pathway RHC80267 This compound AChE Acetylcholinesterase (AChE) RHC80267->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Degradation Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds to Smooth_Muscle_Cell Smooth Muscle Cell Muscarinic_Receptor->Smooth_Muscle_Cell Activates Relaxation Relaxation Smooth_Muscle_Cell->Relaxation

Caption: this compound inhibits acetylcholinesterase, enhancing acetylcholine signaling.

Experimental Protocols

Isolated Smooth Muscle Tissue Bath Assay

This protocol details the measurement of isometric tension in isolated smooth muscle preparations to assess the effects of this compound on contractility and relaxation.

Experimental Workflow:

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Smooth Muscle (e.g., Aorta, Mesenteric Artery) Mounting Mount Tissue Rings in Organ Bath Dissection->Mounting Equilibration Equilibrate under Optimal Tension Mounting->Equilibration Viability Assess Viability (e.g., KCl challenge) Equilibration->Viability Precontraction Pre-contract with Agonist (e.g., Phenylephrine) Viability->Precontraction RHC80267_add Add this compound or Vehicle Precontraction->RHC80267_add Relaxation_curve Cumulative Addition of Relaxing Agent (e.g., Acetylcholine) RHC80267_add->Relaxation_curve Measurement Measure Isometric Tension Changes Relaxation_curve->Measurement Analysis Analyze Concentration- Response Curves Measurement->Analysis

Caption: Workflow for the isolated smooth muscle tissue bath assay.

Materials:

  • Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).

  • Gas Mixture: 95% O2 / 5% CO2.

  • This compound Stock Solution: Dissolve in a suitable solvent like DMSO or ethanol.[6]

  • Contractile Agonist: e.g., Phenylephrine, KCl.

  • Relaxing Agent: e.g., Acetylcholine, Sodium Nitroprusside.

  • Isolated Tissue Bath System with Force-Displacement Transducers and Data Acquisition Software.

Procedure:

  • Tissue Dissection and Preparation:

    • Humanely euthanize the animal according to approved institutional protocols.

    • Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, mesenteric artery) and place it in ice-cold PSS.

    • Clean the tissue of adhering fat and connective tissue.

    • Cut the tissue into rings of 2-3 mm in length.

  • Mounting:

    • Mount the tissue rings on stainless steel hooks or wires in the organ bath chambers filled with PSS.

    • Maintain the PSS at 37°C and continuously bubble with 95% O2 / 5% CO2.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for at least 60 minutes under a determined optimal resting tension (e.g., 1-2 g for rat aorta).

    • During equilibration, wash the tissues with fresh PSS every 15-20 minutes.

    • Assess tissue viability by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). Tissues that do not respond adequately should be discarded.

    • Wash out the KCl and allow the tissue to return to baseline.

  • Experimental Protocol:

    • Pre-contract the tissues with a submaximal concentration of a contractile agonist (e.g., phenylephrine, 1 µM).

    • Once a stable contraction plateau is reached, add this compound (e.g., 0.1-10 µM) or vehicle control and incubate for a predetermined time (e.g., 20-30 minutes).[7]

    • To assess relaxation, construct a cumulative concentration-response curve to a relaxing agent (e.g., acetylcholine, 1 nM to 10 µM).

  • Data Analysis:

    • Record the changes in isometric tension.

    • Express the relaxation responses as a percentage of the pre-contraction induced by the agonist.

    • Compare the concentration-response curves in the presence and absence of this compound to determine its effect on smooth muscle relaxation.

Intracellular Calcium Measurement

This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca2+]i) in isolated smooth muscle cells in response to this compound.

Experimental Workflow:

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_imaging Imaging cluster_analysis Data Analysis Isolation Isolate Smooth Muscle Cells Loading Load Cells with Fura-2 AM Isolation->Loading Baseline Record Baseline Fluorescence Loading->Baseline Stimulation Stimulate with Agonist Baseline->Stimulation RHC80267_add Add this compound Stimulation->RHC80267_add Recording Record Fluorescence Changes RHC80267_add->Recording Ratio Calculate 340/380 nm Fluorescence Ratio Recording->Ratio Ca_conc Convert Ratio to [Ca2+]i Ratio->Ca_conc

Caption: Workflow for intracellular calcium measurement using Fura-2 AM.

Materials:

  • Isolated smooth muscle cells.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Fura-2 AM.

  • Pluronic F-127.

  • This compound.

  • Fluorescence microscopy system equipped for ratiometric imaging.

Procedure:

  • Cell Preparation and Loading:

    • Isolate smooth muscle cells from the desired tissue using enzymatic digestion.

    • Allow cells to adhere to glass coverslips.

    • Load the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS containing a small amount of Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at room temperature or 37°C.

    • Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

  • Fluorescence Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

    • Stimulate the cells with an appropriate agonist to induce a calcium response.

    • Apply this compound and continue to record the fluorescence changes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm.

    • The 340/380 nm ratio is proportional to the intracellular calcium concentration.

    • Calibrate the fluorescence ratio to absolute [Ca2+]i values if required, using appropriate calibration methods.

Western Blotting for PKC Activation

This protocol provides a general method to assess the activation of PKC by examining its translocation from the cytosol to the membrane fraction or by measuring the phosphorylation of specific PKC substrates.

Experimental Workflow:

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blot cluster_analysis Data Analysis Treatment Treat Smooth Muscle Cells with this compound Lysis Lyse Cells and Fractionate (Cytosol/Membrane) Treatment->Lysis Quantification Determine Protein Concentration Lysis->Quantification Electrophoresis SDS-PAGE Quantification->Electrophoresis Transfer Transfer to Membrane Electrophoresis->Transfer Blocking Block Non-specific Sites Transfer->Blocking Antibody_inc Incubate with Primary and Secondary Antibodies Blocking->Antibody_inc Detection Detect Protein Bands Antibody_inc->Detection Densitometry Densitometric Analysis of Protein Bands Detection->Densitometry

Caption: General workflow for Western blotting to assess PKC activation.

Materials:

  • Cultured smooth muscle cells or isolated tissue.

  • This compound.

  • Lysis buffer.

  • Protein assay reagents.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-PKC, anti-phospho-PKC substrate).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system for Western blots.

Procedure:

  • Sample Preparation:

    • Treat smooth muscle cells or tissue with this compound for the desired time.

    • Lyse the cells or tissue in an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • For translocation studies, perform subcellular fractionation to separate cytosolic and membrane fractions.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Detect the protein bands using an imaging system.

    • Perform densitometric analysis to quantify the protein levels or phosphorylation status.

Conclusion

This compound is a multifaceted pharmacological agent for the study of smooth muscle physiology. Its ability to inhibit both DAG lipase and cholinesterase provides a unique opportunity to probe the interplay of these signaling pathways. However, this dual activity necessitates a well-informed experimental approach. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound on smooth muscle relaxation, intracellular calcium signaling, and PKC activation. By carefully considering the compound's mechanism of action and employing appropriate controls, researchers can leverage this compound to gain valuable insights into the complex regulation of smooth muscle function.

References

Application Notes and Protocols for RHC 80267 in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RHC 80267 is a chemical inhibitor primarily used in neuroscience research to investigate the roles of the endocannabinoid system in synaptic plasticity. It is a potent inhibitor of diacylglycerol lipase (DAGL), the key enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] By blocking 2-AG production, this compound allows researchers to probe the downstream effects of reduced endocannabinoid signaling on synaptic transmission and long-term potentiation (LTP) or long-term depression (LTD), key cellular mechanisms underlying learning and memory.

Mechanism of Action

This compound exerts its primary effect by inhibiting the activity of diacylglycerol lipase. DAGL is a crucial enzyme in the postsynaptic neuron that converts diacylglycerol (DAG) into 2-AG.[4] Once synthesized, 2-AG acts as a retrograde messenger, traveling from the postsynaptic to the presynaptic terminal. There, it binds to and activates cannabinoid type 1 receptors (CB1Rs), which are predominantly located on presynaptic nerve terminals.[4] Activation of CB1Rs typically leads to a reduction in neurotransmitter release, thereby modulating synaptic strength.

By inhibiting DAGL, this compound reduces the levels of 2-AG, leading to decreased activation of presynaptic CB1Rs. This disinhibition of presynaptic terminals can alter synaptic transmission and plasticity. It is important to note that this compound also exhibits off-target effects, most notably the inhibition of acetylcholinesterase, the enzyme that degrades acetylcholine.[3][5] This can lead to an accumulation of acetylcholine in the synaptic cleft, potentially confounding experimental results if not properly controlled for.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.

Target EnzymeIC50 ValueSpecies/TissueReference
Diacylglycerol Lipase1.1 µMRat cardiac myocytes[1][2]
Diacylglycerol Lipase4 µMCanine platelets[1][2]
Acetylcholinesterase4 µMRat brain homogenate[3][5]

Signaling Pathway of this compound in Modulating Synaptic Plasticity

RHC_80267_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits NT_release Neurotransmitter Release Ca_channel->NT_release Triggers DAGL Diacylglycerol Lipase (DAGL) two_AG 2-Arachidonoylglycerol (2-AG) DAGL->two_AG Synthesis DAG Diacylglycerol (DAG) DAG->DAGL Substrate two_AG->CB1R Activates RHC This compound RHC->DAGL Inhibition

Caption: Signaling pathway of this compound in the endocannabinoid system.

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol is a general guideline for preparing acute brain slices for electrophysiological recordings, adapted from established methods.[6][7]

Materials:

  • Slicing solution (e.g., NMDG-based artificial cerebrospinal fluid - aCSF)

  • Recording aCSF

  • Carbogen gas (95% O2 / 5% CO2)

  • Vibrating microtome

  • Recovery chamber

  • Recording chamber

Procedure:

  • Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.

  • Perfuse the animal transcardially with ice-cold, carbogenated slicing solution.

  • Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.

  • Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus).

  • Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until they are transferred to the recording chamber.

Protocol 2: Electrophysiological Investigation of this compound on Long-Term Potentiation (LTP)

This protocol outlines a typical experiment to assess the effect of this compound on LTP at Schaffer collateral-CA1 synapses in the hippocampus.

Materials:

  • Prepared acute hippocampal slices

  • Recording setup (microscope, micromanipulators, amplifier, digitizer)

  • Stimulating and recording electrodes

  • This compound stock solution (in DMSO or ethanol)

  • Recording aCSF

Procedure:

  • Place a brain slice in the recording chamber, continuously perfused with carbogenated aCSF at a constant temperature (e.g., 30-32°C).

  • Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline of synaptic transmission by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.

  • Apply this compound to the perfusion bath at the desired final concentration (e.g., 10-50 µM). Allow the drug to equilibrate for at least 20-30 minutes while continuing to record baseline responses.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Record fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.

  • Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline. Compare the magnitude of LTP in the presence of this compound to control slices that received vehicle.

Experimental Workflow for Investigating this compound on LTP

LTP_Workflow cluster_prep Slice Preparation cluster_exp Electrophysiology Experiment cluster_analysis Data Analysis A1 Anesthetize & Perfuse Animal A2 Dissect Brain A1->A2 A3 Slice Brain (Vibratome) A2->A3 A4 Recover Slices A3->A4 B1 Transfer Slice to Recording Chamber A4->B1 B2 Establish Stable Baseline (fEPSP Recording) B1->B2 B3 Bath Apply this compound or Vehicle B2->B3 B4 Induce LTP (High-Frequency Stimulation) B3->B4 B5 Record Post-HFS for 60+ min B4->B5 C1 Normalize fEPSP Slope to Baseline B5->C1 C2 Compare LTP Magnitude (this compound vs. Vehicle) C1->C2

Caption: High-level workflow for an LTP experiment with this compound.

Concluding Remarks

This compound is a valuable pharmacological tool for dissecting the contribution of the 2-AG-mediated endocannabinoid signaling to synaptic plasticity. When using this inhibitor, it is crucial to be aware of its potential off-target effects, particularly on acetylcholinesterase, and to include appropriate control experiments to ensure the observed effects are indeed due to the inhibition of DAGL. These application notes and protocols provide a framework for researchers to design and execute experiments aimed at elucidating the intricate roles of endocannabinoids in brain function.

References

Application Notes and Protocols for RHC 80267 in Brain Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RHC 80267 is a chemical tool widely used in neuroscience research as an inhibitor of diacylglycerol (DAG) lipase. By blocking this enzyme, this compound prevents the conversion of diacylglycerol to 2-arachidonoylglycerol (2-AG), a major endocannabinoid in the central nervous system. This allows for the investigation of 2-AG's role in various forms of synaptic plasticity and neuronal signaling. These application notes provide a comprehensive guide to using this compound in brain slice electrophysiology, including its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action

This compound primarily functions as an inhibitor of DAG lipase, with reported IC50 values of 1.1 µM in rat cardiac myocytes and 4 µM in canine platelets.[1][2] In the context of neuroscience, its main application is to block the synthesis of the endocannabinoid 2-AG. 2-AG is synthesized "on-demand" in postsynaptic neurons in response to increased intracellular calcium or activation of Gq-coupled receptors. It then travels retrogradely across the synapse to activate presynaptic CB1 receptors, leading to a suppression of neurotransmitter release. By inhibiting DAG lipase, this compound allows researchers to probe the involvement of the 2-AG signaling pathway in various synaptic phenomena.

It is crucial to note that this compound is not entirely specific for DAG lipase. It has been shown to inhibit cholinesterase activity with an IC50 of 4 µM.[3] This off-target effect must be considered when designing experiments and interpreting results, and appropriate control experiments are essential.

Data Presentation

The following table summarizes the quantitative data on the use and effects of this compound in physiological and electrophysiological experiments.

ParameterValueSpecies/TissueExperimental ContextReference
DAG Lipase Inhibition (IC50) 1.1 µMRat Cardiac MyocytesEnzyme Activity Assay[1][2]
4 µMCanine PlateletsEnzyme Activity Assay[1][2]
Cholinesterase Inhibition (IC50) 4 µMRat Brain HomogenateEnzyme Activity Assay[3]
Effective Concentration 10 µMRat Ventral Tegmental Area SlicesBlockade of LTD
50 µMRat Dorsal Raphe Nucleus SlicesBlockade of tonic eCB signaling
0.3 - 1 µMGuinea-pig Gastric AntrumIncreased frequency of slow potentials[4]
Incubation Time At least 1 hourRat Ventral Tegmental Area SlicesElectrophysiology
Observed Electrophysiological Effects Blockade of endocannabinoid-mediated long-term depression (LTD)Rat Ventral Tegmental Area SlicesWhole-cell patch-clamp recording
Blockade of tonic endocannabinoid-mediated potentiation of eEPSCsRat Dorsal Raphe Nucleus SlicesWhole-cell patch-clamp recording
Increased frequency of slow wave potentialsGuinea-pig Gastric Antrum Smooth MuscleIntracellular recording[4]
Decreased duration of spontaneous seizuresMouse Model of EpilepsyVideo/EEG monitoring
Attenuated seizure-induced neuronal loss in CA1Mouse Model of EpilepsyHistology

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Voltage-gated Ca2+ Channel CB1R->Ca_channel inhibits Vesicle Synaptic Vesicle (Neurotransmitter) Ca_channel->Vesicle Ca2+ influx Release Neurotransmitter Release Vesicle->Release GPCR Gq-coupled Receptor (e.g., mGluR) PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DAGL Diacylglycerol Lipase (DAGLα) DAG->DAGL substrate TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG synthesizes TwoAG->CB1R activates (retrograde signal) RHC80267 This compound RHC80267->DAGL inhibits

Caption: 2-AG Retrograde Signaling Pathway and the Site of Action of this compound.

G cluster_prep Brain Slice Preparation cluster_exp Electrophysiology Experiment cluster_analysis Data Analysis Animal Anesthetize Animal Dissect Dissect Brain Animal->Dissect Slice Slice Brain (Vibratome) in Ice-Cold aCSF Dissect->Slice Recover Recover Slices (32-34°C for 30 min, then room temp) Slice->Recover Transfer Transfer Slice to Recording Chamber Baseline Record Baseline Synaptic Activity Transfer->Baseline Apply_RHC Bath Apply this compound (e.g., 10-50 µM) for at least 1 hour Baseline->Apply_RHC Analyze Analyze Electrophysiological Parameters (Amplitude, Frequency, PPR, etc.) Record_Test Record Synaptic Activity in presence of this compound Apply_RHC->Record_Test Washout Washout (Optional) Record_Test->Washout Record_Test->Analyze Record_Washout Record After Washout Washout->Record_Washout Record_Washout->Analyze Compare Compare Baseline vs. This compound vs. Washout Analyze->Compare

Caption: Experimental Workflow for Using this compound in Brain Slice Electrophysiology.

Experimental Protocols

Stock Solution Preparation
  • This compound Stock Solution (10 mM):

    • This compound has a molecular weight of 394.51 g/mol .

    • Dissolve 3.95 mg of this compound in 1 mL of DMSO.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Acute Brain Slice Preparation

This protocol is a general guideline and may need to be optimized for specific brain regions and animal ages.

  • Prepare Solutions:

    • Slicing Solution (ice-cold, carbogenated): e.g., NMDG-based or sucrose-based artificial cerebrospinal fluid (aCSF) to improve slice health.

    • Recording aCSF (room temperature or 32-34°C, carbogenated): Standard aCSF containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2.

  • Anesthesia and Perfusion:

    • Deeply anesthetize the animal (e.g., with isoflurane or ketamine/xylazine).

    • Perform transcardial perfusion with ice-cold, carbogenated slicing solution.

  • Brain Extraction and Slicing:

    • Rapidly dissect the brain and place it in ice-cold, carbogenated slicing solution.

    • Mount the brain on a vibratome stage and cut slices of the desired thickness (e.g., 300-400 µm).

  • Slice Recovery:

    • Transfer slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

    • Allow slices to equilibrate at room temperature for at least 1 hour before recording.

Electrophysiological Recording with this compound
  • Transfer Slice: Place a healthy brain slice into the recording chamber of the electrophysiology setup, continuously perfused with carbogenated recording aCSF.

  • Obtain Baseline Recordings:

    • Establish a stable whole-cell patch-clamp recording from a neuron of interest.

    • Record baseline synaptic activity (e.g., spontaneous or evoked excitatory/inhibitory postsynaptic currents, sEPSCs/sIPSCs or eEPSCs/eIPSCs) for at least 10-15 minutes.

  • Bath Application of this compound:

    • Dilute the this compound stock solution into the recording aCSF to the final desired concentration (e.g., 10-50 µM).

    • Switch the perfusion to the aCSF containing this compound.

    • Incubate the slice in the this compound-containing aCSF for at least 1 hour before recording the effects.

  • Record Experimental Data: After the incubation period, record synaptic activity in the presence of this compound.

  • Washout (Optional): To test for the reversibility of the drug's effects, switch the perfusion back to the control recording aCSF and record for an extended period.

Control Experiments

Due to the known off-target effects of this compound, the following control experiments are highly recommended:

  • Vehicle Control: Perform experiments with the vehicle (e.g., DMSO) at the same concentration used to dissolve this compound to control for any effects of the solvent.

  • Control for Cholinesterase Inhibition:

    • Because this compound can inhibit cholinesterase, it is important to determine if the observed effects are due to altered cholinergic signaling.

    • This can be tested by applying a known cholinesterase inhibitor (e.g., physostigmine) to see if it mimics the effects of this compound.

    • Alternatively, co-application of a muscarinic acetylcholine receptor antagonist (e.g., atropine) with this compound can help to dissect the contribution of cholinergic effects.

  • Use of More Specific DAGL Inhibitors: When possible, confirm findings obtained with this compound using more selective DAGL inhibitors such as DO34 or LEI-105.

  • Time Control: Record from slices for the same duration as the this compound experiments without applying the drug to ensure that the observed effects are not due to rundown of the preparation.

Troubleshooting and Considerations

  • Solubility: this compound is soluble in DMSO and ethanol. Ensure complete dissolution in the stock solution before diluting into aqueous aCSF.

  • Off-Target Effects: Always consider the potential contribution of cholinesterase inhibition to your results and perform the appropriate control experiments.

  • Incubation Time: A sufficient incubation period is crucial for the drug to penetrate the brain slice and inhibit its target. At least one hour is recommended.

  • Slice Health: The quality of the brain slice is paramount for obtaining reliable electrophysiological data. Optimize your slicing and recovery procedures to ensure neuronal viability.

By following these guidelines, researchers can effectively utilize this compound to investigate the role of 2-AG signaling in brain function, while being mindful of its potential limitations and the necessity of rigorous experimental controls.

References

Measuring Diacylglycerol Lipase (DAGL) Inhibition with RHC 80267: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol lipases (DAGLs) are serine hydrolases that play a crucial role in cellular signaling by catalyzing the hydrolysis of diacylglycerol (DAG) to produce the endocannabinoid 2-arachidonoylglycerol (2-AG) and free fatty acids. 2-AG is a key signaling molecule that modulates a variety of physiological processes, including neurotransmission, inflammation, and metabolism. The inhibitor RHC 80267 is a widely used tool to study the function of DAGL and the downstream effects of 2-AG signaling. This document provides detailed application notes and protocols for measuring DAGL inhibition using this compound.

This compound is a potent inhibitor of DAGL, but it is important to note its lack of specificity, as it also inhibits other enzymes.[1] This characteristic should be taken into consideration when interpreting experimental results.

Data Presentation

This compound Inhibition Profile

The following table summarizes the inhibitory activity of this compound against DAGL and various off-target enzymes. This data is essential for designing experiments and interpreting the selectivity of the compound.

Target EnzymeSpecies/TissueIC50 ValueReference
Diacylglycerol Lipase (DAGL)Canine Platelets4 µM[1][2][3][4]
Diacylglycerol Lipase (DAGL)Rat Cardiac Myocytes1.1 µM[2][3]
CholinesteraseNot Specified4 µM[4]
Fatty Acid Amide Hydrolase (FAAH)Mouse Brain Proteome10-70 µM[1]
KIAA1363 (putative hydrolase)Mouse Brain Proteome10-70 µM[1]
BAT5 (putative hydrolase)Mouse Brain Proteome10-70 µM[1]
Phospholipase A2 (PLA2)Mouse Brain Proteome> 60% inhibition at 50 µM[1]
Hormone-Sensitive Lipase (HSL)Not Specified> 60% inhibition at 50 µM

Signaling Pathway

The following diagram illustrates the central role of DAGL in the endocannabinoid signaling pathway. Activation of cell surface receptors leads to the production of DAG, which is then hydrolyzed by DAGL to generate 2-AG. 2-AG acts as a retrograde messenger, activating presynaptic cannabinoid receptors (CB1R) to modulate neurotransmitter release.

DAGL_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor NT_Vesicle Neurotransmitter Vesicle CB1R->NT_Vesicle Inhibits Fusion NT_Release Neurotransmitter Release Receptor GPCR / Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL Substrate for TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG Produces TwoAG->CB1R Activates (Retrograde Signal)

Caption: DAGL in the Endocannabinoid Signaling Pathway.

Experimental Protocols

Two primary methods for measuring DAGL activity and its inhibition by this compound are the radiometric assay and the Fluorescence Resonance Energy Transfer (FRET) assay.

Radiometric Assay for DAGL Inhibition

This protocol is adapted from established methods and relies on the use of a radiolabeled DAG substrate.[5] The amount of radiolabeled product formed is quantified to determine enzyme activity.

Materials:

  • Enzyme Source: Purified DAGL, cell lysates, or membrane preparations expressing DAGL.

  • Radiolabeled Substrate: [1-14C]oleoyl-2-arachidonoylglycerol or [1''-14C]1-stearoyl-2-arachidonoyl-sn-glycerol.

  • Inhibitor: this compound (dissolved in DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Quenching Solution: e.g., Chloroform/Methanol (2:1, v/v).

  • Thin Layer Chromatography (TLC) plate.

  • Scintillation Counter and Scintillation Fluid.

Protocol:

  • Enzyme Preparation: Prepare the enzyme source at the desired concentration in assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Reaction Setup:

    • In a microcentrifuge tube, add the assay buffer.

    • Add the desired concentration of this compound or DMSO (for the control).

    • Add the enzyme preparation and pre-incubate for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate Reaction: Add the radiolabeled substrate to start the reaction. The final substrate concentration should be optimized for the specific enzyme preparation.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding the quenching solution.

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases.

  • TLC Separation: Spot the organic (lower) phase onto a TLC plate and develop the plate using an appropriate solvent system to separate the substrate from the product (radiolabeled monoacylglycerol or fatty acid).

  • Quantification: Scrape the spots corresponding to the substrate and product into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of substrate converted to product. Determine the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

FRET-Based Assay for DAGL Inhibition

This high-throughput compatible assay utilizes a synthetic substrate with a FRET pair.[5] Cleavage of the substrate by DAGL separates the fluorophores, leading to a change in the FRET signal.

Materials:

  • Enzyme Source: Purified DAGL or membrane preparations.

  • FRET Substrate: A commercially available or custom-synthesized DAGL FRET substrate.

  • Inhibitor: this compound (dissolved in DMSO).

  • Assay Buffer: Buffer compatible with the enzyme and FRET substrate.

  • Microplate Reader: Capable of measuring FRET.

  • Low-volume, black microplates (e.g., 384-well).

Protocol:

  • Reagent Preparation: Prepare the enzyme, FRET substrate, and this compound dilutions in assay buffer.

  • Assay Setup (in a microplate):

    • Add the assay buffer to each well.

    • Add the this compound dilutions or DMSO (control).

    • Add the enzyme preparation and pre-incubate as described in the radiometric assay.

  • Initiate Reaction: Add the FRET substrate to all wells to start the reaction.

  • Signal Measurement: Immediately begin monitoring the change in FRET signal over time using a microplate reader at the appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in FRET signal) for each well.

    • Determine the percent inhibition for each this compound concentration compared to the control.

    • Plot the data and calculate the IC50 value as described for the radiometric assay.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing DAGL inhibitors like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Enzyme Source - Substrate (Radiolabeled or FRET) - this compound Dilutions - Buffers Assay_Setup Set up Assay: - Add Buffer, Inhibitor, Enzyme - Pre-incubate Reagent_Prep->Assay_Setup Reaction_Start Initiate Reaction: Add Substrate Assay_Setup->Reaction_Start Incubation Incubate at Optimal Temperature Reaction_Start->Incubation Measurement Measure Activity: - Stop Reaction & TLC (Radiometric) - Read FRET Signal (FRET) Incubation->Measurement Data_Processing Process Raw Data: - Calculate % Conversion or  Reaction Velocity Measurement->Data_Processing Inhibition_Calc Calculate % Inhibition Data_Processing->Inhibition_Calc IC50_Calc Generate Dose-Response Curve and Calculate IC50 Inhibition_Calc->IC50_Calc

References

Troubleshooting & Optimization

RHC 80267 solubility issues and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of RHC 80267. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of diacylglycerol lipase (DAGL).[1][2][3] Its primary mechanism of action is the inhibition of DAGL, an enzyme responsible for the hydrolysis of diacylglycerol (DAG) to produce the endocannabinoid 2-arachidonoylglycerol (2-AG).[4] this compound has an IC50 value of approximately 4 μM for DAGL in canine platelets.[2][3][5] It is important to note that this compound also exhibits inhibitory effects on other enzymes, including cholinesterase, cyclooxygenase (COX), and phospholipase C (PLC).[1][3]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is insoluble in water.[1][6] For cell-based assays, it is crucial to use fresh, high-purity DMSO, as moisture-absorbing DMSO can reduce solubility.[1]

Q3: How should I prepare stock solutions of this compound?

To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of solvent. To aid dissolution, you can gently warm the solution to 37°C and vortex or sonicate.[2] Always ensure the compound is fully dissolved before use. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1][3]

Q4: What are the recommended storage conditions for this compound?

This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO or ethanol can be stored at -80°C for up to one year or at -20°C for up to one month.[1][3] It is advisable to follow the specific storage recommendations provided by the supplier.

Troubleshooting Guide: Solubility Issues

Problem: this compound is not dissolving in the chosen solvent.

Possible Cause Troubleshooting Step
Incorrect Solvent Ensure you are using a recommended solvent such as DMSO or ethanol. This compound is insoluble in water.[1][6]
Low-Quality or Old Solvent Use fresh, high-purity, anhydrous DMSO. Older DMSO can absorb moisture, which reduces the solubility of this compound.[1]
Insufficient Mixing Vortex or sonicate the solution to aid dissolution.
Low Temperature Gently warm the solution to 37°C.[2]
Concentration Too High Check the solubility data to ensure you are not exceeding the maximum concentration for the chosen solvent.

Problem: this compound precipitates out of the stock solution upon storage or dilution in aqueous media.

Possible Cause Troubleshooting Step
Exceeded Aqueous Solubility This compound has very low solubility in aqueous solutions. When diluting a DMSO stock solution into aqueous media for experiments, ensure the final DMSO concentration is kept low and the final concentration of this compound does not exceed its aqueous solubility limit.
Temperature Fluctuation Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.[1][3]
Improper Storage Store stock solutions at the recommended temperature (-20°C or -80°C) to maintain stability.[1][3]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents as reported by different suppliers. Please note that solubility can vary slightly between batches.

Solvent Selleck Chemicals Abcam Sigma-Aldrich Cayman Chemical Tocris
DMSO 79 mg/mL (200.24 mM)[1][6]50 mM9 mg/mL[7][8]5 mg/mL[5][9]100 mM (39.45 mg/mL)
Ethanol 79 mg/mL (200.24 mM)[1][6]50 mMNot specified5 mg/mL[5][9]100 mM (39.45 mg/mL)
DMF Not specifiedNot specifiedNot specified15 mg/mL[5][9]Not specified
DMF:PBS (pH 7.2) (1:1) Not specifiedNot specifiedNot specified0.5 mg/mL[5][9]Not specified
Water Insoluble[1][6]Not specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in various experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath at 37°C (optional)

Procedure:

  • Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 394.51 g/mol .

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Inhibition of Diacylglycerol Lipase (DAGL) in Cell Lysates

Objective: To assess the inhibitory effect of this compound on DAGL activity in a cell lysate preparation.

Materials:

  • Cultured cells expressing DAGL

  • Lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • This compound stock solution (in DMSO)

  • DAGL substrate (e.g., a fluorescent or radiolabeled DAG analog)

  • 96-well plate

  • Plate reader (fluorescence or scintillation counter)

Procedure:

  • Prepare cell lysates by harvesting cells and lysing them in an appropriate lysis buffer on ice.

  • Centrifuge the lysate to remove cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add a fixed amount of cell lysate to each well.

  • Prepare serial dilutions of the this compound stock solution in the assay buffer. Add these dilutions to the wells to achieve a range of final concentrations. Include a vehicle control (DMSO only).

  • Pre-incubate the lysate with this compound for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the DAGL substrate to each well.

  • Incubate the plate for a specific time at the optimal temperature.

  • Stop the reaction (if necessary) and measure the product formation using a plate reader.

  • Plot the enzyme activity against the concentration of this compound to determine the IC50 value.

Visualizations

RHC_80267_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolysis DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL Hydrolysis Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG RHC_80267 This compound RHC_80267->DAGL Inhibition Experimental_Workflow_DAGL_Inhibition_Assay A Prepare Cell Lysate B Determine Protein Concentration A->B C Aliquot Lysate into 96-well Plate B->C D Add this compound Dilutions (and Vehicle Control) C->D E Pre-incubate D->E F Add DAGL Substrate E->F G Incubate F->G H Measure Product Formation G->H I Data Analysis (IC50) H->I

References

minimizing RHC 80267 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of RHC 80267, a diacylglycerol lipase (DAGL) inhibitor. Our resources are designed to help you minimize off-target effects and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as an inhibitor of diacylglycerol lipase (DAGL).[1] It blocks the hydrolysis of diacylglycerol (DAG) to 2-arachidonoylglycerol (2-AG), a key endocannabinoid.[2][3]

Q2: What are the known off-target effects of this compound?

This compound is known to exhibit several off-target effects, most notably the inhibition of cholinesterase.[1] It also weakly inhibits phospholipase C (PLC) and phospholipase A2 (PLA2).[1] At higher concentrations, it can inhibit cyclooxygenase (COX) activity and other serine hydrolases.[4]

Q3: At what concentrations are the off-target effects of this compound typically observed?

The off-target effects of this compound are concentration-dependent. Cholinesterase inhibition is observed with an IC50 value similar to that of DAGL inhibition.[1] Inhibition of other enzymes like PLC, PLA2, and COX generally occurs at higher concentrations. Refer to the data table below for specific IC50 values.

Q4: How can I be sure that the observed effects in my experiment are due to DAGL inhibition and not off-target effects?

To confirm that your results are due to DAGL inhibition, it is crucial to perform appropriate control experiments. This includes using a more selective DAGL inhibitor with a different chemical structure as a positive control and verifying that the effect is not replicated by inhibitors of the off-target enzymes (e.g., a specific cholinesterase inhibitor).

Q5: Are there more selective alternatives to this compound for inhibiting DAGL?

Yes, several more selective DAGL inhibitors have been developed. For example, LEI-105 is a potent and highly selective reversible dual DAGL-α/DAGL-β inhibitor.[5] KT-109 and KT-172 are selective inhibitors of DAGLβ.[5] Using these more selective compounds in parallel with this compound can help validate that the observed effects are specific to DAGL inhibition.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues arising from the off-target effects of this compound.

Observed Problem Potential Cause (Off-Target Effect) Recommended Troubleshooting Steps
Unexpected changes in cell signaling related to acetylcholine. Cholinesterase Inhibition1. Validate cholinesterase inhibition: Perform a cholinesterase activity assay in your experimental system with and without this compound. 2. Use a specific cholinesterase inhibitor: Treat your system with a known cholinesterase inhibitor (e.g., neostigmine) to see if it phenocopies the effects of this compound. 3. Use a more selective DAGL inhibitor: Repeat the experiment with a more selective DAGL inhibitor (e.g., LEI-105) to see if the effect persists.
Alterations in intracellular calcium levels or phosphoinositide signaling. Phospholipase C (PLC) Inhibition1. Assess PLC activity: Measure PLC activity in the presence and absence of this compound using a commercially available assay kit. 2. Use a specific PLC inhibitor: Compare the effects of this compound with a known PLC inhibitor (e.g., U73122). 3. Titrate this compound concentration: Use the lowest effective concentration of this compound to minimize potential PLC inhibition.
Changes in prostaglandin levels or inflammatory responses. Cyclooxygenase (COX) Inhibition1. Measure COX activity: Perform a COX activity assay to determine if this compound inhibits COX in your experimental setup. 2. Use a specific COX inhibitor: Compare your results with those obtained using a known COX inhibitor (e.g., ibuprofen for COX-1, celecoxib for COX-2).
Broad, non-specific changes in cellular lipid metabolism. Inhibition of other serine hydrolases1. Activity-based protein profiling (ABPP): If available, use ABPP to identify other serine hydrolases inhibited by this compound in your system. 2. Consult literature: Review literature for other known off-targets of this compound that may be relevant to your experimental model.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound against its primary target and known off-targets. Note that these values can vary depending on the experimental conditions.

Target Enzyme IC50 Value Species/Tissue
Diacylglycerol Lipase (DAGL)1.1 µMRat cardiac myocytes
Diacylglycerol Lipase (DAGL)4 µMCanine platelets
Cholinesterase4 µM-
Phospholipase C (PLC)Weak inhibition-
Phospholipase A2 (PLA2)Weak inhibition-
Cyclooxygenase (COX)Inhibition at high concentrationsHuman platelets
Other Serine Hydrolases (e.g., FAAH, HSL)>60% inhibition at 50 µM-

Experimental Protocols

Here are detailed methodologies for key experiments to validate the on-target and off-target effects of this compound.

Protocol 1: Validation of Cholinesterase Inhibition using Ellman's Reagent

Objective: To determine if this compound inhibits cholinesterase activity in a given sample.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Phosphate buffer (0.1 M, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) solution (10 mM)

  • Acetylthiocholine iodide (ATCI) substrate solution (14 mM)

  • Acetylcholinesterase (AChE) enzyme solution

  • This compound stock solution

  • Known cholinesterase inhibitor (e.g., neostigmine) as a positive control

Procedure:

  • Prepare Reagents: Prepare fresh working solutions of all reagents.

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL vehicle (e.g., DMSO).

    • This compound: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound (at various concentrations).

    • Positive Control: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL neostigmine.

  • Pre-incubation: Add all components except the ATCI substrate to the wells. Incubate for 10 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Measure Absorbance: Immediately begin reading the absorbance at 412 nm every minute for 15-30 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Compare the rates of the this compound-treated wells to the control to determine the percent inhibition.

Protocol 2: Assessment of Phospholipase C (PLC) Activity

Objective: To evaluate the inhibitory effect of this compound on PLC activity.

Materials:

  • Commercially available Phospholipase C Assay Kit (e.g., colorimetric or fluorometric)

  • Cell or tissue lysates

  • This compound stock solution

  • Known PLC inhibitor (e.g., U73122) as a positive control

Procedure:

  • Follow Kit Instructions: Prepare reagents and samples according to the manufacturer's protocol of the chosen PLC assay kit.[6][7][8]

  • Treatment Groups:

    • Control: Lysate treated with vehicle.

    • This compound: Lysate treated with various concentrations of this compound.

    • Positive Control: Lysate treated with U73122.

  • Incubation: Incubate the samples with the respective treatments as recommended by the kit protocol.

  • Assay: Perform the PLC activity assay according to the kit's instructions.

  • Data Analysis: Measure the output (colorimetric or fluorometric signal) and calculate the PLC activity. Determine the percent inhibition by this compound compared to the control.

Protocol 3: Evaluation of Cyclooxygenase (COX) Activity

Objective: To determine if this compound inhibits COX activity.

Materials:

  • Commercially available COX Activity Assay Kit (e.g., fluorometric or luminometric)

  • Cell or tissue lysates

  • This compound stock solution

  • Known COX inhibitors (e.g., ibuprofen for COX-1, celecoxib for COX-2) as positive controls

Procedure:

  • Follow Kit Instructions: Prepare reagents and samples as per the manufacturer's protocol of the selected COX assay kit.[9][10][11]

  • Treatment Groups:

    • Control: Lysate with vehicle.

    • This compound: Lysate with various concentrations of this compound.

    • Positive Controls: Lysate with ibuprofen and/or celecoxib.

  • Incubation: Incubate the samples with the treatments as specified in the kit protocol.

  • Assay: Run the COX activity assay following the kit's instructions.

  • Data Analysis: Measure the signal and calculate the COX activity. Determine the percent inhibition by this compound and compare it to the positive controls.

Visualizations

Signaling Pathways and Experimental Logic

DAGL_Signaling_Pathway PIP2 PIP2 PLC PLC PIP2->PLC Hydrolysis DAG DAG PLC->DAG DAGL DAGL DAG->DAGL Hydrolysis TwoAG 2-AG DAGL->TwoAG RHC80267 This compound RHC80267->DAGL Inhibition CB1R CB1 Receptor TwoAG->CB1R Activation Downstream Downstream Effects (e.g., reduced neurotransmitter release) CB1R->Downstream

Caption: On-Target Effect: this compound inhibits DAGL, blocking 2-AG production.

Cholinesterase_Off_Target ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding Choline_Acetate Choline + Acetate (Signal Termination) AChE->Choline_Acetate RHC80267 This compound RHC80267->AChE Inhibition IncreasedSignaling Increased Cholinergic Signaling AChR->IncreasedSignaling

Caption: Off-Target Effect: this compound inhibits acetylcholinesterase.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Hypothesis Hypothesis: Is it an off-target effect? Start->Hypothesis CheckConcentration Review this compound Concentration: Is it within the recommended range? Hypothesis->CheckConcentration Yes OnTarget Effect is likely ON-TARGET Hypothesis->OnTarget No ControlExp Perform Control Experiments CheckConcentration->ControlExp Yes SelectiveInhibitor Use a more selective DAGL inhibitor ControlExp->SelectiveInhibitor OffTargetInhibitor Use specific inhibitors for potential off-targets ControlExp->OffTargetInhibitor CompareResults Compare Results SelectiveInhibitor->CompareResults OffTargetInhibitor->CompareResults CompareResults->OnTarget Effect absent with selective inhibitor OffTarget Effect is likely OFF-TARGET CompareResults->OffTarget Effect phenocopied by off-target inhibitor Optimize Optimize Experiment: - Lower this compound concentration - Choose alternative inhibitor OffTarget->Optimize

Caption: A logical workflow for troubleshooting this compound off-target effects.

References

RHC 80267 stability in aqueous solution over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of RHC 80267 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound in aqueous solutions over time?

Currently, there is no publicly available quantitative data on the stability of this compound in aqueous solutions over time. This compound is reported to be insoluble in water, which presents a significant challenge for preparing and maintaining stable aqueous experimental solutions. Researchers should be aware that the compound may precipitate out of solution or degrade. It is highly recommended to perform a stability study in your specific aqueous buffer system before initiating experiments. A detailed protocol for conducting such a study is provided in the "Experimental Protocols" section.

Q2: How should I dissolve and store this compound?

This compound is soluble in organic solvents such as DMSO and ethanol.[1][2] For experimental use, it is advisable to prepare a concentrated stock solution in a suitable organic solvent and then dilute it to the final working concentration in your aqueous experimental medium. Care should be taken to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause artifacts.

Q3: What are the recommended storage conditions for this compound?

The stability of this compound depends on its form (powder vs. solution) and the storage temperature. The following table summarizes the recommended storage conditions based on information from various suppliers.

FormStorage TemperatureDuration
Powder-20°CUp to 4 years[3]
Stock Solution in DMSO/Ethanol-20°CUp to 1 month[4]
Stock Solution in DMSO/Ethanol-80°CUp to 1 year[4][5]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected inhibitory activity in my experiments.

  • Possible Cause 1: Compound Precipitation. Due to its low aqueous solubility, this compound may be precipitating out of your experimental buffer, leading to a lower effective concentration.

    • Troubleshooting Tip: Visually inspect your solutions for any signs of precipitation. Consider vortexing or sonicating the solution before each use. It is also recommended to prepare fresh dilutions from your stock solution for each experiment.

  • Possible Cause 2: Compound Degradation. Although specific data is lacking, this compound may be unstable in your aqueous buffer over the course of your experiment.

    • Troubleshooting Tip: Minimize the time the compound spends in the aqueous buffer before being used. Prepare fresh working solutions immediately before each experiment. If possible, conduct a time-course experiment to see if the inhibitory effect diminishes over time.

  • Possible Cause 3: Incorrect Final Concentration. The final concentration of the active compound might be lower than intended due to issues with initial weighing, stock solution preparation, or dilution errors.

    • Troubleshooting Tip: Ensure your balance is properly calibrated. Use fresh, high-quality solvents for your stock solutions. Double-check all calculations for dilutions.

Issue 2: High background signal or off-target effects observed.

  • Possible Cause: High concentration of organic solvent. The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have its own biological effects at higher concentrations.

    • Troubleshooting Tip: Always include a vehicle control in your experiments (your experimental buffer with the same final concentration of the organic solvent used to dissolve this compound, but without the compound itself). This will help you to distinguish the effects of the compound from those of the solvent. Aim to keep the final solvent concentration as low as possible, typically below 0.1%.

Experimental Protocols

Protocol: Assessment of this compound Stability in Aqueous Solution via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for determining the stability of this compound in a user-defined aqueous buffer.

1. Materials:

  • This compound
  • HPLC-grade DMSO or ethanol
  • Your aqueous buffer of interest (e.g., PBS, TRIS)
  • HPLC system with a UV detector
  • Appropriate HPLC column (e.g., C18)
  • HPLC-grade solvents for the mobile phase (e.g., acetonitrile, water with 0.1% formic acid)

2. Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in HPLC-grade DMSO or ethanol.
  • Preparation of Aqueous Solution: Dilute the this compound stock solution in your aqueous buffer to the desired final concentration for your stability study.
  • Time-Point Sampling:
  • Immediately after preparation (T=0), take an aliquot of the aqueous solution.
  • Store the remaining solution under your intended experimental conditions (e.g., 37°C, room temperature).
  • Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
  • Immediately analyze each aliquot by HPLC or store at -80°C until analysis.
  • HPLC Analysis:
  • Develop an HPLC method that provides good separation and a sharp peak for this compound.
  • Inject a standard of freshly prepared this compound to determine its retention time and peak area.
  • Inject the samples from each time point.
  • Data Analysis:
  • Measure the peak area of this compound at each time point.
  • Normalize the peak area at each time point to the peak area at T=0.
  • Plot the percentage of this compound remaining versus time to determine its stability profile.

Data Presentation

Table 1: Summary of this compound Stability and Storage Recommendations for Stock Solutions

SolventStorage TemperatureRecommended Stability
DMSO-20°CUp to 1 month[4]
DMSO-80°CUp to 1 year[4][5]
Ethanol-20°CUp to 1 month[4]
Ethanol-80°CUp to 1 year[4][5]
Aqueous SolutionNot RecommendedData not available; likely unstable

Mandatory Visualizations

cluster_0 Cell Membrane cluster_1 PIP2 PIP2 PLC Phospholipase C (PLC) PIP2->PLC Hydrolysis DAG Diacylglycerol (DAG) PLC->DAG DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL PKC Protein Kinase C (PKC) DAG->PKC Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG Hydrolysis RHC_80267 This compound RHC_80267->DAGL Downstream Downstream Signaling PKC->Downstream Stimulus Agonist (e.g., Neurotransmitter) Receptor GPCR / Receptor Tyrosine Kinase Stimulus->Receptor Receptor->PLC

Caption: Signaling pathway of Diacylglycerol Lipase (DAGL) and the inhibitory action of this compound.

start Start: Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_aq Prepare Aqueous Working Solution in Buffer of Interest start->prep_aq t0 T=0 Sample Collection (Immediate Analysis) prep_aq->t0 incubation Incubate Solution at Desired Temperature (e.g., Room Temp, 37°C) prep_aq->incubation analysis Analyze All Samples by HPLC t0->analysis sampling Collect Aliquots at Pre-determined Time Points (e.g., 1, 2, 4, 8, 24h) incubation->sampling sampling->analysis data Quantify this compound Peak Area and Normalize to T=0 analysis->data plot Plot % this compound Remaining vs. Time data->plot end End: Determine Stability Profile plot->end

Caption: Experimental workflow for assessing the stability of this compound in an aqueous solution.

References

interpreting unexpected results with RHC 80267

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when using the diacylglycerol (DAG) lipase inhibitor, RHC 80267.

Troubleshooting Guide & FAQs

Researchers using this compound may encounter results that deviate from the expected effects of DAG lipase inhibition. This guide addresses common issues and provides potential explanations based on the known pharmacological profile of the compound.

Q1: I'm observing effects on acetylcholine-mediated signaling. Is this related to DAG lipase inhibition?

A1: It is highly probable that the observed effects are due to an off-target activity of this compound. The compound is a known inhibitor of cholinesterase, the enzyme that degrades acetylcholine.[1][2][3] This inhibition potentiates acetylcholine-evoked responses, such as relaxation in mesenteric arteries.[1][2][3] Therefore, if your experimental system involves cholinergic signaling, the results may be confounded by this anti-cholinesterase action.

Q2: My results suggest inhibition of pathways involving arachidonic acid release, but the pattern is inconsistent with solely blocking the DAG lipase pathway. What could be the cause?

A2: this compound has been shown to inhibit other enzymes involved in lipid signaling and arachidonic acid metabolism, particularly at higher concentrations. It can inhibit phospholipase A2 (PLA2) and cyclooxygenase (COX) activity.[4][5] Inhibition of PLA2 would directly reduce arachidonic acid release from phospholipids, while COX inhibition would block the downstream conversion of arachidonic acid to prostaglandins. These off-target effects can complicate the interpretation of results related to eicosanoid signaling.

Q3: I am not seeing the expected accumulation of diacylglycerol (DAG) in my intact cell-based assay. Is the inhibitor not working?

A3: There are conflicting reports on the efficacy of this compound in intact platelets compared to microsomal preparations.[6] Some studies have found that at concentrations effective in cell-free assays, this compound does not inhibit the DAG lipase pathway in intact platelets.[5][6] It is possible that the compound has poor cell permeability in certain cell types or experimental conditions. Consider using a cell-free preparation to confirm the inhibitory activity of your batch of this compound on DAG lipase.

Q4: I'm working with pancreatic islets, and I'm seeing an unexpected decrease in glucose-stimulated insulin secretion. Why would a DAG lipase inhibitor cause this?

A4: While DAG is an important signaling molecule in insulin secretion, the effects of this compound in this system may be complex. One study found that this compound reduced glucose-induced insulin secretion and significantly increased islet glucose utilization.[7] The authors suggest that the production of arachidonic acid from DAG may be involved in regulating insulin secretion, and therefore its inhibition could lead to the observed decrease.[7] However, given the multiple off-target effects of this compound, other mechanisms cannot be ruled out.

Q5: At what concentration can I expect to see off-target effects of this compound?

A5: Off-target effects can be observed at concentrations commonly used for DAG lipase inhibition. For instance, the IC50 for cholinesterase inhibition is reported to be 4 µM, which is within the range of the IC50 for DAG lipase inhibition in some systems.[1][2][3][4] Significant inhibition of other serine hydrolases, such as FAAH and PLA2, has been reported at 50 µM.[8][9] It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize off-target effects.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) and other quantitative data for this compound against its primary target and key off-target enzymes.

Target Enzyme/ProcessSpecies/TissueIC50 / ConcentrationReference
Diacylglycerol LipaseRat Cardiac Myocytes1.1 µM[1][2]
Diacylglycerol LipaseCanine Platelets4 µM[1][2][8][10]
CholinesteraseRat Brain Homogenate4 µM[1][3][4]
Serine Hydrolases (KIAA1363, FAAH, BAT5, PLA2, HSL, AChE)Not Specified>60% inhibition at 50 µM[8][9]
Platelet AggregationGuinea Pig Platelets11 µM[11]
ATP ReleaseGuinea Pig Platelets4.5 µM[11]

Experimental Protocols

Diacylglycerol Lipase Activity Assay (General Protocol)

This protocol is a generalized procedure based on methods cited in the literature. Specific details may need to be optimized for your experimental system.

  • Enzyme Source Preparation: Prepare a microsomal fraction from your tissue or cells of interest (e.g., canine platelets) through differential centrifugation.

  • Substrate Preparation: Prepare a labeled substrate, such as 1-stearoyl-2-[14C]arachidonoyl-sn-glycerol, and emulsify it in a suitable buffer.

  • Inhibition Assay:

    • Pre-incubate the microsomal preparation with varying concentrations of this compound or vehicle control for a specified time.

    • Initiate the reaction by adding the labeled substrate.

    • Incubate the reaction mixture at 37°C for a defined period.

  • Extraction and Analysis:

    • Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).

    • Extract the lipids and separate them using thin-layer chromatography (TLC).

    • Identify and quantify the radiolabeled arachidonic acid released using autoradiography or a phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Cholinesterase Activity Assay (General Protocol)

This protocol is based on the Ellman's method, a common technique for measuring cholinesterase activity.

  • Enzyme Source Preparation: Prepare a homogenate of the tissue of interest (e.g., rat brain) in a suitable buffer.

  • Assay Setup:

    • In a 96-well plate, add the tissue homogenate to wells containing varying concentrations of this compound or vehicle control.

    • Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to all wells.

  • Reaction Initiation: Start the reaction by adding the substrate, acetylthiocholine iodide.

  • Measurement: Measure the change in absorbance at 412 nm over time using a plate reader. The rate of change in absorbance is proportional to the cholinesterase activity.

  • Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Visualizing Signaling Pathways and Experimental Logic

To aid in understanding the expected and potential unexpected effects of this compound, the following diagrams illustrate the canonical DAG lipase signaling pathway and a summary of the compound's off-target effects.

RHC_80267_Canonical_Pathway PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL PKC Protein Kinase C (PKC) DAG->PKC AA Arachidonic Acid (AA) DAGL->AA Endocannabinoids 2-AG DAGL->Endocannabinoids RHC80267 This compound RHC80267->DAGL Inhibition Downstream_AA Eicosanoids AA->Downstream_AA Downstream_PKC Downstream Signaling PKC->Downstream_PKC

Caption: Canonical signaling pathway of Diacylglycerol (DAG) and the inhibitory action of this compound on DAG Lipase.

RHC_80267_Off_Target_Effects RHC80267 This compound DAGL Diacylglycerol Lipase (Primary Target) RHC80267->DAGL Inhibition Cholinesterase Cholinesterase RHC80267->Cholinesterase Inhibition PLA2 Phospholipase A2 (PLA2) RHC80267->PLA2 Inhibition COX Cyclooxygenase (COX) RHC80267->COX Inhibition Other_Serine_Hydrolases Other Serine Hydrolases (e.g., FAAH, HSL) RHC80267->Other_Serine_Hydrolases Inhibition

Caption: Off-target inhibitory effects of this compound on various enzymes.

References

RHC 80267 not working in intact cells why

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the experimental use of RHC 80267, particularly its lack of efficacy in intact cells.

Troubleshooting Guides and FAQs

Question: Why is this compound not inhibiting diacylglycerol (DAG) lipase in my intact cell experiments?

Answer: A primary reason for the lack of this compound activity in intact cells is its poor cell permeability.[1] While this compound effectively inhibits DAG lipase in cell-free preparations like microsomes, it fails to show efficacy in intact cellular systems, such as platelets.[2] Studies have demonstrated that in intact platelets stimulated with thrombin, this compound did not prevent the accumulation of 1,2-diglyceride and 2-monoglyceride, nor did it inhibit the release of arachidonate, which would be expected if DAG lipase were inhibited.[2]

Question: Are there other enzymatic activities of this compound that could be confounding my results?

Answer: Yes, this compound is not entirely specific to DAG lipase and has been shown to inhibit other enzymes. A significant off-target effect is the inhibition of cholinesterase, with a reported IC50 of 4 μM.[3][4][5] This anticholinesterase activity can potentiate acetylcholine-evoked responses in some tissues, such as rat mesenteric artery.[5][6][7] Additionally, at higher concentrations (around 50 μM), it can inhibit other serine hydrolases like fatty acid amide hydrolase (FAAH), phospholipase A2 (PLA2), and hormone-sensitive lipase (HSL).[6][8] It has also been noted to inhibit cyclooxygenase (COX) activity and the hydrolysis of phosphatidylcholine.[3][4]

Question: What is the recommended solvent and storage for this compound?

Answer: this compound is soluble in DMSO and ethanol, with a maximum concentration of 100 mM in both solvents. For storage, it is recommended to store the solid compound at +4°C. Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

Question: What are the reported IC50 values for this compound against DAG lipase?

Answer: The half-maximal inhibitory concentration (IC50) of this compound for DAG lipase varies depending on the experimental system. Reported values include 1.1 μM in rat cardiac myocytes and 4 μM in canine platelets. It's important to note that these values are typically determined in cell-free assays.

Quantitative Data Summary

ParameterValueExperimental SystemReference
IC50 for DAG Lipase 4 µMCanine Platelets[4][6][7]
1.1 µMRat Cardiac Myocytes
15 µMPlatelet Microsomes[2]
IC50 for Cholinesterase 4 µMBrain Homogenate[3][4][5]
Other Inhibitory Activity >60% inhibition at 50 µMFAAH, PLA2, HSL, AChE[6][8]
Solubility 100 mMDMSO
100 mMEthanol

Experimental Protocols

Protocol: Testing the Efficacy of this compound on DAG Lipase in a Cell-Free System (Platelet Microsomes)

This protocol is a generalized procedure based on methodologies where this compound has shown to be effective.

1. Preparation of Platelet Microsomes:

  • Isolate platelets from whole blood by differential centrifugation.
  • Wash the platelet pellet in a suitable buffer (e.g., a Tris-based buffer with EDTA).
  • Lyse the platelets via sonication or nitrogen cavitation in a hypotonic buffer.
  • Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove intact cells and large debris.
  • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
  • Resuspend the microsomal pellet in an appropriate assay buffer.

2. DAG Lipase Activity Assay:

  • Pre-incubate the platelet microsomes with varying concentrations of this compound (dissolved in DMSO) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
  • Initiate the enzymatic reaction by adding a radiolabeled or fluorescently tagged diacylglycerol substrate.
  • Incubate the reaction mixture at 37°C for a defined period.
  • Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
  • Extract the lipids and separate them using thin-layer chromatography (TLC).
  • Quantify the amount of product (monoacylglycerol or fatty acid) formed using autoradiography or fluorescence imaging.
  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Visualizations

RHC80267_Intact_Cell_Troubleshooting cluster_experiment Intact Cell Experiment cluster_explanation Explanation cluster_alternative Alternative Experimental Approach start This compound added to intact cells cell_membrane Cell Membrane start->cell_membrane Poor Permeability reason This compound is not cell-permeable intracellular Intracellular Space (Target: DAG Lipase) no_effect No Inhibition of DAG Lipase Observed cell_free Use in Cell-Free Systems (e.g., Microsomes, Lysates) success Successful Inhibition of DAG Lipase cell_free->success Direct access to target enzyme

Caption: Troubleshooting workflow for this compound in intact cells.

RHC80267_Signaling_Pathway cluster_pathway Diacylglycerol (DAG) Signaling cluster_inhibitor Inhibitor Action PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL PKC Protein Kinase C (PKC) DAG->PKC AA Arachidonic Acid DAGL->AA MAG Monoacylglycerol (MAG) DAGL->MAG Cellular_Response Cellular Response PKC->Cellular_Response RHC80267 This compound RHC80267->DAGL Inhibits

Caption: The signaling pathway of diacylglycerol and the inhibitory target of this compound.

References

Technical Support Center: Optimizing RHC 80267 Incubation Time for Maximal Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RHC 80267. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered when using the diacylglycerol lipase (DAGL) inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as an inhibitor of diacylglycerol lipase (DAGL).[1][2][3] DAGL is a key enzyme in the endocannabinoid signaling pathway, responsible for the hydrolysis of diacylglycerol to produce the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting DAGL, this compound blocks the production of 2-AG.

Q2: What are the known off-target effects of this compound?

This compound is known to inhibit other enzymes, and the extent of this inhibition is concentration-dependent. The most well-documented off-target effects are on cholinesterase, cyclooxygenase (COX), and phospholipase C (PLC).[1] At higher concentrations, it can also inhibit other serine hydrolases.[2] This lack of specificity is a critical consideration in experimental design.

Q3: What is the recommended solvent for dissolving this compound?

This compound is soluble in organic solvents such as DMSO and ethanol.[1][3] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. It is important to use fresh DMSO as it can be hygroscopic and affect solubility.[1]

Q4: How stable is this compound in solution?

When stored properly, stock solutions of this compound in DMSO can be stable for several months at -20°C. For aqueous solutions, it is recommended to prepare them fresh for each experiment. The stability in cell culture media over long incubation periods has not been extensively documented, which is a key reason for performing time-course experiments.

Q5: Why am I not observing inhibition of DAGL activity in my intact cells?

Studies have shown that this compound's effectiveness can be cell-type dependent. For instance, it was found to inhibit DAGL in platelet microsomes but was ineffective in intact platelets.[4] This could be due to issues with cell permeability. If you are not observing the expected inhibition, consider performing experiments with cell lysates or microsomes to confirm the inhibitor's activity against the target enzyme in your system.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in results Inconsistent incubation time. Instability of this compound in the experimental medium. Cell density variations.Strictly control the incubation time for all samples. Prepare fresh dilutions of this compound for each experiment. Ensure consistent cell seeding density and confluency.
Unexpected cellular effects unrelated to DAGL inhibition Off-target effects of this compound, particularly on cholinesterase or PLC.Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits DAGL without significant off-target effects. Include control experiments using more specific inhibitors for the suspected off-target enzymes. Measure the activity of potential off-target enzymes in your experimental system.
No inhibition of 2-AG production at the expected IC50 Poor cell permeability of this compound in your specific cell type.[4] Degradation of the inhibitor. Incorrect assay conditions.Test the activity of this compound on cell lysates or isolated membranes to confirm direct enzyme inhibition. Prepare fresh stock solutions of this compound. Verify the pH and temperature of your assay, as enzyme activity is sensitive to these parameters.
Cell toxicity observed at effective inhibitory concentrations Off-target effects or solvent toxicity.Reduce the final concentration of the solvent (e.g., DMSO) in your culture medium. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) at different concentrations of this compound to determine the maximum non-toxic concentration. Shorten the incubation time to the minimum required for effective inhibition.

Data Presentation

Table 1: Reported IC50 Values for this compound

Target EnzymeCell/Tissue TypeIC50 ValueReference
Diacylglycerol Lipase (DAGL)Canine Platelets4 µM[2]
Diacylglycerol Lipase (DAGL)Rat Cardiac Myocytes1.1 µM[3]
CholinesteraseBrain Homogenate4 µM[5]
Monoglyceride LipasePlatelet Microsomes11 µM[4]

Table 2: Summary of this compound Off-Target Effects

Off-Target EnzymeObserved EffectConcentrationReference
CholinesteraseInhibitionIC50 of 4 µM
Cyclooxygenase (COX)InhibitionHigh concentrations (e.g., 250 µM)
Phospholipase C (PLC)InhibitionHigh concentrations (e.g., 250 µM)
Phospholipase A2 (PLA2)Weak InhibitionNot specified[3]
Multiple Serine Hydrolases>60% Inhibition50 µM[2]

Experimental Protocols

Protocol for Determining Optimal Incubation Time

This protocol outlines a time-course experiment to determine the optimal incubation time for maximal inhibition of DAGL by this compound in a cell-based assay.

Objective: To identify the shortest incubation time required to achieve maximal inhibition of DAGL activity without inducing significant cell death or off-target effects.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • DAGL activity assay kit or protocol

  • Protein concentration assay kit (e.g., BCA)

  • Multi-well plates (e.g., 6-well or 12-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed your cells in multi-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment.

  • Preparation of this compound: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentration (e.g., a concentration at or slightly above the known IC50). Also, prepare a vehicle control with the same final concentration of DMSO.

  • Time-Course Incubation:

    • Label separate wells for each time point (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) and for vehicle control at the longest time point.

    • At time zero, replace the medium in the designated wells with the medium containing this compound or the vehicle control.

    • Incubate the plates at 37°C and 5% CO2.

  • Cell Lysis: At each time point, wash the corresponding cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate to normalize the enzyme activity.

  • DAGL Activity Assay: Perform the DAGL activity assay on the cell lysates according to your established protocol or the kit manufacturer's instructions.

  • Data Analysis:

    • Normalize the DAGL activity to the protein concentration for each sample.

    • Calculate the percentage of inhibition for each time point relative to the vehicle control.

    • Plot the percentage of inhibition as a function of incubation time. The optimal incubation time is the point at which the inhibition reaches a plateau.

Summary of Key Enzyme Assay Protocols
  • Diacylglycerol Lipase (DAGL) Activity Assay: These assays typically involve the use of a labeled DAG substrate (e.g., radiolabeled or fluorescent). The activity is measured by quantifying the release of the labeled monoacylglycerol or fatty acid product over time.

  • Cholinesterase Activity Assay: A common method is the Ellman's assay, which uses acetylthiocholine as a substrate. The hydrolysis of acetylthiocholine produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

  • Phospholipase C (PLC) Activity Assay: These assays often use a synthetic substrate that releases a chromogenic or fluorogenic product upon cleavage by PLC. The activity is determined by measuring the increase in absorbance or fluorescence over time.

Mandatory Visualizations

RHC_80267_Signaling_Pathway PIP2 PIP2 PLC Phospholipase C (PLC) PIP2->PLC Hydrolysis IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL Hydrolysis twoAG 2-Arachidonoylglycerol (2-AG) DAGL->twoAG CB1R Cannabinoid Receptor 1 (CB1) twoAG->CB1R Activation RHC80267 This compound RHC80267->PLC Inhibition (Off-target) RHC80267->DAGL Inhibition Downstream Downstream Signaling CB1R->Downstream

Caption: Signaling pathway showing the action of this compound.

Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells prepare_inhibitor Prepare this compound and Vehicle Control seed_cells->prepare_inhibitor incubate Incubate for Different Time Points prepare_inhibitor->incubate lyse_cells Wash and Lyse Cells incubate->lyse_cells quantify_protein Quantify Protein Concentration lyse_cells->quantify_protein enzyme_assay Perform DAGL Activity Assay quantify_protein->enzyme_assay analyze_data Analyze Data and Determine Optimal Time enzyme_assay->analyze_data end End analyze_data->end

Caption: Workflow for determining optimal incubation time.

References

RHC 80267 Technical Support Center: Investigating Non-Specific Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers utilizing RHC 80267 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address the potential for this compound to induce non-specific effects, ensuring data integrity and accurate interpretation of results.

Summary of this compound In Vitro Activity

This compound is primarily known as an inhibitor of diacylglycerol lipase (DAGL). However, it exhibits activity against several other enzymes, which can lead to non-specific effects in experimental systems. The following table summarizes the known inhibitory activities of this compound.

Target EnzymeIC50 ValueTissue/SystemReference
Primary Target
Diacylglycerol Lipase (DAGL)1.1 µMRat Cardiac Myocytes[1]
4 µMCanine Platelets[1][2][3][4]
Off-Target Enzymes
Cholinesterase4 µMBrain Homogenate[3][5][6]
Cyclooxygenase (COX)Inhibition at high concentrations (250 µM)Human Platelets[7]
Phospholipase C (PLC)Weak inhibition notedGeneral[1][8][9][10]
Phospholipase A2 (PLA2)Weak inhibition notedGeneral[1][9][10]
Other Serine Hydrolases (KIAA1363, FAAH, BAT5, HSL)>60% inhibition at 50 µMGeneral[2][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am using this compound to study the effects of diacylglycerol lipase (DAGL) inhibition, but I'm observing unexpected results. What could be the cause?

A1: Unexpected results may stem from the known off-target activities of this compound. At concentrations typically used to inhibit DAGL (in the low micromolar range), this compound can also inhibit cholinesterase with a similar potency (IC50 of 4 µM)[3][5][6]. This can lead to an accumulation of acetylcholine in cholinergic systems, potentially confounding your results if your experimental model is sensitive to cholinergic stimulation.

Troubleshooting Steps:

  • Run appropriate controls: Include a positive control for cholinesterase inhibition (e.g., neostigmine) to determine if your observed phenotype is consistent with anticholinesterase activity[6].

  • Use a structurally unrelated DAGL inhibitor: If available, compare the effects of this compound with another DAGL inhibitor that has a different off-target profile.

  • Consider the concentration: Use the lowest effective concentration of this compound to minimize off-target effects. A dose-response curve is highly recommended.

Q2: My experimental system involves inflammatory signaling. Could this compound be interfering with pathways other than the DAGL pathway?

A2: Yes. At higher concentrations (e.g., 250 µM), this compound has been shown to inhibit cyclooxygenase (COX) activity in human platelets[7]. COX enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation. Therefore, if you are using high concentrations of this compound, you may be inadvertently suppressing inflammatory responses through COX inhibition. Additionally, weak inhibition of phospholipase A2 (PLA2) has been reported, which could also impact inflammatory pathways by reducing the release of arachidonic acid, the precursor for both prostaglandins and leukotrienes[1][9][10].

Troubleshooting Steps:

  • Measure prostaglandin levels: If your experimental setup allows, measure the levels of key prostaglandins (e.g., PGE2) to directly assess if this compound is inhibiting COX in your system.

  • Use a specific COX inhibitor as a control: Compare your results with those obtained using a well-characterized COX inhibitor (e.g., indomethacin) to understand the potential contribution of COX inhibition to your observations.

Q3: I am studying signal transduction involving phospholipase C (PLC). Is it possible that this compound is affecting my results?

A3: this compound has been reported to be a weak inhibitor of phospholipase C (PLC)[1][8][9][10]. While the inhibitory potency is not as high as for DAGL or cholinesterase, it is a possibility to consider, especially at higher concentrations. Inhibition of PLC would reduce the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which are important second messengers.

Troubleshooting Steps:

  • Monitor PLC activity: If possible, directly measure PLC activity in your experimental system in the presence and absence of this compound.

  • Assess downstream signaling: Measure downstream effects of PLC activation, such as intracellular calcium release (mediated by IP3) or activation of protein kinase C (PKC, mediated by DAG), to see if they are attenuated by this compound.

Q4: Are there any general recommendations for using this compound to minimize non-specific effects?

A4: Yes, here are some general guidelines:

  • Thorough literature review: Before starting your experiments, review the literature for studies that have used this compound in a similar experimental context.

  • Dose-response studies: Always perform a dose-response curve to identify the lowest concentration of this compound that produces the desired effect on DAGL with minimal off-target engagement.

  • Control experiments: As mentioned in the previous points, use positive and negative controls for the known off-target activities of this compound.

  • Orthogonal approaches: Whenever possible, confirm your findings using a complementary approach, such as genetic knockdown or knockout of DAGL, to validate that the observed effects are indeed due to the inhibition of your primary target.

  • Consider its limitations: Be aware that at the concentrations required to inhibit DAGL in intact cells, this compound's lack of specificity can make it unsuitable for certain applications, such as studying arachidonic acid release in human platelets[7].

Experimental Protocols

The following are generalized protocols for assessing the enzymatic activity of DAGL and its primary off-targets. Researchers should adapt these protocols to their specific experimental systems and consult detailed literature for further optimization.

Diacylglycerol Lipase (DAGL) Activity Assay (Radiometric)

This protocol is based on the principle of measuring the release of a radiolabeled fatty acid from a diacylglycerol substrate.

Materials:

  • Cell or tissue homogenate containing DAGL

  • Radiolabeled substrate (e.g., [1-14C]-arachidonoyl-sn-glycerol)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0)

  • This compound stock solution (in DMSO)

  • Organic solvent for extraction (e.g., chloroform:methanol, 2:1 v/v)

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Prepare cell or tissue homogenates in assay buffer.

  • Pre-incubate the homogenate with this compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at the desired temperature.

  • Initiate the reaction by adding the radiolabeled DAG substrate.

  • Incubate the reaction for a set period (e.g., 20 minutes) at 37°C with gentle agitation.

  • Stop the reaction by adding an organic solvent mixture to extract the lipids.

  • Separate the lipid products (radiolabeled fatty acid) from the substrate using TLC.

  • Quantify the radioactivity of the product spot using a scintillation counter.

  • Calculate the percentage of inhibition by comparing the activity in the presence of this compound to the vehicle control.

Cholinesterase Activity Assay (Ellman's Method)

This colorimetric assay measures the activity of cholinesterase through the hydrolysis of a substrate to a product that reacts with Ellman's reagent (DTNB).

Materials:

  • Enzyme source (e.g., brain homogenate, purified enzyme)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • To the wells of a microplate, add phosphate buffer, DTNB solution, and the enzyme source.

  • Add this compound or vehicle (DMSO) to the respective wells and pre-incubate for a short period (e.g., 10 minutes) at 25°C.

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) using a microplate reader.

  • Calculate the rate of the reaction (change in absorbance per minute).

  • Determine the percentage of inhibition by comparing the reaction rate in the presence of this compound to the vehicle control.

Cyclooxygenase (COX) Activity Assay (Commercial Kit)

Given the complexity of COX assays, it is recommended to use a commercially available kit (colorimetric or fluorometric). The general principle involves measuring the peroxidase activity of COX.

General Procedure (refer to kit manual for specifics):

  • Prepare the sample (cell lysate, purified enzyme) according to the kit's instructions.

  • Add the provided assay buffer and heme cofactor to the wells of a microplate.

  • Add the sample to the wells.

  • Add this compound or vehicle (DMSO) and incubate for the recommended time.

  • Initiate the reaction by adding arachidonic acid (the substrate).

  • Add the detection reagent, which will produce a colorimetric or fluorescent signal in the presence of COX activity.

  • Measure the signal using a microplate reader at the appropriate wavelength.

  • Calculate the COX activity and the percentage of inhibition by this compound.

Phospholipase C (PLC) Activity Assay (Radiometric)

This protocol measures the generation of water-soluble inositol phosphates from a radiolabeled lipid substrate.

Materials:

  • Cell lysate or purified PLC

  • Radiolabeled substrate (e.g., [3H]-phosphatidylinositol 4,5-bisphosphate)

  • Assay buffer

  • This compound stock solution (in DMSO)

  • Quenching solution (e.g., chloroform:methanol:HCl)

  • Anion exchange chromatography column

  • Scintillation counter

Procedure:

  • Prepare the radiolabeled substrate vesicles.

  • In a reaction tube, combine the assay buffer, enzyme source, and this compound or vehicle (DMSO). Pre-incubate.

  • Start the reaction by adding the substrate vesicles.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding the quenching solution and separating the aqueous and organic phases.

  • Apply the aqueous phase (containing the radiolabeled inositol phosphates) to an anion exchange column.

  • Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Calculate the PLC activity and the percentage of inhibition.

Signaling Pathways and Experimental Workflows

Primary Target Pathway: Diacylglycerol Lipase (DAGL)

DAGL_Pathway PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG hydrolyzes PIP2 PIP2 DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL ArachidonicAcid Arachidonic Acid DAGL->ArachidonicAcid produces Endocannabinoids 2-Arachidonoylglycerol (2-AG) DAGL->Endocannabinoids produces RHC80267 This compound RHC80267->DAGL inhibits Downstream Downstream Signaling (e.g., CB1/CB2 receptors) Endocannabinoids->Downstream Cholinesterase_Pathway ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicle ACh_synthesis->ACh_vesicle SynapticCleft Synaptic Cleft ACh_vesicle->SynapticCleft release ACh_receptor Cholinergic Receptor SynapticCleft->ACh_receptor binds Cholinesterase Cholinesterase SynapticCleft->Cholinesterase hydrolyzed by Signal Signal Propagation ACh_receptor->Signal Choline_Acetate Choline + Acetate Cholinesterase->Choline_Acetate RHC80267 This compound RHC80267->Cholinesterase inhibits Experimental_Workflow Start Start: Hypothesis involving This compound DoseResponse Perform Dose-Response for Primary Target (DAGL) Start->DoseResponse PrimaryAssay Conduct Primary Experiment with optimal this compound conc. DoseResponse->PrimaryAssay UnexpectedResults Unexpected Results? PrimaryAssay->UnexpectedResults OffTargetHypothesis Formulate Hypothesis about Off-Target Effects UnexpectedResults->OffTargetHypothesis Yes Conclusion Draw Conclusions on Specificity of this compound Effects UnexpectedResults->Conclusion No ControlExperiments Design Control Experiments (e.g., specific inhibitors, alternative compounds) OffTargetHypothesis->ControlExperiments CholinesteraseAssay Cholinesterase Assay ControlExperiments->CholinesteraseAssay COXAssay COX Assay ControlExperiments->COXAssay PLCAssay PLC Assay ControlExperiments->PLCAssay DataAnalysis Analyze and Compare Data CholinesteraseAssay->DataAnalysis COXAssay->DataAnalysis PLCAssay->DataAnalysis DataAnalysis->Conclusion

References

Navigating the Challenges of RHC 80267 Delivery in Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for troubleshooting the in vivo delivery of RHC 80267, a selective inhibitor of diacylglycerol lipase (DAGL). This guide offers practical solutions to common challenges, detailed experimental protocols, and an in-depth look at the compound's mechanism of action and potential off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the administration of this compound in animal models.

Q1: My this compound is precipitating out of solution during formulation or administration. How can I improve its solubility for in vivo use?

A1: this compound is a lipophilic compound with low aqueous solubility, making vehicle selection critical for successful in vivo delivery.[1]

  • Vehicle Selection: Due to its solubility profile, this compound is soluble in organic solvents like DMSO and ethanol. For in vivo applications, a common strategy for such hydrophobic compounds is to first dissolve the compound in a minimal amount of an organic solvent (e.g., DMSO) and then dilute it in a suitable vehicle for injection, such as corn oil or a mixture of polyethylene glycol (PEG) and saline. It is crucial to perform small-scale formulation tests to ensure the final concentration of the organic solvent is low enough to be well-tolerated by the animals and that the compound remains in solution.

  • Formulation Strategies for Poorly Soluble Drugs: For oral administration, creating a homogeneous suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na) is a viable option.[2][3] Other advanced formulation strategies for lipophilic drugs include the use of co-solvents, surfactants, and lipid-based formulations to enhance solubility and bioavailability.[2][4][5]

Troubleshooting Low Bioavailability: If you observe lower-than-expected efficacy, it could be due to poor bioavailability. Consider the following:

  • Particle Size Reduction: For suspensions, reducing the particle size of this compound can increase its surface area and improve dissolution rate.[6]

  • Lipid-Based Formulations: These formulations can enhance the solubility and absorption of lipophilic compounds in the gastrointestinal tract.[4][5]

Q2: I am not observing the expected biological effect of this compound in my animal model. What are the potential reasons for this?

A2: Lack of efficacy can stem from several factors, from issues with the compound's delivery to its biological activity.

  • Inadequate Bioavailability: As discussed in Q1, poor solubility and formulation can lead to low absorption and insufficient concentration at the target site. Re-evaluate your formulation and administration route.

  • Dosing: The effective dose of this compound can vary depending on the animal model, the targeted biological pathway, and the administration route. While specific in vivo dosage information is limited in publicly available literature, in vitro studies show IC50 values in the low micromolar range (e.g., 1.1 µM in rat cardiac myocytes and 4 µM in canine platelets). It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

  • Off-Target Effects: this compound is known to inhibit cholinesterase with an IC50 of 4 µM.[7][8] This off-target activity can lead to confounding effects, particularly in studies involving cholinergic signaling.[7] It is crucial to consider these off-target effects when interpreting your data and to include appropriate controls.

  • Compound Stability: Ensure the stability of your this compound stock solutions and formulations. While the compound is stable for at least two years when stored as a powder at -20°C, its stability in solution, particularly at room temperature in vehicles like corn oil, should be considered.[5] It is advisable to prepare fresh formulations for each experiment.

Q3: I am observing unexpected phenotypes in my animals treated with this compound. What could be the cause?

A3: Unexpected phenotypes can be a result of the primary mechanism of action (diacylglycerol accumulation) or off-target effects.

  • Consequences of Diacylglycerol (DAG) Accumulation: By inhibiting DAG lipase, this compound leads to an accumulation of diacylglycerol. DAG is a critical second messenger that activates Protein Kinase C (PKC) and other signaling proteins.[9][10] This can lead to a wide range of cellular effects beyond the intended pathway. For example, in pancreatic islets, this compound has been shown to reduce glucose-induced insulin secretion.[3]

  • Cholinesterase Inhibition: The inhibition of cholinesterase by this compound can lead to an increase in acetylcholine levels, which can have widespread physiological effects, including on the cardiovascular and nervous systems.[7][11][12] If your research involves these systems, it is essential to consider the potential contribution of this off-target effect.

  • Other Off-Target Effects: At higher concentrations (50 µM), this compound has been shown to inhibit other serine hydrolases, including fatty acid amide hydrolase (FAAH) and phospholipase A2 (PLA2).[13][14]

Quantitative Data Summary

ParameterValueSpecies/SystemReference
IC50 (Diacylglycerol Lipase) 1.1 µMRat cardiac myocytes
4 µMCanine platelets
IC50 (Cholinesterase) 4 µMRat brain homogenate[7][8]
Solubility in DMSO Up to 100 mM
Solubility in Ethanol Up to 100 mM

Experimental Protocols

Note: These are general protocols and should be optimized for your specific experimental needs and institutional guidelines.

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection in Mice

This protocol provides a general guideline for preparing this compound for IP injection, a common route of administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM). Ensure the powder is completely dissolved. This stock solution can be stored at -20°C for future use.

  • Working Solution Preparation (prepare fresh daily): a. Calculate the required amount of this compound for your experimental cohort based on the desired dose (mg/kg) and the average weight of the mice. b. In a sterile microcentrifuge tube, add the required volume of the this compound stock solution. c. Add the appropriate volume of sterile corn oil to achieve the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally less than 5%) to avoid toxicity. d. Vortex the solution thoroughly to ensure a uniform suspension. A brief sonication step may be necessary to aid dispersion.

  • Administration: a. Administer the this compound suspension to the mice via intraperitoneal injection. The injection volume should typically not exceed 10 mL/kg.

Protocol 2: Preparation of this compound for Oral Gavage in Rats

This protocol outlines the preparation of an this compound suspension for oral administration in rats.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Sterile gavage needles appropriate for rats

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Stir until fully dissolved.

  • Suspension Preparation (prepare fresh daily): a. Weigh the required amount of this compound powder. b. Triturate the powder in a small amount of the CMC-Na vehicle to form a smooth paste. c. Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration and a homogenous suspension.

  • Administration: a. Administer the suspension to the rats using a gavage needle of the appropriate size. The dosing volume should be in accordance with your institution's guidelines, typically not exceeding 10-20 mL/kg.[15][16][17][18]

Signaling Pathways and Experimental Workflows

Diacylglycerol Signaling Pathway

Inhibition of diacylglycerol lipase (DAGL) by this compound leads to the accumulation of diacylglycerol (DAG). DAG is a key second messenger that activates a variety of downstream signaling pathways, most notably the Protein Kinase C (PKC) family. However, DAG can also activate other proteins, leading to diverse cellular responses.

Diacylglycerol_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG Generates DAGL Diacylglycerol Lipase (DAGL) Arachidonic_Acid 2-Arachidonoylglycerol (2-AG) & Arachidonic Acid DAGL->Arachidonic_Acid RHC80267 This compound RHC80267->DAGL Inhibits DAG->DAGL Substrate for PKC Protein Kinase C (PKC) DAG->PKC Activates Other_Effectors Other DAG Effectors DAG->Other_Effectors Activates Downstream Downstream Signaling PKC->Downstream Other_Effectors->Downstream

Caption: Inhibition of DAGL by this compound leads to DAG accumulation and altered signaling.

Experimental Workflow for In Vivo Efficacy Study

This workflow outlines the key steps for conducting an in vivo study to evaluate the efficacy of this compound.

experimental_workflow A Animal Model Selection (e.g., Mouse, Rat) B This compound Formulation (e.g., IP, Oral Gavage) A->B C Dose-Response Study (Determine Optimal Dose) B->C D Treatment Group (this compound) C->D E Vehicle Control Group C->E F Behavioral/Physiological Readouts D->F E->F G Tissue/Plasma Collection F->G H Biochemical Analysis (e.g., DAG levels, Biomarkers) G->H I Data Analysis & Interpretation H->I

Caption: A typical workflow for an in vivo study of this compound.

Troubleshooting Logic for Unexpected In Vivo Results

This diagram provides a logical approach to troubleshooting unexpected outcomes in your this compound experiments.

Caption: A logical approach to troubleshooting unexpected results with this compound.

References

Validation & Comparative

A Comparative Guide to Diacylglycerol Lipase Inhibitors: RHC 80267 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of RHC 80267 and other key diacylglycerol lipase (DAGL) inhibitors. This document provides a data-driven overview of their performance, supported by experimental evidence and detailed methodologies.

Diacylglycerol lipases (DAGLs) are critical enzymes in lipid signaling, primarily responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] The inhibition of these enzymes presents a promising therapeutic avenue for a variety of pathological conditions. This compound was one of the first identified inhibitors of DAGL. However, the landscape of DAGL inhibitors has since evolved, with the development of more potent and selective compounds. This guide will compare this compound with other notable DAGL inhibitors, focusing on their potency, selectivity, and mechanisms of action.

Performance Comparison of DAGL Inhibitors

The efficacy and utility of a DAGL inhibitor are largely determined by its potency (typically measured as IC50) and its selectivity for DAGL over other related enzymes. The following table summarizes the quantitative data for this compound and other significant DAGL inhibitors.

InhibitorTarget(s)IC50 (DAGL)Off-Target IC50 / % InhibitionClass
This compound DAGL4 µM (canine platelets)[4], 1.1 µM (rat cardiac myocytes)Cholinesterase: 4 µM[5]; >60% inhibition of FAAH, BAT5, PLA2, HSL, AChE at 50 µM[4]; Inhibits cyclooxygenase and phospholipase C[6]Bis-oximinocarbamate (Irreversible)
Tetrahydrolipstatin (THL) DAGLα, DAGLβ~60 nMPancreatic and gastric lipases; ABHD12, BAT5, PLA2g7 (<100 nM)β-lactone (Irreversible)
OMDM-188 DAGLα, DAGLβPotent (nanomolar range)Improved selectivity over FAAH and MAGL vs. THL; CB1 receptor antagonist (Ki = 6 µM)β-lactone (Irreversible)
DH376 DAGLα, DAGLβHighly potentSelective over other serine hydrolases1,2,3-triazole urea (Irreversible)
LEI105 DAGLα, DAGLβpIC50 = 7.5Highly selective and reversible; no activity against FAAH, MAGL, ABHD6, ABHD12α-ketoheterocycle (Reversible)

Key Insights from the Data:

  • Potency: this compound exhibits micromolar potency against DAGL, which is significantly lower than the nanomolar potency of more recently developed inhibitors like Tetrahydrolipstatin (THL), OMDM-188, DH376, and LEI105.

  • Selectivity: A major drawback of this compound is its lack of selectivity.[6][7] It inhibits a broad range of other enzymes, including cholinesterase, phospholipases, and other serine hydrolases, with similar potency to its DAGL inhibition.[4][5][6] This makes it a challenging tool for dissecting the specific roles of DAGL in biological systems. In contrast, inhibitors like LEI105 demonstrate high selectivity, making them more suitable for targeted studies.[8]

  • Reversibility: this compound is an irreversible inhibitor. The development of reversible inhibitors like LEI105 allows for more controlled studies of acute DAGL inhibition.[8]

Diacylglycerol Lipase Signaling Pathway

Diacylglycerol lipase plays a pivotal role in the endocannabinoid system. The following diagram illustrates the canonical signaling pathway involving DAGL.

DAGL_Pathway GPCR GPCR / Receptor Tyrosine Kinase PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL Substrate PKC Protein Kinase C (PKC) DAG->PKC Activates TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG Produces CB1R Cannabinoid Receptor 1 (CB1) TwoAG->CB1R Activates Downstream Downstream Effects (e.g., Inhibition of Neurotransmitter Release) CB1R->Downstream Inhibitor_Workflow HTS High-Throughput Screening (FRET-based assay) Hit_ID Hit Identification HTS->Hit_ID Potency Potency Determination (Radiometric TLC assay) Hit_ID->Potency Selectivity Selectivity Profiling (Activity-based protein profiling) Potency->Selectivity Cell_Based Cell-Based Assays (Live-cell activity assay) Selectivity->Cell_Based In_Vivo In Vivo Studies Cell_Based->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

References

A Comparative In Vivo Analysis of RHC 80267 and JZL184: Modulators of the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo effects of two key modulators of the endocannabinoid system: RHC 80267, a diacylglycerol lipase (DAGL) inhibitor, and JZL184, a monoacylglycerol lipase (MAGL) inhibitor. By targeting different enzymes involved in the lifecycle of the endocannabinoid 2-arachidonoylglycerol (2-AG), these compounds offer distinct approaches to modulating endocannabinoid signaling and have been investigated in various preclinical models. This document synthesizes experimental data to highlight their differing pharmacological profiles and therapeutic potential.

Mechanism of Action: A Tale of Two Lipases

This compound and JZL184 exert their effects by modulating the levels of 2-AG, a critical endogenous cannabinoid that activates cannabinoid receptors CB1 and CB2. However, they do so via opposing mechanisms:

  • This compound inhibits diacylglycerol lipase (DAGL), the enzyme responsible for the synthesis of 2-AG from diacylglycerol.[1] This leads to a decrease in the levels of 2-AG.

  • JZL184 is an irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of 2-AG.[1] This results in an increase in the levels of 2-AG.

This fundamental difference in their mechanism of action leads to distinct and often opposing in vivo effects.

In Vivo Effects: A Head-to-Head Comparison in a Model of Epilepsy

A key study directly comparing this compound and JZL184 in a pilocarpine-induced mouse model of temporal lobe epilepsy provides the most direct in vivo comparison to date.[1] The findings from this study are summarized below.

Quantitative Data Summary
ParameterVehicle ControlThis compoundJZL184
Seizure Frequency (per week) ~19-20~1826 (Increased) [1]
Seizure Duration (seconds) ~28-29Significantly Decreased [1]~31
Percentage of Mice with Spontaneous Recurrent Seizures HighSignificantly Reduced [1]No significant change
Anxiety-like Behavior (Elevated Plus Maze) BaselineSlightly Attenuated [1]Increased [1]
Learning and Memory (Morris Water Maze) Impaired (post-SE)Significantly Improved [1]Significantly Worsened [1]
Neuronal Loss in Hippocampal CA1 Region SubstantialSignificantly Attenuated [1]Increased [1]

SE: Status Epilepticus

Broader In Vivo Effects of JZL184

Beyond the epilepsy model, JZL184 has been investigated in a wider range of in vivo studies, demonstrating a variety of effects primarily attributed to the enhancement of 2-AG signaling.

Quantitative Data from Various In Vivo Models for JZL184
In Vivo ModelKey Findings
Anxiety (Elevated Plus Maze) Dose-dependent anxiolytic-like effects.[1]
Inflammation (LPS-induced) Attenuated increases in pro-inflammatory cytokines in the frontal cortex and plasma.[2]
Neuropathic Pain Reversed mechanical allodynia and thermal hyperalgesia.
Cancer (Lung Metastasis) Dose-dependently suppressed the metastasis of lung cancer cells in nude mice.[3]
Stroke (Cerebral Ischemia) Reduced brain infarction and levels of pro-inflammatory molecules.[4]
Williams-Beuren Syndrome Model Normalized social and cognitive phenotypes and improved cardiovascular function.[5]

Experimental Protocols

Pilocarpine-Induced Epilepsy Model
  • Animals: Male FVB mice.

  • Induction of Status Epilepticus (SE): Mice were injected with scopolamine methyl nitrate (1 mg/kg, i.p.) followed 30 minutes later by pilocarpine hydrochloride (285 mg/kg, i.p.). Diazepam (10 mg/kg, i.p.) was administered 2 hours after the onset of SE to terminate seizures.

  • Drug Administration:

    • This compound: Administered via intracerebroventricular (i.c.v.) injection.

    • JZL184: Administered via intraperitoneal (i.p.) injection.

  • Behavioral Monitoring: Spontaneous recurrent seizures (SRS) were monitored via video-EEG recordings starting 3 weeks after SE. Anxiety-like behavior was assessed using the elevated plus maze, and cognitive function was evaluated using the Morris water maze.

  • Histology: Neuronal loss in the hippocampus was quantified using Nissl staining.[1]

LPS-Induced Inflammation Model (for JZL184)
  • Animals: Male Sprague-Dawley rats.

  • Drug Administration: JZL184 (10 mg/kg, i.p.) was administered 30 minutes before lipopolysaccharide (LPS; 100 µg/kg, i.p.).

  • Outcome Measures: Two hours after LPS administration, levels of cytokines, MAGL activity, 2-AG, arachidonic acid, and prostaglandins were measured in the frontal cortex, plasma, and spleen.[2]

Signaling Pathways and Experimental Workflow

Below are visualizations of the signaling pathways of this compound and JZL184, and the experimental workflow of the comparative epilepsy study.

RHC_80267_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron DAG Diacylglycerol DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL Synthesis Two_AG 2-Arachidonoylglycerol (2-AG) CB1R CB1 Receptor Two_AG->CB1R Binds to RHC_80267 This compound RHC_80267->DAGL Inhibits DAGL->Two_AG Signaling Downstream Signaling (Reduced) CB1R->Signaling

Signaling Pathway of this compound

JZL184_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Two_AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) Two_AG->MAGL Degradation CB1R CB1 Receptor Two_AG->CB1R Binds to Arachidonic_Acid Arachidonic Acid + Glycerol MAGL->Arachidonic_Acid JZL184 JZL184 JZL184->MAGL Inhibits Signaling Downstream Signaling (Enhanced) CB1R->Signaling

Signaling Pathway of JZL184

Epilepsy_Workflow cluster_induction Model Induction cluster_treatment Treatment Groups cluster_assessment In Vivo Assessment Induction Pilocarpine-induced Status Epilepticus (SE) in Mice Vehicle Vehicle Control Induction->Vehicle RHC This compound (i.c.v.) Induction->RHC JZL JZL184 (i.p.) Induction->JZL EEG Video-EEG Monitoring (Seizure Frequency/Duration) Vehicle->EEG Behavior Behavioral Tests (Elevated Plus Maze, Morris Water Maze) Vehicle->Behavior Histo Histology (Hippocampal Neuronal Loss) Vehicle->Histo RHC->EEG RHC->Behavior RHC->Histo JZL->EEG JZL->Behavior JZL->Histo

Experimental Workflow for Comparative Epilepsy Study

Discussion and Conclusion

The in vivo effects of this compound and JZL184 are largely dictated by their opposing effects on 2-AG levels. The direct comparison in the epilepsy model reveals that decreasing 2-AG with this compound can be neuroprotective and anticonvulsant, while increasing 2-AG with JZL184 exacerbates seizures and neuronal damage in this specific context.[1] This highlights the complex role of the endocannabinoid system in epilepsy.

However, in other contexts, such as anxiety, inflammation, and pain, elevating 2-AG levels with JZL184 has shown therapeutic potential.[1][2][4] The anti-metastatic effects of JZL184 also point to a role for enhanced CB1 receptor signaling in cancer progression.[3]

It is crucial to note that this compound has been shown to have off-target effects, notably the inhibition of cholinesterase, which can potentiate acetylcholine-evoked responses.[6] This activity is independent of its effects on DAGL and should be considered when interpreting in vivo data.

References

Navigating Diacylglycerol Lipase Inhibition: A Comparative Guide to Alternatives for RHC 80267

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the endocannabinoid system, the selective inhibition of diacylglycerol lipase (DAGL) is crucial for dissecting the roles of its product, the endocannabinoid 2-arachidonoylglycerol (2-AG). For years, RHC 80267 has been a tool in this field; however, its utility is hampered by a lack of potency and significant off-target effects. This guide provides a comprehensive comparison of modern alternatives to this compound, presenting key performance data, detailed experimental protocols for their evaluation, and visual representations of relevant biological and experimental frameworks.

The Limitations of a Predecessor: this compound

This compound is a weak and non-selective inhibitor of DAGL, with a reported IC50 of approximately 4 µM for canine platelet DAGL.[1][2] Its application in research is significantly limited by its off-target activities, which include the inhibition of cholinesterase, cyclooxygenase (COX), and other serine hydrolases such as fatty acid amide hydrolase (FAAH).[1][3][4] This lack of specificity makes it challenging to attribute observed biological effects solely to the inhibition of DAGL.

A New Generation of DAGL Inhibitors

In response to the need for more precise pharmacological tools, several classes of more potent and selective DAGL inhibitors have been developed. This guide focuses on a comparative analysis of prominent alternatives, including α-ketoheterocycles, β-lactones, and 1,2,3-triazole ureas.

Quantitative Comparison of DAGL Inhibitors

The following table summarizes the in vitro potency (IC50 values) of this compound and its modern alternatives against the two DAGL isoforms, DAGLα and DAGLβ, as well as their activity against common off-target enzymes within the endocannabinoid system.

Inhibitor ClassCompoundDAGLα IC50 (nM)DAGLβ IC50 (nM)FAAH IC50 (nM)MAGL IC50 (nM)ABHD6 IC50 (nM)Notes
Bis-oximino-carbamateThis compound~65,000[5]->10,000>10,000>10,000Non-selective, also inhibits cholinesterase and COX.[1][3][4]
α-ketoheterocycleLEI105 ~12.6 (pIC50 7.9)[6]~50.1 (pIC50 7.3)[6]>10,000>10,000>10,000Potent, selective, and reversible dual inhibitor.[6]
β-lactoneTetrahydrolipstatin (THL) ~60[5]Nanomolar potency>10,000>10,000-Non-selective, inhibits other lipases.[5]
β-lactoneOMDM-188 --Improved selectivity over THLImproved selectivity over THL-Derivative of THL with CB1 receptor antagonistic activity.[7]
1,2,3-triazole ureaDH376 3-8[8]-Cross-reactivityCross-reactivityCross-reactivityPotent, covalent inhibitor with some off-target activity.[8]
1,2,3-triazole ureaKT109 2,300[4]50-100[4]--YesSelective for DAGLβ over DAGLα.[4]
1,2,3-triazole ureaKT172 140[4]50-90[4]--YesSelective for DAGLβ over DAGLα.[4]

Note: IC50 values can vary depending on the assay conditions and the source of the enzyme (e.g., human, mouse).

Key Experimental Protocols

Accurate evaluation of DAGL inhibitors requires robust and standardized experimental procedures. Below are detailed methodologies for two key assays cited in the comparison.

Radiometric DAGL Activity Assay using Thin-Layer Chromatography (TLC)

This assay directly measures the enzymatic activity of DAGL by quantifying the conversion of a radiolabeled substrate.

Materials:

  • Enzyme source: Cell lysates or membrane preparations containing DAGLα or DAGLβ.

  • Substrate: 1-oleoyl-[1-14C]-2-arachidonoylglycerol.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.0.

  • Quenching solution: e.g., Chloroform/Methanol (2:1, v/v).

  • TLC plates: Silica gel plates.

  • TLC developing solvent: e.g., Chloroform/Methanol/Ammonia (85:15:1, v/v/v).

  • Scintillation cocktail and counter.

Procedure:

  • Enzyme Preparation: Prepare cell lysates or membrane fractions from cells overexpressing the DAGL isoform of interest or from tissues with endogenous expression.

  • Inhibitor Pre-incubation: Pre-incubate the enzyme preparation with the test inhibitor or vehicle (e.g., DMSO) for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate, 1-oleoyl-[1-14C]-2-arachidonoylglycerol.

  • Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 20 minutes) at 37°C.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a quenching solution (e.g., chloroform/methanol). Vortex and centrifuge to separate the organic and aqueous phases.

  • Thin-Layer Chromatography (TLC): Spot the extracted lipids from the organic phase onto a silica TLC plate.

  • Chromatogram Development: Develop the chromatogram using an appropriate solvent system to separate the substrate from the product (radiolabeled oleic acid).

  • Quantification: Visualize the radiolabeled spots using a phosphorimager or by scraping the silica corresponding to the substrate and product bands into scintillation vials. Quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of substrate conversion to product. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against a range of inhibitor concentrations.

Competitive Activity-Based Protein Profiling (ABPP) for Selectivity

ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor against a broad range of enzymes in a complex biological sample.

Materials:

  • Proteome source: e.g., mouse brain membrane proteome.

  • Activity-based probe (ABP): A broad-spectrum probe that covalently labels the active sites of a class of enzymes (e.g., fluorophosphonate (FP)-based probes for serine hydrolases). The probe is typically tagged with a reporter molecule (e.g., a fluorophore or biotin).

  • Test inhibitor.

  • SDS-PAGE gels and fluorescence scanner or streptavidin beads and mass spectrometer.

Procedure:

  • Proteome Preparation: Prepare a native proteome from tissues or cells of interest.

  • Inhibitor Treatment: Incubate the proteome with the test inhibitor at various concentrations or a vehicle control for a specified time (e.g., 30 minutes).

  • Probe Labeling: Add the activity-based probe to the proteome and incubate to allow for covalent labeling of the active enzymes that were not blocked by the test inhibitor.

  • Analysis (Gel-based):

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled enzymes using a fluorescence gel scanner. Inhibition is observed as a decrease in the fluorescence intensity of a protein band in the inhibitor-treated sample compared to the control.

  • Analysis (Mass Spectrometry-based):

    • If a biotinylated probe is used, enrich the probe-labeled proteins using streptavidin affinity chromatography.

    • Digest the enriched proteins into peptides.

    • Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins. A decrease in the spectral counts or signal intensity of a protein in the inhibitor-treated sample indicates inhibition.

  • Data Analysis: Quantify the reduction in probe labeling for each identified enzyme at different inhibitor concentrations to determine the inhibitor's selectivity profile and IC50 values for off-targets.

Visualizing the Landscape of DAGL Inhibition

To better understand the context of DAGL inhibition, the following diagrams illustrate the relevant signaling pathway and a generalized experimental workflow.

G cluster_membrane Cell Membrane PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Produces DAGL DAGLα / DAGLβ DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG Synthesizes CB1R CB1 Receptor TwoAG->CB1R Activates Effect Retrograde Signaling (Suppression of Neurotransmitter Release) CB1R->Effect PLC Phospholipase C (PLC) PLC->PIP2 Hydrolyzes Inhibitor DAGL Inhibitor (e.g., LEI105) Inhibitor->DAGL Inhibits

Caption: Simplified signaling pathway of 2-AG synthesis and DAGL inhibition.

G cluster_potency Potency Determination cluster_selectivity Selectivity Profiling Enzyme DAGL Enzyme Substrate Radiolabeled Substrate Enzyme->Substrate TLC TLC Separation Substrate->TLC Quantify_Potency Quantify Product TLC->Quantify_Potency IC50 Determine IC50 Quantify_Potency->IC50 Proteome Brain Proteome Probe Activity-Based Probe Proteome->Probe Analysis Gel / MS Analysis Probe->Analysis Quantify_Selectivity Quantify Off-Targets Analysis->Quantify_Selectivity Profile Selectivity Profile Quantify_Selectivity->Profile Inhibitor Test Inhibitor Inhibitor->Enzyme Inhibitor->Proteome

Caption: General experimental workflow for evaluating DAGL inhibitors.

Conclusion

The development of potent and selective DAGL inhibitors has significantly advanced our ability to probe the complexities of the endocannabinoid system. Compounds such as LEI105 and specific 1,2,3-triazole ureas offer substantial improvements over the non-selective predecessor, this compound. By employing rigorous experimental methodologies, such as radiometric activity assays and competitive ABPP, researchers can confidently select and characterize the most appropriate tool for their specific research questions. This guide serves as a foundational resource for navigating the current landscape of DAGL inhibitors and encourages the adoption of these more precise pharmacological agents to ensure the generation of reliable and interpretable data in the study of 2-AG signaling.

References

Validating RHC 80267 Specificity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and drug development professionals investigating lipid signaling pathways, the specificity of chemical probes is paramount. RHC 80267 has been widely used as an inhibitor of diacylglycerol lipase (DAGL), a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). However, accumulating evidence highlights significant off-target activities, necessitating a careful validation of its effects in any new model system. This guide provides a comparative analysis of this compound with more selective alternatives and outlines detailed experimental protocols to rigorously assess its specificity.

This compound: A Promiscuous Inhibitor

This compound is a potent inhibitor of DAGL, with IC50 values in the low micromolar range in various cell types.[1] Despite its utility in initial studies, a major drawback of this compound is its lack of specificity. It has been demonstrated to inhibit several other enzymes, most notably cholinesterases, with similar potency to its intended target.[1][2] This cross-reactivity can lead to confounding effects, making it difficult to attribute observed phenotypes solely to the inhibition of DAGL.

Superior Alternatives for Selective DAGL Inhibition

To address the limitations of this compound, several highly selective DAGL inhibitors have been developed. These compounds offer a significant improvement in specificity, making them more reliable tools for studying DAGL-mediated signaling.

LEI-105: This compound is a highly potent and selective reversible inhibitor of both DAGLα and DAGLβ. It shows minimal activity against other enzymes in the endocannabinoid system, providing a cleaner pharmacological profile.

DO34: As a potent and centrally active DAGL inhibitor, DO34 demonstrates high selectivity for DAGLα and DAGLβ. Its use in vivo has been shown to effectively reduce 2-AG levels in the brain.

Comparative Inhibitor Profile

The following table summarizes the available inhibitory data for this compound and its more selective counterparts. It is important to note that direct, head-to-head comparative screening of these compounds against a broad, standardized panel of off-targets is not extensively available in the public domain. The data presented here is compiled from various sources and should be interpreted with caution.

Target EnzymeThis compound IC50LEI-105 IC50/KiDO34 IC50
Primary Target
Diacylglycerol Lipase (DAGL)1.1 - 4 µM[1]Potent (specific values vary by assay)~6 nM (DAGLα)
Known Off-Targets
Cholinesterase~4 µM[1]High selectivity over other serine hydrolasesHigh selectivity over other serine hydrolases
Phospholipase C (PLC)Weakly inhibits[1]Not reported as a primary off-targetNot reported as a primary off-target
Phospholipase A2 (PLA2)Weakly inhibits[1]Not reported as a primary off-targetNot reported as a primary off-target
Cyclooxygenase (COX)Inhibits[2]Not reported as a primary off-targetNot reported as a primary off-target

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of this compound in a new model system, a multi-pronged approach is recommended. This involves both in vitro biochemical assays against known off-targets and broader, unbiased profiling in the context of the cellular or tissue proteome.

In Vitro Enzyme Inhibition Assays

It is crucial to directly test the effect of this compound on the activity of its known off-targets in your experimental system.

This assay is based on the Ellman's method, where the hydrolysis of acetylthiocholine by cholinesterase produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a colored product.

  • Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ACTI) solution (75 mM in water)

    • Enzyme source (e.g., cell lysate, tissue homogenate)

    • This compound stock solution (in DMSO)

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, DTNB, and the enzyme source.

    • Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the ACTI solution.

    • Measure the change in absorbance at 412 nm over time using a plate reader.

    • Calculate the rate of reaction and determine the IC50 value for this compound.

A variety of commercial kits are available for measuring PLA2 activity. A common method involves a fluorescent substrate that is cleaved by PLA2 to release a fluorescent product.

  • Reagents:

    • PLA2 assay buffer

    • Fluorescent PLA2 substrate

    • Enzyme source

    • This compound stock solution

  • Procedure:

    • Prepare the reaction mixture according to the manufacturer's instructions.

    • Add varying concentrations of this compound or vehicle control.

    • Add the enzyme source to initiate the reaction.

    • Incubate at the recommended temperature.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate the IC50 value.

COX activity can be measured using commercially available kits that typically monitor the peroxidase activity of COX, where a chromogenic substrate is oxidized.

  • Reagents:

    • COX assay buffer

    • Heme

    • Chromogenic substrate

    • Arachidonic acid

    • Enzyme source

    • This compound stock solution

  • Procedure:

    • Follow the kit manufacturer's protocol for preparing the reaction mixture.

    • Add varying concentrations of this compound or vehicle control.

    • Add the enzyme source.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at the recommended wavelength.

    • Determine the IC50 value.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemical proteomics technique to assess the selectivity of an inhibitor across an entire enzyme family in a native biological sample.

  • Principle: A broad-spectrum activity-based probe (ABP) that covalently labels the active site of a class of enzymes is used. If an inhibitor binds to the active site of a target enzyme, it will prevent the ABP from binding, leading to a decrease in the labeling of that specific enzyme.

  • General Workflow:

    • Proteome Preparation: Prepare a lysate from your cells or tissue of interest.

    • Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of this compound or a vehicle control.

    • Probe Labeling: Add a broad-spectrum ABP for the enzyme class of interest (e.g., a fluorophosphonate probe for serine hydrolases).

    • Analysis:

      • Gel-based: Separate the labeled proteins by SDS-PAGE and visualize the probe-labeled enzymes using in-gel fluorescence scanning. A decrease in band intensity for a specific protein in the presence of the inhibitor indicates a target.

      • Mass Spectrometry-based (LC-MS/MS): Enrich the probe-labeled proteins (e.g., using a biotinylated ABP and streptavidin beads), digest them into peptides, and analyze by LC-MS/MS to identify and quantify the labeled proteins.

Visualizing Key Concepts

To aid in understanding the concepts discussed, the following diagrams illustrate the signaling pathway, the experimental workflow for specificity validation, and the logical relationship of inhibitor selectivity.

G cluster_0 DAGL Signaling Pathway PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG CB1R CB1 Receptor TwoAG->CB1R

Caption: Simplified signaling pathway showing the production of 2-AG by DAGL.

G cluster_1 Specificity Validation Workflow Start New Model System Biochemical In Vitro Biochemical Assays Start->Biochemical ABPP Competitive ABPP Start->ABPP Data Analyze Data (IC50, Target Profile) Biochemical->Data ABPP->Data Conclusion Conclusion on Specificity Data->Conclusion

Caption: Experimental workflow for validating inhibitor specificity.

G cluster_2 Inhibitor Selectivity RHC80267 This compound DAGL DAGL RHC80267->DAGL Cholinesterase Cholinesterase RHC80267->Cholinesterase PLA2 PLA2 RHC80267->PLA2 COX COX RHC80267->COX LEI105 LEI-105 LEI105->DAGL DO34 DO34 DO34->DAGL

Caption: Logical relationship of inhibitor selectivity for DAGL and off-targets.

Conclusion

While this compound has been a useful tool in the study of endocannabinoid signaling, its pronounced off-target effects warrant caution and rigorous validation. For researchers embarking on studies in new model systems, it is highly recommended to either employ more selective inhibitors like LEI-105 or DO34, or to conduct a thorough specificity assessment of this compound using the experimental protocols outlined in this guide. By doing so, scientists can ensure the reliability and reproducibility of their findings and contribute to a more accurate understanding of the complex roles of diacylglycerol lipase in health and disease.

References

Cross-Validation of RHC 80267 Results with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the pharmacological effects of RHC 80267, a diacylglycerol lipase (DAGL) inhibitor, with the phenotypes observed in corresponding genetic models. By juxtaposing data from chemical biology and genetic approaches, this document aims to offer a nuanced understanding of the role of DAGL in various physiological and pathophysiological processes, thereby aiding in the evaluation of its potential as a therapeutic target.

Executive Summary

This compound is a potent inhibitor of diacylglycerol lipase (DAGL), the primary enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). However, it is crucial to note its significant off-target activity, particularly the inhibition of cholinesterase, which can influence experimental outcomes. Genetic models, such as mice with targeted deletion of DAGLα (Dagla), the main neuronal DAGL isoform, provide a more specific approach to dissect the functions of this enzyme. This guide presents a comparative analysis of the reported effects of this compound and the phenotypes of Dagla knockout mice in the domains of metabolic regulation and neurological function. The data presented herein underscores both the consistencies and discrepancies between pharmacological and genetic inhibition of DAGL, highlighting the importance of a multi-faceted approach in target validation.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from studies utilizing this compound and Dagla knockout mice, offering a side-by-side comparison of their effects on key metabolic and neurological parameters.

Table 1: Metabolic Phenotypes
ParameterThis compoundDagla Knockout Mice
Body Weight Not extensively reported.Significantly lower body weight compared to wild-type littermates.[1][2]
Fat Mass Not extensively reported.47% lower body fat compared to wild-type littermates.[1][2]
Food Intake Not extensively reported.Hypophagic (reduced food intake).[1]
Fasting Insulin Reduced glucose-induced insulin secretion in isolated pancreatic islets.[3]Low fasting insulin levels.[4]
Glucose Tolerance No significant effect on glucose excursions in an oral glucose tolerance test (OGTT).[2]Normal glucose levels but very low insulin levels after a glucose challenge.[2][4]
Triglycerides Not extensively reported.Lower triglyceride levels.[2][4]
Total Cholesterol Not extensively reported.Lower total cholesterol levels.[2][4]
Table 2: Neurological Phenotypes
ParameterThis compoundDagla Knockout Mice
Seizure Susceptibility Reduced percentage of mice experiencing spontaneous recurrent seizures in a pilocarpine-induced epilepsy model.[5]Not extensively reported in epilepsy models.
Seizure Duration Significantly decreased duration of observed seizures.[5]Not extensively reported in epilepsy models.
Anxiety-like Behavior Slightly attenuated anxiety-like behaviors.[5]Increased anxiety-like behavior in multiple assays.
Learning and Memory Improved learning in the Morris water maze in epileptic mice.[5]Impaired hippocampal-dependent learning and memory.[6]
Retrograde Synaptic Plasticity Not directly measured.Annihilated depolarization-induced suppression of excitation (DSE) and inhibition (DSI) in the hippocampus, striatum, and cerebellum.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Pharmacological Studies with this compound

1. Pilocarpine-Induced Epilepsy Model in Mice

  • Induction of Status Epilepticus (SE): Male C57/BJ mice (8–10 weeks old) were administered with methylscopolamine (1 mg/kg, i.p.) to reduce peripheral cholinergic effects. 30 minutes later, pilocarpine was administered at an initial dose of 200 mg/kg (i.p.). If seizures did not occur within 30 minutes, subsequent doses of 100 mg/kg were given every 30 minutes until SE was induced. SE was defined as continuous seizure activity lasting for at least 30 minutes. SE was terminated after 90 minutes by an injection of diazepam (10 mg/kg, i.p.).[5]

  • Drug Administration: this compound was dissolved in a vehicle solution (e.g., saline with a small percentage of DMSO and Tween 80). Treatment was initiated immediately after the termination of SE. This compound was administered intracerebroventricularly (i.c.v.) once daily for a specified period.[5]

  • Monitoring of Spontaneous Recurrent Seizures (SRS): Mice were video-monitored for 12 hours per day for several weeks following SE induction. The frequency, severity (using a modified Racine's scale), and duration of spontaneous seizures were recorded and analyzed by observers blinded to the treatment groups.[5]

  • Behavioral Evaluations:

    • Morris Water Maze: To assess spatial learning and memory, mice were trained to find a hidden platform in a circular pool of water. Escape latency (time to find the platform) was recorded over several days of training. A probe trial was conducted 24 hours after the last training session, where the platform was removed, and the time spent in the target quadrant was measured.[5]

2. Insulin Secretion from Isolated Pancreatic Islets

  • Islet Isolation: Pancreatic islets were isolated from mice by collagenase digestion of the pancreas followed by purification using a density gradient.

  • Insulin Secretion Assay: Isolated islets were pre-incubated in Krebs-Ringer bicarbonate buffer with a low glucose concentration. They were then incubated in the same buffer containing various concentrations of glucose, with or without this compound. After the incubation period, the supernatant was collected, and the amount of secreted insulin was measured using an enzyme-linked immunosorbent assay (ELISA).[3]

Genetic Model Studies: Dagla Knockout Mice

1. Generation of Dagla Knockout Mice

  • Dagla knockout mice were generated using standard gene-targeting techniques in embryonic stem cells. The resulting chimeric mice were bred to establish a colony of homozygous Dagla knockout mice and their wild-type littermates, which served as controls.[1]

2. Metabolic Phenotyping

  • Body Composition Analysis: Body weight was monitored regularly. Body fat and lean body mass were measured using quantitative magnetic resonance (QMR) or dual-energy X-ray absorptiometry (DEXA).[1]

  • Food Intake Measurement: Mice were individually housed, and their food consumption was measured daily for a specified period.

  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice were administered a bolus of glucose via oral gavage. Blood glucose levels were measured at baseline and at various time points after glucose administration using a glucometer. Blood samples were also collected to measure insulin levels via ELISA.[2]

  • Plasma Lipid Analysis: Blood samples were collected from fasted mice, and plasma levels of triglycerides and total cholesterol were determined using standard enzymatic assays.[2]

3. Behavioral Testing

  • Open Field Test: To assess locomotor activity and anxiety-like behavior, mice were placed in an open-field arena, and their movements were tracked by an automated system. Parameters such as total distance traveled and time spent in the center of the arena were recorded.

  • Elevated Plus Maze: This test is used to assess anxiety-like behavior. The apparatus consists of two open arms and two enclosed arms. Mice were placed in the center of the maze, and the time spent in the open arms versus the enclosed arms was recorded.

  • Tail Suspension Test: This test is used to screen for antidepressant-like effects. Mice were suspended by their tails, and the duration of immobility was recorded.[1]

Mandatory Visualization

Signaling Pathway

Endocannabinoid 2-AG Signaling Pathway PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG Diacylglycerol (DAG) PIP2->DAG produces DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL substrate for PKC Protein Kinase C (PKC) DAG->PKC activates TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG synthesizes CB1R Cannabinoid Receptor 1 (CB1R) TwoAG->CB1R activates RHC This compound RHC->DAGL inhibits Neuronal_Activity Reduced Neurotransmitter Release CB1R->Neuronal_Activity leads to Genetic_Model Dagla Knockout Genetic_Model->DAGL deletes

Caption: The 2-AG signaling pathway and points of intervention.

Experimental Workflow

Pilocarpine-Induced Epilepsy Model Workflow Start Start Animal_Prep Administer Methylscopolamine Start->Animal_Prep Pilocarpine Administer Pilocarpine Animal_Prep->Pilocarpine SE Induce Status Epilepticus (SE) Pilocarpine->SE Termination Terminate SE with Diazepam SE->Termination Treatment Administer this compound or Vehicle Termination->Treatment Monitoring Monitor Spontaneous Recurrent Seizures (SRS) Treatment->Monitoring Behavioral Behavioral Testing (e.g., Morris Water Maze) Monitoring->Behavioral End End Behavioral->End

Caption: Workflow of the pilocarpine-induced epilepsy study.

References

A Comparative Guide to the Efficacy of Diacylglycerol Lipase Inhibitors: RHC 80267 and KT109

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two commonly used diacylglycerol lipase (DAGL) inhibitors, RHC 80267 and KT109. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction

Diacylglycerol lipases (DAGLs) are key enzymes in the endocannabinoid system, responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of DAGLs is a therapeutic strategy for various pathological conditions, including neurodegenerative diseases, inflammatory disorders, and pain. This compound and KT109 are two inhibitors commonly used to probe the function of DAGLs. This guide compares their efficacy based on their biochemical activity, selectivity, and effects in cellular and in vivo models.

Data Presentation

The following tables summarize the quantitative data available for this compound and KT109.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50Assay SystemReference
This compound Diacylglycerol Lipase1.1 µMRat cardiac myocytes[1]
Diacylglycerol Lipase4 µMCanine platelets[2][3]
Cholinesterase4 µMNot specified[4]
KT109 DAGLβ42 nMRecombinantly expressed enzyme[5]
DAGLα~2.5 µM (~60-fold selective for DAGLβ)Recombinantly expressed enzyme[5]
PLA2G71 µMNot specified[5]
ABHD6Potent inhibitorNot specified[6]

Table 2: Effects in Cellular and In Vivo Models

CompoundModel SystemEffectConcentration/DoseReference
This compound Microglial cellsInhibited ATP-induced 2-AG productionNot specified[7]
Pilocarpine mouse model of epilepsyReduced spontaneous recurrent seizures1.3 µmol[8]
KT109 Mouse peritoneal macrophagesLowered 2-AG and eicosanoid levels5 mg/kg (i.p.)[5]
Mouse inflammatory and neuropathic pain modelsReversed allodynic responses1.6-40 mg/kg (i.p.)[5]
Sickle cell disease mouse modelReduced hyperalgesia1.3 mg/kg[9]

Comparative Analysis

This compound is a moderately potent inhibitor of diacylglycerol lipase, with IC50 values in the low micromolar range.[1][2][3] A significant liability of this compound is its potent off-target inhibition of cholinesterase, with an IC50 value comparable to its DAGL inhibition.[4] This lack of selectivity can confound the interpretation of experimental results, as cholinergic signaling plays a widespread role in physiology.

In contrast, KT109 is a highly potent and selective inhibitor of DAGLβ, with an IC50 in the nanomolar range.[5] It exhibits approximately 60-fold selectivity for DAGLβ over the other major DAGL isoform, DAGLα.[5] While it shows some activity against other enzymes like PLA2G7 and ABHD6 at higher concentrations, it is considerably more selective than this compound.[5][6]

The in vivo data reflect this difference in potency and selectivity. KT109 has demonstrated efficacy in animal models of pain and inflammation at relatively low doses.[5][9] this compound has been shown to reduce seizure activity in a mouse model of epilepsy, although the contribution of its anti-cholinesterase activity to this effect is unclear.[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

cluster_0 DAGL-mediated 2-AG Synthesis cluster_1 Inhibitor Action cluster_2 Off-Target Effect of this compound DAG Diacylglycerol (DAG) DAGL Diacylglycerol Lipase (DAGLα / DAGLβ) DAG->DAGL Hydrolysis TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG CB1R Cannabinoid Receptor 1 (CB1R) TwoAG->CB1R Activation RHC80267 This compound RHC80267->DAGL Inhibits (µM) KT109 KT109 KT109->DAGL Inhibits DAGLβ (nM) ~60-fold selective ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline Choline + Acetate AChE->Choline RHC80267_offtarget This compound RHC80267_offtarget->AChE Inhibits (µM)

Caption: Mechanism of action of this compound and KT109.

cluster_0 In Vitro DAGL Activity Assay cluster_1 In Vivo Pain Model (Allodynia) start Prepare cell lysates or recombinant enzyme incubate Incubate enzyme with inhibitor (this compound or KT109) start->incubate add_substrate Add DAG substrate incubate->add_substrate measure Measure 2-AG production (e.g., by LC-MS) add_substrate->measure calculate Calculate IC50 measure->calculate induce_pain Induce pain in animal model (e.g., nerve injury, inflammation) administer Administer vehicle or inhibitor (e.g., KT109) induce_pain->administer assess_pain Assess mechanical allodynia (e.g., von Frey filaments) administer->assess_pain analyze Analyze paw withdrawal threshold assess_pain->analyze

Caption: Experimental workflows for inhibitor evaluation.

Experimental Protocols

In Vitro Diacylglycerol Lipase (DAGL) Activity Assay

This protocol is a generalized method for determining the in vitro potency of inhibitors against DAGL.

Materials:

  • HEK293 cells overexpressing human DAGLα or DAGLβ

  • Cell lysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)

  • Diacylglycerol substrate (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol)

  • Test inhibitors (this compound, KT109) dissolved in DMSO

  • LC-MS/MS system for 2-AG quantification

Procedure:

  • Prepare cell lysates from HEK293 cells overexpressing the DAGL isoform of interest.

  • Pre-incubate the cell lysate with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the diacylglycerol substrate.

  • Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding an organic solvent (e.g., acetonitrile) containing an internal standard for 2-AG.

  • Centrifuge the samples to pellet proteins and collect the supernatant.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of 2-AG produced.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

In Vivo Assessment of Mechanical Allodynia in a Pain Model

This protocol describes a general procedure for evaluating the anti-allodynic effects of a test compound in a rodent model of neuropathic or inflammatory pain.

Materials:

  • Rodents (e.g., mice or rats)

  • Anesthetic (for surgical models)

  • Inducing agent (e.g., Complete Freund's Adjuvant for inflammatory pain, or surgical nerve ligation for neuropathic pain)

  • Test compound (e.g., KT109) and vehicle

  • Von Frey filaments of varying calibrated forces

Procedure:

  • Induce the pain model. For inflammatory pain, inject an inflammatory agent into the paw. For neuropathic pain, perform a surgical procedure such as chronic constriction injury of the sciatic nerve.

  • Allow sufficient time for the development of mechanical allodynia, which is typically assessed by measuring the paw withdrawal threshold to von Frey filaments.

  • Establish a baseline paw withdrawal threshold for each animal before drug administration.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • At various time points after administration, re-assess the paw withdrawal threshold using the von Frey filaments. The "up-down" method is commonly used to determine the 50% withdrawal threshold.

  • Record the paw withdrawal threshold for each animal at each time point.

  • Analyze the data to determine if the test compound significantly increases the paw withdrawal threshold compared to the vehicle-treated group, indicating an anti-allodynic effect.

Cholinesterase Activity Assay

This colorimetric assay is used to determine the inhibitory activity of compounds against cholinesterase.[10]

Materials:

  • Source of cholinesterase (e.g., purified enzyme or brain homogenate)

  • Assay buffer (e.g., phosphate buffer, pH 8.0)

  • Acetylthiocholine (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test inhibitor (e.g., this compound)

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, the cholinesterase enzyme source, and varying concentrations of the test inhibitor (or vehicle).

  • Pre-incubate for a short period.

  • Initiate the reaction by adding a solution containing both acetylthiocholine and DTNB.

  • The cholinesterase will hydrolyze acetylthiocholine to thiocholine.

  • Thiocholine reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be measured spectrophotometrically at 412 nm.

  • Monitor the increase in absorbance over time to determine the reaction rate.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

Both this compound and KT109 are valuable tools for studying the role of diacylglycerol lipases. However, their distinct pharmacological profiles make them suitable for different experimental questions. KT109, with its high potency and selectivity for DAGLβ, is the preferred choice for specifically investigating the function of this isoform. The significant off-target activity of this compound on cholinesterase necessitates careful consideration and appropriate control experiments to ensure that the observed effects are indeed mediated by DAGL inhibition. Researchers should carefully consider the information presented in this guide to make an informed decision on the most appropriate inhibitor for their specific research needs.

References

RHC 80267: A Comparative Analysis of its Selectivity Profile Against Various Lipases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a chemical probe is paramount to interpreting experimental results and advancing therapeutic development. This guide provides a comprehensive comparison of the inhibitory activity of RHC 80267 against a panel of lipases and other related enzymes. The data presented herein is compiled from publicly available literature and aims to provide an objective overview to aid in the assessment of this compound's suitability for specific research applications.

Quantitative Inhibitory Profile of this compound

This compound is a well-established inhibitor of diacylglycerol lipase (DAGL), an enzyme crucial in the endocannabinoid signaling pathway. However, its activity against other lipases and enzymes is a critical consideration for its use as a selective tool. The following table summarizes the available quantitative data on the inhibitory potency of this compound.

Target EnzymeSource/OrganismIC50 (µM)Reference
Diacylglycerol Lipase (DAGL)Canine Platelets4[1][2][3]
Diacylglycerol Lipase (DAGL)Rat Cardiac Myocytes1.1
Lipoprotein Lipase (LPL)Rat Heart Myocyte Homogenates1.1[4]
Lipoprotein Lipase (LPL)Rat Heart Post-Heparin Medium2.5[4]
CholinesteraseRat Brain Homogenate4[5]
Hormone-Sensitive Lipase (HSL)Not Specified>60% inhibition at 50 µM[1][2]
Phospholipase A2 (PLA2)Not Specified>60% inhibition at 50 µM[1][2]
Pancreatic LipaseNot SpecifiedIC50 not reported; reduces glucose-induced insulin secretion[6]
Hepatic LipaseNot SpecifiedIC50 not reported

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. The lack of specific IC50 values for some enzymes, such as hormone-sensitive lipase and pancreatic lipase, indicates a need for further quantitative studies to fully elucidate the selectivity profile of this compound.

Experimental Methodologies

Accurate assessment of enzyme inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for the key lipase and enzyme assays cited in the literature for this compound.

Diacylglycerol Lipase (DAGL) Inhibition Assay

This protocol is based on the method described by Sutherland and Amin (1982).

1. Enzyme Preparation:

  • Platelet-rich plasma is isolated from whole blood.

  • Platelets are washed and then disrupted by sonication.

  • The microsomal fraction, containing DAGL, is obtained by differential centrifugation.

2. Assay Procedure:

  • The reaction mixture contains the platelet microsomal fraction, a buffered solution (e.g., Tris-HCl, pH 7.4), and the substrate, 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycerol.

  • This compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme preparation.

  • The reaction is initiated by the addition of the substrate.

  • The mixture is incubated at 37°C for a defined period.

  • The reaction is terminated by the addition of a quenching solution (e.g., chloroform/methanol).

3. Product Analysis:

  • The lipids are extracted from the reaction mixture.

  • The products (radiolabeled arachidonic acid) are separated from the unreacted substrate using thin-layer chromatography (TLC).

  • The radioactivity of the product spots is quantified using a scintillation counter to determine the enzyme activity.

  • The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the control (vehicle-treated) samples.

Lipoprotein Lipase (LPL) Inhibition Assay

This protocol is based on the method described by Carroll and Severson (1992)[4].

1. Enzyme Source:

  • LPL can be obtained from post-heparin plasma or from isolated cells, such as cardiac myocytes.

2. Substrate Preparation:

  • A triolein substrate emulsion is prepared, typically containing [³H]triolein, phosphatidylcholine, and bovine serum albumin.

3. Assay Procedure:

  • The assay is conducted in a buffered solution (e.g., Tris-HCl, pH 8.2) containing the LPL enzyme source and the triolein substrate emulsion.

  • This compound is pre-incubated with the enzyme.

  • The reaction is initiated and incubated at 37°C.

  • The reaction is stopped by the addition of a fatty acid extraction mixture (e.g., methanol/chloroform/heptane).

4. Product Quantification:

  • The released radiolabeled free fatty acids are separated from the unreacted substrate by liquid-liquid extraction.

  • The radioactivity in the aqueous phase, containing the free fatty acids, is measured by scintillation counting.

  • The inhibitory effect of this compound is determined by comparing the results to a control without the inhibitor.

Cholinesterase Inhibition Assay

This protocol is based on the method described by Ghisdal et al. (2005)[5], which is a modification of Ellman's method.

1. Enzyme and Reagents:

  • The enzyme source is typically a tissue homogenate rich in cholinesterase, such as brain homogenate.

  • The substrate is acetylthiocholine iodide.

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) is used as a chromogen.

2. Assay Procedure:

  • The reaction is performed in a phosphate buffer (pH 8.0).

  • The enzyme preparation is pre-incubated with various concentrations of this compound.

  • The reaction is started by adding the substrate, acetylthiocholine.

  • The hydrolysis of acetylthiocholine by cholinesterase produces thiocholine.

  • Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid.

3. Measurement:

  • The increase in absorbance at 412 nm is monitored over time using a spectrophotometer.

  • The rate of the reaction is proportional to the cholinesterase activity.

  • The IC50 value for this compound is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

DAGL_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme DAGL Enzyme (Platelet Microsomes) Preincubation Pre-incubation: Enzyme + this compound Enzyme->Preincubation Substrate Radiolabeled Substrate (¹⁴C-DAG) Reaction Reaction: Add Substrate, Incubate Substrate->Reaction Inhibitor This compound Inhibitor->Preincubation Preincubation->Reaction Termination Termination: Add Quenching Solution Reaction->Termination Extraction Lipid Extraction Termination->Extraction Separation TLC Separation Extraction->Separation Quantification Scintillation Counting Separation->Quantification Calculation Calculate % Inhibition Quantification->Calculation

Workflow for Diacylglycerol Lipase (DAGL) Inhibition Assay.

LPL_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme LPL Enzyme (e.g., Post-Heparin Plasma) Preincubation Pre-incubation: Enzyme + this compound Enzyme->Preincubation Substrate Radiolabeled Substrate (³H-Triolein Emulsion) Reaction Reaction: Add Substrate, Incubate Substrate->Reaction Inhibitor This compound Inhibitor->Preincubation Preincubation->Reaction Termination Termination: Add Extraction Mixture Reaction->Termination Extraction Fatty Acid Extraction Termination->Extraction Quantification Scintillation Counting Extraction->Quantification Calculation Calculate % Inhibition Quantification->Calculation

Workflow for Lipoprotein Lipase (LPL) Inhibition Assay.

Cholinesterase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Cholinesterase (e.g., Brain Homogenate) Preincubation Pre-incubation: Enzyme + this compound Enzyme->Preincubation Substrate Substrate (Acetylthiocholine) Reaction Reaction: Add Substrate & DTNB Substrate->Reaction Chromogen Chromogen (DTNB) Chromogen->Reaction Inhibitor This compound Inhibitor->Preincubation Preincubation->Reaction Measurement Spectrophotometric Measurement (412 nm) Reaction->Measurement Calculation Calculate Inhibition Rate Measurement->Calculation

Workflow for Cholinesterase Inhibition Assay.

Conclusion

References

Verifying Results with Structurally Diverse DAGL Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of endocannabinoid research, the use of structurally distinct inhibitors is a critical methodological approach to validate the role of diacylglycerol lipases (DAGLs) in various physiological processes. This guide provides a comparative overview of commonly used DAGL inhibitors, experimental data supporting their use in result verification, and detailed protocols for key validation assays.

The two primary isoforms of DAGL, DAGL-alpha (DAGLα) and DAGL-beta (DAGLβ), are responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] To unequivocally attribute a biological effect to the inhibition of these enzymes, it is imperative to employ multiple, structurally unrelated inhibitors. This strategy helps to mitigate the risk of misinterpretation arising from potential off-target effects of a single compound.[3][4] This guide will delve into the characteristics of different classes of DAGL inhibitors and present a framework for their use in validating experimental findings.

Comparative Analysis of DAGL Inhibitors

A variety of small molecule inhibitors have been developed to target DAGLα and DAGLβ. These compounds can be broadly categorized based on their chemical scaffolds, including β-lactones, α-ketoheterocycles, and 1,2,3-triazole ureas. Each class possesses distinct properties regarding potency, selectivity, and mechanism of action.

For instance, early-generation inhibitors like the β-lactones tetrahydrolipstatin (THL) and OMDM-188 are potent but exhibit poor selectivity, inhibiting other serine hydrolases.[1] In contrast, newer compounds such as the α-ketoheterocycle LEI-105 and the 1,2,3-triazole urea DH376 offer high potency and greater selectivity for DAGLs over other components of the endocannabinoid system.[2] The use of an inactive structural analog, such as DO53 for the active inhibitor DO34, serves as a crucial negative control to confirm that the observed effects are mediated through DAGL inhibition and not due to off-target interactions.[3][4]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several key DAGL inhibitors against both DAGLα and DAGLβ. This data highlights the varying potencies and isoform selectivities of these compounds.

InhibitorChemical ClassDAGLα IC50 (nM)DAGLβ IC50 (nM)Key CharacteristicsReference
THLβ-lactone60Nanomolar potencyPotent, non-selective[2][5]
OMDM-188β-lactone--Improved selectivity over FAAH and MAGL compared to THL[2]
LEI-105α-ketoheterocycle~32~32Potent, selective, reversible dual inhibitor[6]
DH3761,2,3-Triazole Urea63-8Potent, selective dual inhibitor[7]
DO341,2,3-Triazole Urea63-8Potent, selective dual inhibitor[7]
O-3841Fluorophosphonate160--[5]
O-7460Fluorophosphonate690>10,000Selective for DAGLα over MAGL and FAAH[8]

Experimental Validation Workflow

To rigorously validate that an observed biological outcome is a direct consequence of DAGL inhibition, a multi-step experimental workflow is recommended. This involves demonstrating target engagement, assessing the impact on downstream signaling, and utilizing structurally distinct inhibitors, including an inactive control.

G cluster_0 Initial Observation cluster_1 Verification with Structurally Different Inhibitor cluster_2 Negative Control Experiment cluster_3 Biochemical Validation A Biological Effect Observed with Primary Inhibitor (e.g., DH376) B Replicate Effect with Secondary Inhibitor (e.g., LEI-105) A->B Confirms Independence from Chemical Scaffold C No Effect Observed with Inactive Analog (e.g., DO53) B->C Rules out Off-Target Effects D Measure Reduction in 2-AG Levels C->D Confirms Mechanism of Action E Effect is Verified to be DAGL-Mediated D->E Conclusion

A logical workflow for validating DAGL inhibitor effects.

Key Experimental Protocols

DAGL Activity Assay using a Natural Substrate

This method quantifies DAGL activity by measuring the enzymatic conversion of a labeled natural substrate, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), to 2-AG.

Materials:

  • HEK293T cells overexpressing human DAGLα or DAGLβ

  • Membrane preparation buffer (e.g., Tris-HCl)

  • [14C]SAG (radiolabeled substrate)

  • Test inhibitors (e.g., DH376, LEI-105) and vehicle (DMSO)

  • Quenching solution (e.g., chloroform/methanol)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare membrane lysates from HEK293T cells expressing the target DAGL isoform.

  • Pre-incubate the membrane preparation with varying concentrations of the test inhibitor or vehicle for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the [14C]SAG substrate.

  • Allow the reaction to proceed for a defined period (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution.

  • Extract the lipids and spot them onto a TLC plate.

  • Separate the lipids using an appropriate solvent system.

  • Visualize and quantify the radiolabeled 2-AG and remaining SAG using a phosphorimager or scintillation counting.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.[5][7]

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across a wide range of enzymes in a complex biological sample.

Materials:

  • Mouse brain membrane proteome or other relevant tissue/cell lysate

  • Test inhibitors (e.g., LEI-105, THL)

  • Broad-spectrum activity-based probe (e.g., TAMRA-FP)

  • Tailored activity-based probe for DAGLs (e.g., MB064)

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Pre-incubate the proteome with the test inhibitor at various concentrations for 30 minutes.

  • Add the activity-based probe (e.g., TAMRA-FP for broad selectivity or MB064 for DAGLs) and incubate for another 30 minutes.

  • Quench the labeling reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled enzymes using a fluorescence scanner.

  • A reduction in the fluorescent signal for a specific enzyme in the presence of the inhibitor indicates target engagement.[1] By comparing the inhibition profile across many bands, the selectivity of the compound can be determined.

Measurement of 2-AG Levels by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol allows for the direct quantification of the product of DAGL activity, 2-AG, in cells or tissues following inhibitor treatment.

Materials:

  • Cell culture (e.g., Neuro2A cells) or tissue samples

  • Test inhibitors (e.g., DO34, LEI-105) and inactive control (e.g., DO53)

  • Internal standard (e.g., 2-AG-d8)

  • Extraction solvent (e.g., acetonitrile)

  • LC-MS system

Procedure:

  • Treat cells or administer the inhibitor to animals.

  • Harvest cells or collect tissues at the desired time point.

  • Homogenize the sample in the presence of an internal standard.

  • Extract the lipids using an appropriate organic solvent.

  • Analyze the lipid extract by LC-MS to quantify the levels of 2-AG.

  • Compare the 2-AG levels in inhibitor-treated samples to vehicle-treated and inactive control-treated samples.[3][4] A significant reduction in 2-AG levels with the active inhibitor, but not the inactive control, confirms on-target activity.

Signaling Pathway Context

DAGL enzymes are key players in the canonical endocannabinoid signaling pathway. Their inhibition is expected to disrupt the on-demand synthesis of 2-AG, thereby modulating the activity of cannabinoid receptors (CB1 and CB2) and downstream cellular processes.

G cluster_0 Upstream Activation cluster_1 DAGL-Mediated 2-AG Synthesis cluster_2 Downstream Signaling GPCR Gq-Coupled Receptor (e.g., mGluR5) PLC Phospholipase Cβ GPCR->PLC DAG Diacylglycerol (DAG) PLC->DAG DAGL DAGLα / DAGLβ DAG->DAGL AG 2-Arachidonoylglycerol (2-AG) DAGL->AG Inhibitor Structurally Different Inhibitors (e.g., DH376, LEI-105) Inhibitor->DAGL CB1 CB1 Receptor AG->CB1 Effect Modulation of Neurotransmission CB1->Effect

DAGL's role in the endocannabinoid signaling pathway.

References

A Comparative Review of the Diacylglycerol Lipase Inhibitor RHC 80267

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RHC 80267, a widely utilized diacylglycerol (DAG) lipase inhibitor, with other relevant compounds. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of chemical tools for studying the endocannabinoid system and related signaling pathways.

Executive Summary

This compound is a potent inhibitor of diacylglycerol lipase (DAGL), the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). However, a growing body of evidence demonstrates that this compound lacks selectivity and exhibits significant off-target effects, most notably the inhibition of cholinesterase. This guide presents a comparative analysis of this compound's potency and selectivity against other DAGL inhibitors and compounds targeting the endocannabinoid system, supported by experimental data and detailed methodologies.

Comparative Data on Inhibitor Potency and Selectivity

The following table summarizes the inhibitory activities of this compound and other relevant inhibitors against their primary targets and key off-targets. This data highlights the differences in potency and selectivity among these compounds.

InhibitorPrimary TargetIC50 (Primary Target)Key Off-TargetsIC50 (Off-Target)Reference
This compound Diacylglycerol Lipase (DAGL)4 µM (canine platelets)[1][2]Acetylcholinesterase (AChE)4 µM[3][1][2][3]
1.1 µM (rat cardiac myocytes)[2]Fatty Acid Amide Hydrolase (FAAH)>60% inhibition at 50 µM[1][1][2]
Other serine hydrolases (KIAA1363, BAT5, PLA2, HSL)>60% inhibition at 50 µM[1][1]
Tetrahydrolipstatin (THL) Diacylglycerol Lipase (DAGL)60 nMABHD12, BAT5, PLA2g7< 100 nM
LEI-105 Diacylglycerol Lipase (DAGLα)pIC50: 7.9 ± 0.08FAAH, MAGL, ABHD6, ABHD12No significant inhibition
KT-109 Diacylglycerol Lipase (DAGL)Potent, irreversibleHighly selectiveNot specified
JZL184 Monoacylglycerol Lipase (MAGL)Potent, irreversibleSome carboxylesterases in peripheral tissuesNot specified

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for key assays used to characterize this compound and other inhibitors.

Representative Protocol: Diacylglycerol Lipase (DAGL) Activity Assay (Radio-TLC Method)

This protocol is a generalized representation based on the principles of radio-TLC assays used for measuring DAGL activity.

Objective: To determine the inhibitory effect of a compound (e.g., this compound) on DAGL activity by measuring the conversion of a radiolabeled DAG substrate to 2-AG.

Materials:

  • Cell lysates or membrane fractions containing DAGL

  • Radiolabeled substrate (e.g., [1″-¹⁴C]1-stearoyl-2-arachidonoyl-sn-glycerol)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.0)

  • Thin Layer Chromatography (TLC) plates (Silica Gel H)

  • Developing solvent (e.g., diethyl ether-methanol 97:3 v/v)

  • Phosphorimager or radio-TLC scanner

Procedure:

  • Enzyme Preparation: Prepare cell lysates or membrane fractions from a source known to express DAGL.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, the enzyme preparation, and the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Initiation of Reaction: Add the radiolabeled DAG substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform/methanol).

  • Extraction of Lipids: Extract the lipid products from the reaction mixture.

  • Thin Layer Chromatography: Spot the extracted lipids onto a TLC plate.

  • Development: Develop the TLC plate using an appropriate solvent system to separate the substrate (DAG) from the product (2-AG).

  • Detection and Quantification: Visualize and quantify the radioactive spots corresponding to the substrate and product using a phosphorimager or a radio-TLC scanner.

  • Data Analysis: Calculate the percentage of substrate conversion to product in the presence and absence of the inhibitor. Determine the IC50 value of the inhibitor.

Representative Protocol: Cholinesterase Activity Assay (Ellman Method)

This protocol is a generalized representation based on the principles of the Ellman method for measuring cholinesterase activity.

Objective: To determine the inhibitory effect of a compound (e.g., this compound) on cholinesterase activity.

Materials:

  • Source of cholinesterase (e.g., brain homogenate, purified enzyme)

  • Test inhibitor (e.g., this compound)

  • Assay Buffer (e.g., phosphate buffer, pH 8.0)

  • Substrate (e.g., acetylthiocholine)

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

  • 96-well microplate

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the assay buffer, substrate, and DTNB.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the cholinesterase source, and the test inhibitor at various concentrations. Include a vehicle control.

  • Pre-incubation: Pre-incubate the plate at room temperature for a defined period to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate and DTNB to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes). The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion as thiocholine, produced by cholinesterase activity, reacts with DTNB.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each inhibitor concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value of the inhibitor.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for DAGL Activity Assay

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result prep_enzyme Enzyme Source (e.g., Cell Lysate) mix Combine Enzyme, Inhibitor & Buffer prep_enzyme->mix prep_inhibitor Test Inhibitor (e.g., this compound) prep_inhibitor->mix prep_substrate Radiolabeled Substrate ([14C]-DAG) start_reaction Add Substrate prep_substrate->start_reaction mix->start_reaction incubate Incubate at 37°C stop_reaction Stop Reaction (Quench) incubate->stop_reaction start_reaction->incubate extract Lipid Extraction stop_reaction->extract tlc Thin Layer Chromatography extract->tlc quantify Quantify Radioactivity (Phosphorimager) tlc->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50

Caption: Generalized workflow for a radio-TLC based DAGL activity assay.

Comparative Effects on the Endocannabinoid Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_enzymes cluster_inhibitors PIP2 PIP2 PLC PLC PIP2->PLC Signal DAG Diacylglycerol (DAG) DAGL DAGL DAG->DAGL AG_2 2-Arachidonoylglycerol (2-AG) CB1R CB1 Receptor AG_2->CB1R Activates MAGL MAGL AG_2->MAGL Synaptic_Transmission Reduced Neurotransmitter Release CB1R->Synaptic_Transmission Inhibits PLC->DAG DAGL->AG_2 AA_Glycerol Arachidonic Acid + Glycerol MAGL->AA_Glycerol RHC This compound RHC->DAGL Inhibits JZL JZL184 JZL->MAGL Inhibits

Caption: this compound blocks 2-AG synthesis, while JZL184 blocks its degradation.

Concluding Remarks

The available evidence strongly indicates that while this compound is an effective inhibitor of DAG lipase, its utility as a selective chemical probe is limited by its significant off-target activity, particularly its potent inhibition of cholinesterase.[3] Researchers should exercise caution when interpreting data obtained using this compound, as observed effects may not be solely attributable to the inhibition of DAG lipase.

For studies requiring high selectivity for DAG lipase, newer generation inhibitors such as LEI-105 and KT-109 may be more appropriate tools. When investigating the broader consequences of modulating the endocannabinoid system, a comparative approach using inhibitors with different mechanisms of action, such as the MAGL inhibitor JZL184, can provide more nuanced insights. The choice of inhibitor should be guided by the specific research question and a thorough consideration of the compound's selectivity profile.

References

Safety Operating Guide

Proper Disposal Procedures for RHC 80267: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential logistical and safety information for the proper disposal of RHC 80267, a selective diacylglycerol lipase inhibitor. Adherence to these procedures is vital for protecting personnel and the environment.

Summary of Key Safety and Handling Information

This compound should be handled with care, treating it as a potentially hazardous substance.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[2] Operations that may generate dust should be conducted in a well-ventilated area or under a fume hood to avoid inhalation.[2]

Chemical and Physical Properties

A summary of the relevant properties of this compound is provided in the table below for easy reference. This information is crucial for correct labeling and waste segregation.

PropertyValue
CAS Number83654-05-1
Molecular FormulaC₂₀H₃₄N₄O₄
Molecular Weight394.51 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO (up to 50 mM), Ethanol (up to 50 mM), and DMF (approx. 15 mg/ml).[1] Sparingly soluble in aqueous buffers.[1]
StorageStore at -20°C for long-term stability (≥ 4 years).[1][3] Can be shipped at ambient temperature.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound, both in its pure solid form and in solution, must be carried out in accordance with local, state, and federal regulations. The following protocol outlines the general steps for its disposal.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired pure this compound should be collected in a designated chemical waste container. Do not mix with other incompatible waste streams.
  • Solutions: Solutions of this compound in organic solvents (e.g., DMSO, ethanol, DMF) should be collected in a separate, clearly labeled container for flammable liquid waste. Aqueous solutions should be collected separately. Do not pour solutions down the drain.[1]
  • Contaminated Materials: Any materials, such as pipette tips, gloves, or weighing paper, that have come into contact with this compound should be considered contaminated and disposed of in a designated solid chemical waste container.

2. Waste Container Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:
  • The words "Hazardous Waste"
  • The full chemical name: 1,6-Bis(cyclohexyloximinocarbonyl)hexane (this compound)
  • The concentration and volume of the waste
  • The solvent(s) used
  • The date the waste was first added to the container
  • The primary hazard(s) associated with the chemical (e.g., "Irritant")

3. Storage of Chemical Waste:

  • Waste containers should be kept securely closed except when adding waste.
  • Store waste in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.
  • Ensure that the storage area is compliant with all institutional and regulatory requirements for hazardous waste storage.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the chemical waste.
  • Provide the EH&S department with a complete inventory of the waste, including the information from the container labels.
  • Follow any specific instructions provided by EH&S for preparing the waste for pickup.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Assess the Spill: Determine the extent of the spill and the associated hazards.

  • Personal Protective Equipment: Before cleaning, don appropriate PPE, including a NIOSH-approved respirator if there is a risk of inhaling dust.[2]

  • Contain and Clean: For a solid spill, carefully sweep or scoop the material into a designated waste container.[2] For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose of Waste: All cleanup materials should be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EH&S department.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

RHC_80267_Disposal_Workflow cluster_preparation Preparation & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Unused or Contaminated This compound identify_waste Identify Waste Type (Solid, Solution, Contaminated PPE) start->identify_waste segregate_solid Segregate Solid Waste identify_waste->segregate_solid Solid segregate_solution Segregate Liquid Waste identify_waste->segregate_solution Solution segregate_ppe Segregate Contaminated Materials identify_waste->segregate_ppe Contaminated Materials label_container Label Waste Container (Name, Hazards, Date) segregate_solid->label_container segregate_solution->label_container segregate_ppe->label_container store_waste Store in Designated Secondary Containment Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EH&S) store_waste->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup end End: Compliant Disposal schedule_pickup->end

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RHC 80267
Reactant of Route 2
Reactant of Route 2
RHC 80267

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.